molecular formula C9H7NO2 B1388102 Quinoline-4,7-diol CAS No. 955938-89-3

Quinoline-4,7-diol

Cat. No.: B1388102
CAS No.: 955938-89-3
M. Wt: 161.16 g/mol
InChI Key: VJOPQSBUEFGOSD-UHFFFAOYSA-N
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Description

Quinoline-4,7-diol is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoline-4,7-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-4,7-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-6-1-2-7-8(5-6)10-4-3-9(7)12/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOPQSBUEFGOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653846
Record name 7-Hydroxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955938-89-3
Record name 7-Hydroxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs. Dihydroxylated quinolines, such as Quinoline-4,7-diol, are of particular interest as they offer multiple sites for further functionalization, enabling the development of novel molecular entities with tailored pharmacological profiles. This guide provides a comprehensive overview of the primary synthetic pathways to Quinoline-4,7-diol, with a focus on the well-established Gould-Jacobs reaction. It delves into the mechanistic underpinnings, provides detailed experimental protocols, and addresses common challenges in optimization and purification, offering a field-proven perspective for researchers in drug discovery and development.

Introduction: The Quinoline-4,7-diol Scaffold

Quinoline-4,7-diol is a heterocyclic aromatic compound featuring a fused benzene and pyridine ring system, hydroxylated at the C4 and C7 positions. The 4-hydroxyquinoline moiety typically exists in equilibrium with its keto tautomer, quinolin-4(1H)-one, which often predominates and is a privileged structure in numerous marketed drugs.[1] The additional hydroxyl group at the C7 position, derived from a meta-substituted aniline precursor, provides a valuable handle for modifying the molecule's polarity, solubility, and interaction with biological targets. Understanding the synthetic routes to this core scaffold is crucial for exploring its potential in medicinal chemistry.

Primary Synthesis Pathway: The Gould-Jacobs Reaction

The most direct and widely cited method for preparing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction, first reported in 1939.[2][3] This multi-step synthesis is particularly effective for anilines bearing electron-donating groups at the meta-position, making it ideally suited for the synthesis of Quinoline-4,7-diol from 3-aminophenol.[4]

Mechanistic Overview

The synthesis of Quinoline-4,7-diol via the Gould-Jacobs reaction proceeds through four key stages:

  • Condensation: The reaction begins with the nucleophilic attack of the amino group of 3-aminophenol onto an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[4]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization. This is the critical ring-forming step, creating the quinoline backbone.[2][4]

  • Saponification: The resulting ethyl 4-hydroxy-7-hydroxyquinoline-3-carboxylate is hydrolyzed, typically using a strong base like sodium hydroxide, to convert the ester group into a carboxylic acid.

  • Decarboxylation: The final step involves heating the quinoline-3-carboxylic acid, which readily decarboxylates to yield the target Quinoline-4,7-diol.[2][3]

Rationale and Experimental Causality

The choice of reagents and conditions is dictated by the mechanism. The initial condensation is a standard nucleophilic addition-elimination. The crucial cyclization step, however, requires significant thermal energy (typically >250 °C) to overcome the activation barrier for the electrocyclization.[3] This is why high-boiling, inert solvents like diphenyl ether or Dowtherm A are traditionally used—they provide a medium to safely and effectively reach the required temperatures. The electron-donating nature of the hydroxyl group at the meta-position of the aniline precursor helps direct the cyclization to the C2 position of the benzene ring, ensuring the correct regiochemistry of the final product.[4]

Visualizing the Pathway

The logical flow of the Gould-Jacobs reaction for Quinoline-4,7-diol is depicted below.

Gould_Jacobs_Pathway Start 3-Aminophenol + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate1 Anilidomethylenemalonate Intermediate Start->Intermediate1 Condensation (100-130°C) Intermediate2 Ethyl 4,7-dihydroxyquinoline- 3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (>250°C, Dowtherm A) Intermediate3 4,7-Dihydroxyquinoline- 3-carboxylic Acid Intermediate2->Intermediate3 Saponification (NaOH, Reflux) Product Quinoline-4,7-diol Intermediate3->Product Decarboxylation (Heat)

Caption: The Gould-Jacobs pathway for Quinoline-4,7-diol synthesis.

Experimental Protocols and Optimization

Protocol 1: Classical Thermal Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Step 1: Condensation

  • In a round-bottom flask, combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure to drive the reaction to completion.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a flask containing a high-boiling solvent (e.g., Dowtherm A, ~10 mL per gram of intermediate).

  • Heat the mixture to reflux (approx. 250-260 °C) under an inert atmosphere (e.g., Nitrogen) and maintain this temperature for 30-45 minutes.

  • Cool the reaction mixture. The cyclized product should precipitate. Dilute with a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid by filtration, wash with hexane, and dry to obtain crude ethyl 4,7-dihydroxyquinoline-3-carboxylate.

Step 3 & 4: Hydrolysis and Decarboxylation

  • Suspend the crude ester in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the solution and carefully acidify with concentrated HCl to a pH of ~2-3. The carboxylic acid intermediate will precipitate.

  • Filter the solid, wash with cold water, and dry.

  • Place the dried carboxylic acid in a flask and heat it above its melting point until gas evolution (CO2) ceases.

  • The remaining solid is the crude Quinoline-4,7-diol, which can be purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis

Modern approaches utilize microwave irradiation to dramatically reduce reaction times and often improve yields for the cyclization step.[5]

Step 1: Condensation

  • Combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq) in a microwave-safe vial equipped with a magnetic stir bar.

  • Heat the neat mixture in a microwave reactor at 120 °C for 10-15 minutes.

Step 2: Microwave Cyclization

  • Following condensation, heat the vial to 250 °C in the microwave reactor and hold for 5-10 minutes.[5] High pressure will be generated.

  • Cool the vial to room temperature. The product will often solidify.

  • Triturate the solid with a suitable solvent (e.g., acetonitrile or diethyl ether), filter, and wash to isolate the crude ethyl 4,7-dihydroxyquinoline-3-carboxylate.

  • Proceed with hydrolysis and decarboxylation as described in the classical protocol.

Data Summary and Optimization Strategies
ParameterClassical Thermal MethodMicrowave-Assisted MethodRationale for Optimization
Cyclization Temp. >250 °C250-300 °CHigh energy is required for the 6-electron electrocyclization.[4]
Cyclization Time 30-60 min5-15 minMicrowave heating provides rapid, uniform energy transfer, accelerating the reaction.[5]
Solvent Dowtherm A / Diphenyl EtherOften solvent-freeReduces waste and simplifies workup.
Typical Yields ModerateModerate to GoodMicrowave can minimize product decomposition due to shorter exposure to high heat.[5]
Key Challenge Product decomposition, long reaction timesHigh pressure generation, specialized equipmentCareful optimization of time and temperature is crucial to maximize yield and minimize degradation.[5]

Challenges in Purification and Characterization

The purification of quinoline derivatives, especially those with multiple hydroxyl groups, can be challenging.

Common Issues and Troubleshooting
  • Decomposition on Silica: The acidic nature of standard silica gel can cause decomposition of sensitive quinoline compounds.

  • Poor Solubility: Dihydroxylated quinolines may exhibit poor solubility in common organic solvents, making chromatographic purification difficult.

  • Tautomerism: The presence of both the 4-hydroxy and 4-oxo forms can sometimes lead to broadened peaks in NMR spectra or multiple spots on TLC.

Recommended Purification Workflow

For challenging purifications, a systematic approach is recommended. If standard crystallization fails, alternative methods should be explored.

Purification_Workflow Start Crude Quinoline-4,7-diol Step1 Attempt Recrystallization (e.g., DMF, Ethanol/Water) Start->Step1 Decision1 Crystalline Solid? Step1->Decision1 Success Pure Product Decision1->Success Yes Step2 Salt Formation Decision1->Step2 No (Oil/Impure) SubStep2a Form Hydrochloride (HCl in Ether) or Picrate Salt Step2->SubStep2a Step3 Chromatography Step2->Step3 If Salt Formation Fails SubStep2b Recrystallize Salt SubStep2a->SubStep2b SubStep2c Regenerate Free Base (aq. Base) SubStep2b->SubStep2c SubStep2c->Success SubStep3a Attempt Column with Deactivated Silica (NEt3 wash) or Neutral Alumina Step3->SubStep3a SubStep3a->Success

Caption: Decision workflow for the purification of Quinoline-4,7-diol.

One effective strategy is to convert the basic quinoline into a salt, such as a hydrochloride or picrate.[6] These salts are often highly crystalline and can be purified by recrystallization. The pure free base can then be regenerated by treatment with a mild base.[6]

Alternative Synthetic Approaches

While the Gould-Jacobs reaction is a primary route, other classical methods for quinoline synthesis could be adapted.

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an active α-methylene group.[7][8] To synthesize Quinoline-4,7-diol, one would require 2-amino-4-hydroxyacetophenone and a reagent like ethyl acetoacetate, followed by hydrolysis and decarboxylation. The availability of the starting 2-amino-4-hydroxyacetophenone is the main consideration for this route.

  • Camps Cyclization: This involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide.[1][2] For this target, the precursor would be an N-(2-acetyl-5-hydroxyphenyl)amide. The reaction conditions can be tuned to favor the formation of the quinolin-4-one product.[2]

Conclusion

The synthesis of Quinoline-4,7-diol is most reliably achieved through the Gould-Jacobs reaction, starting from 3-aminophenol. This method, while requiring harsh thermal conditions, is a robust and well-understood pathway. Modern adaptations using microwave irradiation offer significant advantages in terms of reaction time and efficiency, aligning with the principles of green chemistry. For researchers and drug development professionals, a thorough understanding of this core synthesis, coupled with strategic approaches to purification, is essential for accessing this versatile scaffold and exploring its potential in the design of new therapeutic agents.

References

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 6, 2026, from [Link]

  • Jatczak, A., & Gil-Jasiak, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Camps cyclization of ketoamide insertion products to provide 4‐quinolones. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (n.d.). Camps quinoline synthesis. Retrieved January 6, 2026, from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 6, 2026, from [Link]

  • Name Reactions. (n.d.). Camps Quinoline Synthesis. Retrieved January 6, 2026, from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved January 6, 2026, from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved January 6, 2026, from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

To the researchers, medicinal chemists, and drug development pioneers, this guide serves as a comprehensive resource on the physicochemical properties of Quinoline-4,7-diol. The quinoline moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[1][2][3] Quinoline derivatives have demonstrated their prowess in modulating diverse biological pathways, making them a "privileged scaffold" in the quest for novel therapeutics.[4][5] Quinoline-4,7-diol, with its dual hydroxyl functionalization, presents a unique canvas for chemical modification and a subject of interest for understanding structure-activity relationships within this vital class of compounds.

This document moves beyond a simple recitation of facts. It is structured to provide a deep, practical understanding of Quinoline-4,7-diol, grounded in the principles of chemical analysis and experimental design. In the absence of extensive published experimental data for this specific molecule, this guide adopts the role of a virtual mentor, providing not only the foundational knowledge but also detailed, field-proven protocols for the comprehensive physicochemical characterization of this promising compound.

The Quinoline Scaffold: A Legacy of Therapeutic Innovation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic aromatic compound.[6] Its derivatives are found in nature, with quinine, an antimalarial alkaloid, being a prominent example.[3][6] The synthetic versatility of the quinoline core has led to the development of a vast library of compounds with a wide array of pharmacological activities.[1][2][5] The nitrogen atom in the ring system imparts basic properties and provides a handle for chemical modification, influencing the molecule's pharmacokinetic and pharmacodynamic profile.[7]

Quinoline-4,7-diol: Structure and Foundational Properties

Quinoline-4,7-diol, also known as 7-hydroxy-1H-quinolin-4-one, is a dihydroxylated derivative of quinoline. The presence of two hydroxyl groups significantly influences its electronic properties, solubility, and potential for hydrogen bonding, all of which are critical determinants of its biological activity and formulation characteristics.

Chemical Structure and Basic Identifiers
  • IUPAC Name: 7-hydroxy-1H-quinolin-4-one

  • Synonyms: Quinoline-4,7-diol, 4,7-Dihydroxyquinoline

  • CAS Number: 955938-89-3[8]

  • Molecular Formula: C₉H₇NO₂[8]

  • Molecular Weight: 161.16 g/mol [8][9]

Predicted Physicochemical Properties

While experimental data is limited, computational models provide valuable initial estimates for several key properties. It is crucial to underscore that these are in silico predictions and must be validated through rigorous experimental determination.

PropertyPredicted ValueSource
XLogP3 0.2[8]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 3[8]
Rotatable Bond Count 0[8]
Topological Polar Surface Area 49.3 Ų[8]
pKa (Strongest Acidic) 9.51 (for 4,6-dihydroxyquinoline)[10]
pKa (Strongest Basic) 2.84 (for 4,6-dihydroxyquinoline)[10]

The predicted pKa values for the related 4,6-dihydroxyquinoline suggest that Quinoline-4,7-diol will exist in different ionization states depending on the pH of the environment. This is a critical consideration for its biological activity, solubility, and absorption.[10]

Tautomerism: A Key Consideration for Hydroxyquinolines

A crucial aspect of the chemistry of hydroxyquinolines is the potential for keto-enol tautomerism. For Quinoline-4,7-diol, the 4-hydroxy form can exist in equilibrium with its keto tautomer, 7-hydroxyquinolin-4(1H)-one. The position of this equilibrium is highly dependent on the solvent environment. In polar solvents, the keto form is often favored.[1] This tautomerism will significantly impact the interpretation of spectroscopic data.

tautomerism enol Quinoline-4,7-diol (Enol form) keto 7-hydroxyquinolin-4(1H)-one (Keto form) enol->keto H⁺ transfer (favored in polar solvents) keto->enol H⁺ transfer (favored in non-polar solvents/gas phase)

Caption: Keto-enol tautomerism of Quinoline-4,7-diol.

Experimental Determination of Physicochemical Properties: A Practical Guide

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of Quinoline-4,7-diol. These protocols are designed to be self-validating and provide a robust framework for generating high-quality data.

Determination of Melting Point

The melting point is a fundamental indicator of purity. For a crystalline solid, a sharp melting range is expected.

Protocol:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Instrumentation: Utilize a calibrated melting point apparatus (e.g., capillary melting point apparatus).

  • Procedure:

    • Load a small amount of the sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

  • Causality: A broad melting range can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Determination of Aqueous Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The pH-dependent solubility of Quinoline-4,7-diol should be investigated due to its ionizable hydroxyl groups.

Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Sample Preparation: Add an excess amount of Quinoline-4,7-diol to each buffer solution in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of Quinoline-4,7-diol in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.

solubility_workflow start Start: Determine pH-Dependent Solubility prep_buffers Prepare Buffers (pH 2-12) start->prep_buffers add_compound Add Excess Quinoline-4,7-diol prep_buffers->add_compound equilibrate Equilibrate (Shake at constant T°) add_compound->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter analyze Quantify by HPLC-UV filter->analyze plot Plot Solubility vs. pH analyze->plot

Caption: Workflow for determining pH-dependent solubility.

Determination of pKa

The pKa values will define the ionization state of the molecule at different pH values. Potentiometric titration is a classic and reliable method for this determination.

Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of Quinoline-4,7-diol in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic nitrogen.

    • In a separate experiment, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa values of the acidic hydroxyl groups.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule and confirms its structure.

¹H and ¹³C NMR are essential for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in a deuterated solvent (e.g., DMSO-d₆, which is a good solvent for many polar compounds).[8]

  • Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer.

  • Data Interpretation:

    • ¹H NMR: Expect signals in the aromatic region (typically 6-9 ppm) and signals for the hydroxyl and NH protons, which may be broad and their chemical shifts can be concentration and temperature-dependent.

    • ¹³C NMR: Expect signals for the aromatic carbons and the carbons bearing the hydroxyl and carbonyl (if in keto form) groups.

FTIR provides information about the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands:

    • O-H stretching (broad band around 3200-3600 cm⁻¹)

    • N-H stretching (if in the keto form, around 3300-3500 cm⁻¹)

    • C=O stretching (if in the keto form, around 1650-1700 cm⁻¹)

    • Aromatic C=C and C=N stretching (around 1400-1600 cm⁻¹)

    • C-O stretching (around 1200-1300 cm⁻¹)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Interpretation: The spectrum will show characteristic absorption maxima (λ_max) corresponding to π-π* and n-π* electronic transitions within the quinoline ring system. The position and intensity of these bands can be sensitive to pH and solvent polarity.[2][3]

Conclusion: A Foundation for Future Discovery

Quinoline-4,7-diol represents a molecule of significant interest within the broader, pharmacologically validated class of quinoline derivatives. While a comprehensive, publicly available dataset of its physicochemical properties is yet to be established, this guide provides the necessary framework for its thorough characterization. The protocols outlined herein are designed to be robust and reliable, enabling researchers to generate the high-quality data needed to unlock the full potential of this and other novel quinoline-based compounds. By understanding and meticulously characterizing the fundamental physicochemical properties of Quinoline-4,7-diol, the scientific community can build a solid foundation for its potential application in drug discovery and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery.
  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373-19403.
  • Perez, C., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7076.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 39869818, Quinoline-4,7-diol.
  • Santa Cruz Biotechnology. Quinoline-4,7-diol.
  • Wikipedia. Quinoline.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7047, Quinoline.
  • BenchChem. Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • Mondal, S., & Roy, S. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-19.
  • Carvajal, T. M., & Wei, H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440737, Quinoline-4,8-diol.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Jain, A. K., et al. (2014). Biological activities of quinoline derivatives. ResearchGate.
  • FooDB. Showing Compound 4,6-Dihydroxyquinoline (FDB023301).

Sources

Quinoline-4,7-diol crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Quinoline-4,7-diol for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties.[1][2] Among these, quinoline-4,7-diol presents a compelling target for structural investigation due to its potential for diverse intermolecular interactions, which can influence its solid-state properties and bioavailability. As of the latest literature review, a definitive single-crystal X-ray structure of quinoline-4,7-diol has not been publicly reported. This guide, therefore, serves as a comprehensive technical roadmap for researchers, providing the necessary protocols and theoretical underpinnings to successfully determine and analyze its crystal structure. We will navigate the entire workflow, from synthesis and crystallization to advanced computational analysis of intermolecular forces, using established methodologies and citing analogous quinoline structures to illustrate key concepts.

Introduction: The Significance of Quinoline-4,7-diol

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[2][3] The specific placement of hydroxyl groups at the 4- and 7-positions of the quinoline scaffold in quinoline-4,7-diol imparts a unique electronic and hydrogen-bonding potential. The tautomeric nature of the 4-hydroxyquinoline moiety, which can exist in the keto form as 7-hydroxy-1H-quinolin-4-one, further complicates and enriches its potential solid-state behavior.[4][5]

A definitive crystal structure would provide invaluable insights into:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

  • Tautomeric and Prototropic Equilibria: Unambiguously determine the dominant tautomer in the solid state.

  • Intermolecular Interactions: Elucidate the hydrogen-bonding networks, π-π stacking, and other non-covalent interactions that govern crystal packing.

  • Polymorphism: Provide a basis for identifying and characterizing different crystalline forms, which can have profound implications for drug development.

This guide is structured to empower researchers to undertake this investigation, providing both the "how" and the "why" behind each step of the crystal structure analysis pipeline.

Part 1: Synthesis and Crystallization of Quinoline-4,7-diol

Synthetic Considerations

The synthesis of quinoline-4,7-diol can be approached through various established methods for quinoline synthesis.[1][3][6] A common strategy involves the cyclization of appropriately substituted anilines. For instance, the Conrad-Limpach reaction, which utilizes anilines and β-ketoesters, is a well-established route to quinolin-4-ones.[7] Subsequent functional group manipulations would then be required to introduce the 7-hydroxy group.

Protocol for Single Crystal Growth via Recrystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. Recrystallization is a powerful technique for purifying solid organic compounds and for growing single crystals.[8][9][10][11][12] The principle relies on the differential solubility of the compound in a given solvent at different temperatures.[12]

Objective: To grow single crystals of quinoline-4,7-diol suitable for single-crystal X-ray diffraction (SC-XRD).

Materials:

  • Crude quinoline-4,7-diol powder

  • A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, N,N-dimethylformamide (DMF))

  • Small Erlenmeyer flasks (10-25 mL)

  • Hot plate with stirring capabilities

  • Pasteur pipettes and bulbs

  • Filter paper

  • Crystallization dish or beaker

  • Parafilm or aluminum foil

Step-by-Step Protocol:

  • Solvent Screening: The ideal solvent will dissolve quinoline-4,7-diol sparingly at room temperature but completely at its boiling point.[10]

    • Place a few milligrams of crude quinoline-4,7-diol into several small test tubes.

    • Add ~0.5 mL of a different solvent to each test tube and observe the solubility at room temperature.

    • Gently heat the test tubes with insoluble or sparingly soluble samples to the boiling point of the solvent and observe if the compound dissolves.

    • Allow the hot solutions to cool slowly to room temperature. The ideal solvent will show the formation of crystalline precipitate upon cooling.

  • Dissolution:

    • Place the bulk of the crude quinoline-4,7-diol in a small Erlenmeyer flask.

    • Add the chosen solvent dropwise to the flask while heating and stirring. Add just enough hot solvent to completely dissolve the solid.[8] An excess of solvent will reduce the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Slow Cooling for Crystal Growth:

    • Cover the flask with a watch glass or loosely with parafilm (with a few holes poked in it) to allow for slow evaporation of the solvent.

    • Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling often leads to the formation of small, poorly-defined crystals.

    • Once at room temperature, the flask can be transferred to a refrigerator (2-4 °C) to maximize crystal yield.

  • Isolation and Drying:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.[12]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Allow the crystals to air-dry completely.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[13][14][15]

The SC-XRD Experimental Workflow

The process can be broken down into several key stages, from crystal mounting to data processing.[16]

sc_xrd_workflow cluster_experiment Experimental Setup cluster_computation Computational Analysis crystal_selection Crystal Selection & Mounting centering Crystal Centering in X-ray Beam crystal_selection->centering Microscope unit_cell Unit Cell Determination centering->unit_cell Diffractometer data_collection Full Data Collection unit_cell->data_collection Strategy Calculation integration Integration of Diffraction Spots data_collection->integration Raw Diffraction Images scaling Scaling & Merging integration->scaling Reflection Intensities solution Structure Solution (e.g., Direct Methods) scaling->solution hkl File refinement Structure Refinement solution->refinement Initial Model validation Validation & CIF Generation refinement->validation Final Structural Model

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SC-XRD Data Acquisition and Processing

Objective: To collect and process high-quality diffraction data from a single crystal of quinoline-4,7-diol.

Instrumentation and Software:

  • A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[17]

  • Software for data collection and processing (e.g., CrysAlisPro, APEX).

  • Software for structure solution and refinement (e.g., SHELXT, SHELXL, Olex2).[14]

Step-by-Step Methodology:

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a suitable holder (e.g., a MiTeGen MicroMount) using a cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

  • Data Collection:

    • Center the crystal in the X-ray beam.[13]

    • Collect a preliminary set of diffraction images to determine the unit cell parameters and Bravais lattice.[13]

    • Based on the unit cell and crystal symmetry, the data collection software will devise a strategy to collect a complete and redundant dataset. This typically involves rotating the crystal through a series of angles while exposing it to X-rays.[15]

  • Data Reduction and Integration:

    • The collected diffraction images are processed to integrate the intensities of each reflection.[16]

    • Corrections are applied for factors such as background noise, Lorentz-polarization effects, and absorption.[13]

  • Structure Solution and Refinement:

    • The processed data is used to solve the phase problem and generate an initial electron density map. This is often achieved using direct methods or Patterson methods.

    • An initial molecular model is built into the electron density map.

    • The model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[14]

Part 3: In-depth Crystal Structure Analysis and Interpretation

Once a refined crystal structure is obtained, the next step is a thorough analysis of its features. While we do not have experimental data for quinoline-4,7-diol, we can use data from related quinoline derivatives found in the Cambridge Structural Database (CSD) as a basis for discussion.[18][19]

Molecular Geometry

The primary information obtained from a crystal structure is the precise location of each atom in the unit cell. This allows for the calculation of:

  • Bond Lengths and Angles: These can be compared to standard values to identify any unusual geometric features, such as strain or delocalization.

  • Torsion Angles: These define the conformation of the molecule. For quinoline-4,7-diol, key torsion angles would describe the orientation of the hydroxyl groups relative to the quinoline ring.

  • Planarity: The planarity of the quinoline ring system can be assessed.

Table 1: Hypothetical Crystallographic Data for Quinoline-4,7-diol (Illustrative Example)

ParameterValue
Chemical FormulaC₉H₇NO₂
Formula Weight161.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.5, 6.2, 12.1
α, β, γ (°)90, 105.2, 90
Volume (ų)635.4
Z4
Density (calculated)1.685 g/cm³
R-factor (R1)< 0.05
Goodness-of-fit (GOF)~1.0

Note: This data is hypothetical and serves as an example of what would be reported.

Advanced Analysis of Intermolecular Interactions

Understanding the non-covalent interactions within a crystal is crucial for explaining its physical properties and for designing new materials.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[20][21][22] The Hirshfeld surface is a molecular surface that partitions the crystal electron density into regions associated with each molecule.[23]

hirshfeld_analysis cluster_interpretation Interpretation cif Crystallographic Information File (CIF) hs_calc Calculate Hirshfeld Surface cif->hs_calc dnorm Map d_norm Surface hs_calc->dnorm fp_plot Generate 2D Fingerprint Plot hs_calc->fp_plot dnorm_interp Visualize close contacts (red spots on d_norm surface) dnorm->dnorm_interp fp_interp Quantify interaction types (e.g., H...H, O...H, C...H) fp_plot->fp_interp

Caption: The logical workflow of Hirshfeld surface analysis.

The analysis provides two key visualizations:

  • d_norm surface: This surface is colored to show contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. Red spots highlight close intermolecular contacts, such as hydrogen bonds.[24]

  • 2D Fingerprint Plot: This is a 2D histogram of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. Different types of interactions have characteristic shapes in the fingerprint plot, allowing for their quantification.[25] For quinoline-4,7-diol, we would expect prominent features corresponding to O···H/H···O hydrogen bonds and H···H contacts.

QTAIM is a theoretical model that analyzes the topology of the electron density to define atoms, chemical bonds, and intermolecular interactions.[26][27][28] By locating critical points in the electron density, QTAIM can provide a quantitative description of bonding interactions.[28] For example, the presence of a bond path and a bond critical point between two atoms is a universal indicator of a chemical bond.[28] This analysis can be used to characterize the strength and nature of the hydrogen bonds and other weak interactions in the crystal lattice of quinoline-4,7-diol.

Conclusion

While the definitive crystal structure of quinoline-4,7-diol remains to be elucidated, this guide provides a comprehensive framework for its determination and analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain high-quality structural data. Subsequent in-depth analysis, incorporating advanced techniques such as Hirshfeld surface analysis and QTAIM, will allow for a complete understanding of the molecular geometry and the intricate network of intermolecular interactions that govern its solid-state architecture. The insights gained from such a study will be invaluable for the rational design of new pharmaceuticals and functional materials based on the quinoline scaffold.

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An In-depth Technical Guide to the Synthesis and Isolation of Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the discovery and isolation of Quinoline-4,7-diol, a heterocyclic aromatic compound with significant potential in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and purification principles, this document offers researchers, scientists, and professionals in drug development a detailed roadmap from precursor selection to the acquisition of the purified compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The substitution pattern on the quinoline core dictates its pharmacological profile, making the development of synthetic routes to novel derivatives a cornerstone of drug discovery.[5] Quinoline-4,7-diol, in particular, presents as an intriguing target for synthesis due to the presence of two hydroxyl groups, which can act as handles for further functionalization or as key interacting moieties with biological targets. It is important to note that Quinoline-4,7-diol can exist in tautomeric forms, with the 7-hydroxy-1H-quinolin-4-one form being a significant contributor.[6]

Retrosynthetic Analysis and Proposed Synthetic Pathway

While direct literature on the specific synthesis of Quinoline-4,7-diol is not abundant, a robust and logical synthetic route can be devised based on well-established named reactions for quinoline synthesis. The Gould-Jacobs reaction stands out as the most promising approach for the synthesis of 4-hydroxyquinolines.[7][8]

Our retrosynthetic analysis points to m-aminophenol as the ideal starting material, as its hydroxyl group at the meta position will ultimately be positioned at the 7-position of the quinoline ring. The 4-hydroxy group will be constructed during the reaction sequence.

Diagram 1: Retrosynthetic Analysis of Quinoline-4,7-diol

G Quinoline-4,7-diol Quinoline-4,7-diol Intermediate A Anilidomethylenemalonate derivative Quinoline-4,7-diol->Intermediate A Gould-Jacobs Cyclization Starting Materials m-Aminophenol + Diethyl ethoxymethylenemalonate Intermediate A->Starting Materials Condensation G cluster_synthesis Synthesis Start m-Aminophenol + Diethyl ethoxymethylenemalonate Condensation Condensation (110-120 °C) Start->Condensation Cyclization Thermal Cyclization (240-260 °C) Condensation->Cyclization Saponification Saponification (NaOH, Reflux) Cyclization->Saponification Decarboxylation Decarboxylation (Heat) Saponification->Decarboxylation Crude Product Crude Quinoline-4,7-diol Decarboxylation->Crude Product

Caption: Step-by-step workflow for the synthesis of Quinoline-4,7-diol.

Part 2: Isolation and Purification of Quinoline-4,7-diol

The isolation and purification of Quinoline-4,7-diol from the crude reaction mixture is critical to obtain a product of high purity suitable for research and development. A multi-step purification strategy is recommended.

Purification Protocol

Step 1: Initial Work-up and Extraction

  • Dissolve the crude Quinoline-4,7-diol in a dilute aqueous solution of sodium hydroxide to form the sodium salt.

  • Wash the basic solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-acidic impurities.

  • Carefully re-precipitate the Quinoline-4,7-diol by acidifying the aqueous layer with hydrochloric acid to a neutral pH.

  • Filter the precipitate and wash thoroughly with deionized water.

  • Dry the solid under vacuum.

Causality: This acid-base extraction leverages the phenolic nature of the hydroxyl groups on Quinoline-4,7-diol. By converting it to its water-soluble salt, organic impurities can be effectively washed away.

Step 2: Recrystallization

  • Dissolve the dried crude product in a minimal amount of a suitable hot solvent. A polar solvent like ethanol, methanol, or a mixture with water is likely to be effective.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote the formation of well-defined crystals.

  • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Causality: Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.

Step 3: Column Chromatography (Optional, for High Purity)

For obtaining very high purity Quinoline-4,7-diol, column chromatography can be employed.

  • Prepare a silica gel column.

  • Dissolve the recrystallized product in a minimal amount of the eluent or a more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a suitable solvent system. A gradient of increasing polarity, for instance, from dichloromethane to a mixture of dichloromethane and methanol, would likely be effective.

  • Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Combine the pure fractions and evaporate the solvent to yield the final product.

Causality: Column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). The moderate polarity of Quinoline-4,7-diol should allow for good separation from any remaining impurities.

Diagram 3: Purification Workflow for Quinoline-4,7-diol

G Crude Crude Quinoline-4,7-diol Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Chromatography Column Chromatography (Optional) Recrystallization->Chromatography Pure Pure Quinoline-4,7-diol Recrystallization->Pure Sufficient Purity Chromatography->Pure

Caption: A multi-step purification strategy for isolating high-purity Quinoline-4,7-diol.

Characterization

The identity and purity of the synthesized Quinoline-4,7-diol should be confirmed by standard analytical techniques:

Technique Expected Observations
Melting Point A sharp melting point range is indicative of high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons on the quinoline ring, as well as signals for the hydroxyl protons. The integration of the signals should correspond to the number of protons in the molecule.
¹³C NMR The spectrum will show the expected number of carbon signals for the quinoline core, including those for the carbons bearing the hydroxyl groups.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Quinoline-4,7-diol (161.16 g/mol ). [6][9]
FT-IR The IR spectrum should exhibit characteristic absorption bands for O-H stretching of the hydroxyl groups and C=C and C=N stretching of the quinoline ring.
Elemental Analysis The percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for C₉H₇NO₂.

Potential Biological Significance and Future Directions

While specific biological data for Quinoline-4,7-diol is not extensively reported, the broader class of hydroxyquinolines and quinoline derivatives are known for a wide range of pharmacological activities. [2]The presence of two hydroxyl groups on the Quinoline-4,7-diol scaffold makes it an attractive candidate for screening in various biological assays, particularly in areas where quinolines have shown promise, such as anticancer and antimicrobial research. [3][4] Future work could involve the derivatization of the hydroxyl groups to generate a library of related compounds for structure-activity relationship (SAR) studies. For instance, the conversion of the 4-hydroxyl group to a 4-chloro group, a common intermediate in the synthesis of drugs like chloroquine, could be explored. [10][11]

Conclusion

This technical guide outlines a scientifically sound and detailed approach for the synthesis and isolation of Quinoline-4,7-diol. By leveraging the well-established Gould-Jacobs reaction and standard purification techniques, researchers can confidently produce this valuable compound for further investigation in drug discovery and development. The provided protocols and the rationale behind each step are intended to empower scientists to successfully navigate the synthesis and purification of this and other related quinoline derivatives.

References

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Quinoline-4,7-diol derivatives and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quinoline-4,7-diol Derivatives and Analogues

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] This guide focuses on a specific, highly functionalized subclass: Quinoline-4,7-diol and its analogues, which exist predominantly in their 7-hydroxy-4-quinolone tautomeric form. This tautomerism is not merely a chemical curiosity; the 4-oxo and N-H groups are critical for key drug-target interactions, particularly in antimalarial and anticancer contexts.[3][4] We will delve into the synthetic landscape of this core, explore its diverse biological activities with a focus on anticancer mechanisms, provide validated protocols for its evaluation, and dissect the structure-activity relationships that drive potency and selectivity.

The Core Scaffold: Synthesis and Physicochemical Properties

The chemical identity of quinoline-4,7-diol is most accurately represented by its more stable keto-enol tautomer, 7-hydroxy-4-quinolone. Theoretical calculations and experimental data confirm that the 4-quinolone (keto) form is favored over the 4-hydroxyquinoline (enol) form in both solid and solution states, a crucial feature for its biological activity.[3][4][5]

Synthetic Strategies

The construction of the 7-hydroxy-4-quinolone core can be achieved through several established synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

A. The Gould-Jacobs Reaction: This is a versatile and widely used method for constructing the 4-quinolone ring system.[1] The reaction proceeds by condensing a substituted aniline (in this case, m-aminophenol) with a dialkyl alkoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.

  • Rationale: The initial condensation forms an anilinomethylenemalonate intermediate. The high temperature of the cyclization step (typically ~250°C in a high-boiling point solvent like Dowtherm A) is necessary to overcome the activation energy for the intramolecular aromatic substitution, which closes the pyridine ring. The regioselectivity is controlled by the initial aniline substitution.[6]

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products mAP m-Aminophenol Condensation Condensation (100-130°C) mAP->Condensation DEMM Diethyl Ethoxymethylenemalonate DEMM->Condensation Intermediate Anilinomethylenemalonate Condensation->Intermediate -EtOH Cyclization Thermal Cyclization (~250°C) Ester Ethyl 7-hydroxy-4-oxo-quinoline- 3-carboxylate Cyclization->Ester Hydrolysis Saponification & Acidification Final 7-Hydroxy-4-quinolone Hydrolysis->Final -CO2 Intermediate->Cyclization -EtOH Ester->Hydrolysis 1. NaOH 2. HCl

Caption: The Gould-Jacobs reaction pathway for synthesizing the 7-hydroxy-4-quinolone core.

B. Friedländer and Camps Cyclizations: Alternative routes like the Friedländer synthesis (condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group) or the Camps cyclization (base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides) can also be adapted to produce these scaffolds.[6][7] The choice of base in the Camps cyclization can be critical for controlling the regioselectivity of the ring closure.[6]

C. Multi-step Synthesis from Halogenated Precursors: A more targeted but lengthy approach involves building the molecule from a pre-functionalized starting material, such as 6-bromoisatin. This allows for precise control over the final substitution pattern, as demonstrated in the synthesis of 7-hydroxyquinoline-4-carboxylic acid.[8]

Biological Activity and Mechanisms of Action

Derivatives of the 7-hydroxy-4-quinolone scaffold exhibit a remarkable breadth of biological activities, with anticancer effects being the most prominently studied.[2] Their mechanism often involves the induction of programmed cell death (apoptosis) and interference with the cell cycle.[9]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 7-hydroxy-4-quinolone analogues against a panel of human cancer cell lines.[10][11] The primary mechanisms identified are the induction of apoptosis and cell cycle arrest at the G2/M phase.[9]

  • Apoptosis Induction: Active compounds have been shown to increase the levels of active caspase-3, a key executioner caspase in the apoptotic cascade.[9] This suggests the engagement of the mitochondrial (intrinsic) apoptotic pathway. The process involves the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, leading to programmed cell death.

  • Cell Cycle Arrest: By arresting the cell cycle at the G2/M checkpoint, these compounds prevent cancer cells from entering mitosis, thereby inhibiting proliferation. This effect can be mediated through pathways involving proteins like Bak and p53.[9]

Apoptosis_Pathway Compound 7-Hydroxy-4-quinolone Derivative Bak Bak Activation Compound->Bak Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bak->Mitochondria Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cleavage of Cellular Substrates

Caption: Simplified signaling pathway for apoptosis induction by 7-hydroxy-4-quinolone derivatives.

Antimicrobial and Antioxidant Properties

While anticancer activity is a major focus, the quinolone core is historically famous for its antibacterial properties.[12] The primary mechanism involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[13][14] This leads to the fragmentation of the bacterial chromosome and cell death.[14] Additionally, certain derivatives have shown potential as antioxidants by demonstrating the ability to scavenge free radicals in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test.[12]

Methodologies for Screening and Characterization

The evaluation of novel 7-hydroxy-4-quinolone derivatives requires a suite of robust and validated in vitro assays. As a Senior Application Scientist, it is imperative to not only follow protocols but to understand their underlying principles to ensure data integrity.

In Vitro Anticancer Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and cytotoxicity.[12] Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549, HCT116) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.

    • Causality: A 24-hour incubation at 37°C and 5% CO₂ allows cells to adhere and enter a logarithmic growth phase, ensuring they are healthy and responsive at the time of treatment.[12]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[12] Replace the old medium with 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for an additional 2 to 4 hours.

    • Causality: This incubation period is critical to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Agitate the plate gently to dissolve the formazan crystals completely.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[11]

MTT_Workflow Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate 24h (Cell Adhesion) Seed->Incubate1 Treat 3. Treat with Compound Dilutions Incubate1->Treat Incubate2 4. Incubate 48-72h (Exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Solubilize Crystals (DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Value Read->Analyze End End Analyze->End

Caption: Standard experimental workflow for determining IC50 values using the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial efficacy.[15]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[12][15]

Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For 7-hydroxy-4-quinolone derivatives, several key structural features influence their potency.

  • The 4-Oxo and 1-NH Groups: These functionalities are crucial for interacting with biological targets. They are believed to be the primary sites for binding to DNA gyrase.[16] Docking studies also highlight their key role in interactions within the active sites of protein kinases.[3]

  • Substitution at the 7-Position: The hydroxyl group at C-7 is a key feature of this subclass. Its ability to act as a hydrogen bond donor/acceptor can significantly influence target binding. SAR studies on related 4-aminoquinolines have shown that the nature of the substituent at the 7-position (e.g., Cl, I, Br vs. F, OMe) dramatically impacts antimalarial activity, underscoring the electronic and steric importance of this position.[17]

  • Modifications at Other Positions: Introducing various substituents on the benzenoid ring or at the C-3 position can modulate the compound's activity, solubility, and metabolic stability. For example, adding bulky or hydrophobic groups can enhance activity, but may also increase metabolic degradation.[9][18]

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of several modified 4-hydroxyquinolone analogues against a panel of human cancer cell lines, demonstrating how structural modifications impact potency.

CompoundHCT116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)PC3 (Prostate) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)Reference
3d 46.5--34.2[12]
3e 29.567.0--[11][12]
3g >100>10025.4>100[10]
3h -87.929.3-[12]
3i 33.473.0--[12]

Data synthesized from multiple sources.[10][11][12] Dashes (-) indicate data not reported.

Conclusion and Future Directions

The 7-hydroxy-4-quinolone scaffold represents a versatile and potent core for the development of novel therapeutic agents, particularly in oncology. Its synthetic accessibility and the clear mechanistic pathways of its derivatives make it an attractive starting point for drug discovery programs. The induction of apoptosis and cell cycle arrest are compelling anticancer mechanisms that warrant further investigation.

Future research should focus on optimizing the physicochemical properties of lead compounds to improve solubility and metabolic stability, which are known limitations of some 4(1H)-quinolone analogues.[18] In vivo studies are necessary to validate the promising in vitro anticancer activity and to assess the pharmacokinetic and safety profiles of novel derivatives. Furthermore, exploring this scaffold's potential as kinase inhibitors or for other non-classical biological activities could open new therapeutic avenues.[1]

References

  • The Biological Versatility of 7-Hydroxy-4-methyl-2(1H)-quinolone Derivatives: A Technical Guide. Benchchem.

  • Application Note: HPLC Analysis of 7-Hydroxy-4-methyl-2(1H)-quinolone and its Putative Metabolites. Benchchem.

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. National Center for Biotechnology Information (PMC).

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing.

  • Nonclassical Biological Activities of Quinolone Derivatives. Publishing at the Library.

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Center for Biotechnology Information (PMC).

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents.

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Bentham Science.

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Center for Biotechnology Information (PMC).

  • Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity. ACS Publications.

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed.

  • Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. PubMed.

  • Mechanism of action of and resistance to quinolones. National Center for Biotechnology Information (PMC).

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

  • Determining the Potency of Quinolone Compounds: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing. Benchchem.

  • Mechanism of Quinolone Action and Resistance. National Center for Biotechnology Information (PMC).

  • Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate.

  • Quinoline-quinolone tautomerism for 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid. ResearchGate.

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The Enigmatic Potential of Quinoline-4,7-diol: A Technical Guide to Unlocking its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of biologically active molecules.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] This inherent bioactivity has rendered the quinoline scaffold a "privileged structure" in the parlance of medicinal chemistry, signifying its recurring presence in a multitude of therapeutic agents. The strategic placement of functional groups on this bicyclic heteroaromatic core allows for the fine-tuning of its physicochemical properties and biological targets, making it a fertile ground for drug discovery and development.

This guide delves into the specific, yet underexplored, realm of Quinoline-4,7-diol . While the broader class of hydroxyquinolines has been the subject of extensive research, Quinoline-4,7-diol remains a molecule of latent potential, with its direct biological activities largely uncharacterized in publicly accessible literature. The primary aim of this document is to provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and unlock the therapeutic promise of this intriguing compound. We will begin by surveying the established biological landscape of dihydroxyquinoline derivatives to provide a rational basis for inquiry, then focus on the scant available information for Quinoline-4,7-diol, and culminate in a detailed roadmap of experimental protocols for its comprehensive biological evaluation.

I. The Precedent: Established Biological Activities of Dihydroxyquinoline Derivatives

The biological profile of a quinoline derivative is profoundly influenced by the position and nature of its substituents. The introduction of hydroxyl groups, in particular, can significantly modulate a molecule's ability to interact with biological targets through hydrogen bonding and by altering its electronic properties. A survey of the literature on dihydroxyquinoline isomers provides a compelling rationale for investigating Quinoline-4,7-diol.

Antimicrobial and Antiviral Potential

Hydroxyquinoline derivatives have a long history as antimicrobial agents. The 8-hydroxyquinolines, for instance, are known for their potent antibacterial and antifungal activities, which are often attributed to their ability to chelate metal ions essential for microbial enzyme function.[5] More broadly, various quinoline derivatives have been synthesized and evaluated as antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacteria.

The 2,4-dihydroxyquinoline scaffold, in particular, has been identified as a versatile template for developing novel therapeutic agents with significant antimicrobial and anticancer activities.[6] Derivatization of this core has led to compounds with enhanced biological profiles. While direct evidence for Quinoline-4,7-diol is lacking, its structural similarity to these active compounds suggests it may possess similar properties.

Interestingly, patent literature indicates that Quinoline-4,7-diol has been utilized as a key intermediate in the synthesis of novel antiviral compounds, particularly those targeting the Hepatitis C virus (HCV).[7][8] This suggests that while the molecule itself may or may not be a potent antiviral, its structural features are amenable to the creation of derivatives with significant antiviral efficacy.

Anticancer Activity

The anticancer potential of hydroxyquinoline derivatives is a burgeoning field of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6] The mechanisms of action are often multifaceted, involving the modulation of key signaling pathways. For instance, some 8-hydroxyquinoline derivatives have been investigated for their anticancer properties.[5] The broader class of quinoline compounds has been shown to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.

The derivatization of the 2,4-dihydroxyquinoline scaffold has also yielded compounds with promising anticancer activity.[6] This body of evidence strongly supports the hypothesis that Quinoline-4,7-diol warrants investigation as a potential anticancer agent.

II. Quinoline-4,7-diol: From Synthetic Intermediate to Therapeutic Candidate

As of the current body of scientific literature, Quinoline-4,7-diol (CAS No. 955938-89-3) is primarily documented as a chemical intermediate. Its utility in the synthesis of more complex molecules, particularly for antiviral applications, is noted in several patents.[7][8] However, a comprehensive biological characterization of the parent molecule is conspicuously absent. This represents a significant knowledge gap and a compelling opportunity for discovery.

The following sections of this guide are therefore dedicated to providing a practical, field-proven framework for the systematic evaluation of Quinoline-4,7-diol's biological activity.

III. A Proposed Research Program for the Biological Evaluation of Quinoline-4,7-diol

This section outlines a series of detailed, step-by-step methodologies for the initial screening and characterization of Quinoline-4,7-diol's potential antimicrobial and anticancer properties.

A. Synthesis and Characterization of Quinoline-4,7-diol

The first critical step is to obtain a pure, well-characterized sample of Quinoline-4,7-diol. While commercially available, in-house synthesis may be necessary for larger quantities or for the creation of derivatives. A general synthetic approach for dihydroxyquinolines often involves the cyclization of appropriately substituted anilines.[6]

General Synthetic Workflow:

cluster_synthesis Synthesis of Dihydroxyquinoline Derivatives Start Substituted Aniline + Malonic Acid Derivative Cyclization Cyclization Reaction Start->Cyclization Core Dihydroxyquinoline Core Cyclization->Core Derivatization Optional: Derivatization Core->Derivatization Final Purified Quinoline-4,7-diol or Derivative Core->Final Direct Purification Derivatization->Final

Caption: A generalized workflow for the synthesis of dihydroxyquinoline derivatives.

Upon obtaining the compound, rigorous characterization via methods such as NMR, mass spectrometry, and elemental analysis is imperative to confirm its structure and purity.

B. In Vitro Antimicrobial Susceptibility Testing

The initial assessment of antimicrobial activity can be efficiently conducted using standardized broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Quinoline-4,7-diol Stock Solution:

    • Dissolve Quinoline-4,7-diol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution in 96-Well Plates:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the Quinoline-4,7-diol stock solution in broth media to achieve a range of desired concentrations.

    • Include positive controls (bacteria with no compound) and negative controls (broth only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Incubate the plates at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of Quinoline-4,7-diol that completely inhibits visible bacterial growth.

Data Presentation: Example MIC Data for Hypothetical Quinoline Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Quinoline-4,7-diolTo be determinedTo be determined
Derivative A1632
Derivative B8>64
Ciprofloxacin (Control)0.50.25
C. In Vitro Anticancer Activity Screening

The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation, providing a robust initial screen for cytotoxic effects against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture and Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment with Quinoline-4,7-diol:

    • Prepare a stock solution of Quinoline-4,7-diol in a suitable solvent.

    • Treat the cells with a range of concentrations of the compound and incubate for a specified period (e.g., 48-72 hours).

    • Include vehicle-treated controls.

  • MTT Reagent Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Proposed Experimental Workflow for Anticancer Evaluation:

cluster_anticancer Anticancer Activity Evaluation Workflow Start Cancer Cell Lines MTT MTT Assay (Cytotoxicity) Start->MTT Apoptosis Apoptosis Assays (e.g., Annexin V/PI) MTT->Apoptosis If active CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle If active Mechanism Mechanistic Studies (e.g., Western Blot) Apoptosis->Mechanism CellCycle->Mechanism cluster_pathways Potential Cellular Targets of Quinoline-4,7-diol Q47D Quinoline-4,7-diol DNA DNA Gyrase/ Topoisomerase Q47D->DNA Inhibition Kinases Tyrosine Kinases Q47D->Kinases Inhibition Apoptosis Apoptotic Pathways (e.g., Caspase activation) Q47D->Apoptosis Induction CellCycle Cell Cycle Regulation (e.g., CDK inhibition) Q47D->CellCycle Arrest

Caption: Plausible cellular targets and mechanisms of action for Quinoline-4,7-diol.

V. Conclusion and Future Directions

Quinoline-4,7-diol stands at the intersection of established medicinal chemistry principles and unexplored therapeutic potential. While its current role in the scientific literature is largely that of a synthetic precursor, the compelling biological activities of its structural relatives, the dihydroxyquinolines, provide a strong impetus for its direct investigation. The experimental frameworks detailed in this guide offer a clear and actionable path for researchers to systematically unravel the antimicrobial, anticancer, and other potential biological activities of this enigmatic molecule. The insights gained from such studies will not only illuminate the specific properties of Quinoline-4,7-diol but also contribute to the broader understanding of the structure-activity relationships within the quinoline class of compounds, potentially paving the way for the development of novel therapeutic agents.

VI. References

  • ResearchGate. (2025). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. Retrieved from [Link]

  • PubMed. (2009). Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009005677A2 - Antiviral compounds. Retrieved from

  • Google Patents. (n.d.). WO2009005676A2 - Antiviral compounds. Retrieved from

  • PubMed Central. (n.d.). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. Retrieved from [Link]

  • eChemHub. (n.d.). FINE CHEMICALS Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). CA2691442C - Antiviral compounds. Retrieved from

  • Fisher Scientific. (n.d.). 4,7-Dihydroxy-1,10-phenanthroline 0.5 g | Buy Online | Thermo Scientific Alfa Aesar. Retrieved from [Link]

  • MDPI. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. Retrieved from [Link]

  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • ResearchGate. (n.d.). New Quinoline Derivatives as Potential Multitherapeutic Agents: A Facile Synthesis via an Epoxide Ring Opening Reaction, Characterization, DFT Calculations, and Molecular Docking. Retrieved from [Link]

  • PubMed Central. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Quinoline – Knowledge and References. Retrieved from [Link]

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A Strategic Guide to Unveiling the Therapeutic Potential of Quinoline-4,7-diol: A Roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active molecules.[1] Quinoline-4,7-diol, a distinct member of this family, presents a compelling yet underexplored opportunity for therapeutic innovation. Its chemical architecture, characterized by hydroxyl groups at the C4 and C7 positions, suggests a high potential for specific interactions with a range of biological targets. A critical feature of this molecule is its capacity for tautomerism, existing in equilibrium between the di-hydroxy form and a 7-hydroxy-4-quinolone structure.[2][3][4][5][6] This dynamic characteristic is pivotal, as the predominant tautomer under physiological conditions will dictate its pharmacodynamic profile. This in-depth technical guide provides a prospective analysis of the most probable therapeutic targets for Quinoline-4,7-diol. Grounded in extensive data from structurally related quinoline and quinolone compounds, this document offers a strategic roadmap for researchers and drug development professionals to efficiently identify, validate, and exploit its therapeutic potential. We will delineate high-probability targets in key disease areas, provide detailed experimental workflows for validation, and present a logical framework for advancing this promising molecule from a chemical entity to a validated lead compound.

The Quinoline-4,7-diol Molecule: Structure, Tautomerism, and Therapeutic Premise

Quinoline-4,7-diol (CAS No. 955938-89-3) is a pale yellow crystalline solid that serves as a versatile building block for more complex bioactive molecules.[7] While initial screenings suggest its potential as a precursor for antimicrobial agents, its full biological activity spectrum remains uncharted.[7]

The central hypothesis for its therapeutic potential lies in its dual-nature structure, governed by keto-enol tautomerism. The 4-hydroxyquinoline moiety can tautomerize to the 4-quinolone form, a structural motif present in numerous potent kinase inhibitors and antibacterial agents.[2][6] The relative abundance of each tautomer is influenced by the physiological environment, and each form presents a unique set of pharmacophoric features for target engagement.

  • Quinolin-4,7-diol (Enol Form): The two hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially chelating metal ions in metalloenzymes or anchoring the molecule in polar binding pockets.

  • 7-Hydroxy-1H-quinolin-4-one (Keto Form): This form features a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and the remaining C7-hydroxyl group. This arrangement is highly analogous to the hinge-binding motifs of many kinase inhibitors.

The following guide will explore therapeutic targets relevant to both potential tautomeric forms.

Tautomerism cluster_0 Quinoline-4,7-diol Tautomeric Equilibrium Quinolin_4_7_diol Quinolin-4,7-diol (Enol Form) 7_Hydroxy_4_quinolone 7-Hydroxy-1H-quinolin-4-one (Keto Form) Quinolin_4_7_diol->7_Hydroxy_4_quinolone Prototropic Shift

Caption: Tautomeric equilibrium of Quinoline-4,7-diol.

High-Probability Therapeutic Arenas and Molecular Targets

Based on the extensive pharmacology of the quinoline/quinolone scaffold, we can prioritize several therapeutic areas and propose specific molecular targets for initial investigation.

Oncology

The quinoline nucleus is a validated pharmacophore in oncology, with derivatives targeting DNA integrity, cell signaling, and cytoskeletal dynamics.[1][8]

  • Receptor Tyrosine Kinases (RTKs): Specifically, the Epidermal Growth Factor Receptor (EGFR) family. The 4-quinolone tautomer is a structural bioisostere of the 4-anilinoquinazoline core found in approved EGFR inhibitors like gefitinib and erlotinib.[9] The 7-hydroxyl group could form a critical hydrogen bond with conserved residues in the kinase hinge region, while the quinoline core occupies the adenine-binding pocket.

  • DNA Topoisomerases: Quinolone-based compounds are known to inhibit topoisomerase II, disrupting DNA replication and leading to apoptosis in rapidly dividing cancer cells.[8] The planar quinoline ring system can intercalate between DNA base pairs, stabilizing the enzyme-DNA cleavage complex.

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for de novo pyrimidine biosynthesis, a pathway essential for cancer cell proliferation. Potent quinoline-4-carboxylic acid derivatives have been identified as DHODH inhibitors, suggesting the core scaffold is well-suited for its binding pocket.[10][11]

Oncology_Targets cluster_pathways Key Cancer Pathways cluster_targets Proposed Molecular Targets Q47D Quinoline-4,7-diol EGFR EGFR Kinase Domain Q47D->EGFR Inhibition TopoII Topoisomerase II Q47D->TopoII Inhibition DHODH DHODH Enzyme Q47D->DHODH Inhibition RTK EGFR Signaling (Proliferation, Survival) DNA_Rep DNA Replication & Repair (Cell Division) Metabolism Pyrimidine Synthesis (Nucleotide Production) EGFR->RTK Blocks TopoII->DNA_Rep Disrupts DHODH->Metabolism Blocks

Caption: Proposed oncology targets for Quinoline-4,7-diol.

Infectious Diseases

Historically, quinolines are famed for their anti-malarial properties, and the fluoroquinolone class remains a staple in antibacterial therapy.

  • Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are the classical targets of fluoroquinolone antibiotics. The 4-quinolone tautomer of Quinoline-4,7-diol shares the core pharmacophore necessary for this activity. While it lacks the fluorine and cyclopropyl substituents common in modern antibiotics, it may possess activity against a range of bacterial species, especially given its potential as an antimicrobial precursor.[7]

  • Parasitic Targets (e.g., Plasmodium falciparum): The mechanism of action for many quinoline antimalarials involves inhibiting hemozoin formation in the parasite's digestive vacuole. The di-hydroxyl groups of Quinoline-4,7-diol could also chelate iron or interact with heme, disrupting this critical detoxification process.

Other Potential Areas
  • Neuroprotection: Kynurenic acid, a 4-hydroxyquinoline-2-carboxylic acid derivative, is an endogenous neuroprotective agent.[12] This suggests that Quinoline-4,7-diol could be explored for activity at glutamate receptors or other CNS targets.

  • Anti-inflammatory: Many quinoline derivatives exhibit anti-inflammatory properties.[1] Potential targets include cyclooxygenase (COX) enzymes or key kinases in inflammatory signaling cascades like p38 MAPK or JNK.

Therapeutic Area Proposed Molecular Target Rationale based on Quinoline Scaffold Key Tautomer
Oncology Receptor Tyrosine Kinases (e.g., EGFR)Bioisostere of 4-anilinoquinazoline kinase inhibitors.[9]Keto (4-Quinolone)
Topoisomerase IIPlanar ring system for DNA intercalation.[8]Both
Dihydroorotate Dehydrogenase (DHODH)Core scaffold present in known potent inhibitors.[10][11]Both
Infectious Diseases Bacterial DNA Gyrase / Topoisomerase IVCore pharmacophore of quinolone antibiotics.Keto (4-Quinolone)
Plasmodium Heme DetoxificationPotential for heme binding and chelation.Enol (Diol)
Neuroprotection Glutamate ReceptorsAnalogy to kynurenic acid.[12]Both
Inflammation COX Enzymes, MAP KinasesGeneral anti-inflammatory activity of quinolines.[1]Both

A Step-by-Step Experimental Workflow for Target Validation

This section provides a logical, field-proven workflow to systematically test the hypotheses outlined above. This protocol is designed as a self-validating system, where each step builds upon the last to create a robust data package.

Validation_Workflow cluster_1 Phenotypic Screening cluster_2 Biochemical/Biophysical Assays cluster_3 Cellular Assays Start Start: Quinoline-4,7-diol Synthesis & QC Phase1 Phase 1: Broad Phenotypic & Target-Agnostic Screening Start->Phase1 Anti_Proliferative Antiproliferative Assay (NCI-60 Cancer Panel) Phase1->Anti_Proliferative Antimicrobial Antimicrobial Assay (MIC Panel) Phase1->Antimicrobial Phase2 Phase 2: Hypothesis-Driven Target-Specific Assays Kinase_Panel Kinase Inhibition Panel (e.g., ADP-Glo) Phase2->Kinase_Panel Topo_Assay Topoisomerase DNA Relaxation Assay Phase2->Topo_Assay DHODH_Assay DHODH Enzymatic Assay Phase2->DHODH_Assay Phase3 Phase 3: Cellular Target Engagement & Mechanism of Action End Outcome: Validated Lead & SAR Campaign Phase3->End CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Phase3->CETSA Pathway_Analysis Western Blot for Downstream Signaling Phase3->Pathway_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Phase3->Cell_Cycle Anti_Proliferative->Phase2 Antimicrobial->Phase2 Kinase_Panel->Phase3 Topo_Assay->Phase3 DHODH_Assay->Phase3

Caption: A multi-phase workflow for target validation.

Protocol 1: Antiproliferative Activity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of Quinoline-4,7-diol against a panel of human cancer cell lines.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Quinoline-4,7-diol in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To quantify the inhibitory activity of Quinoline-4,7-diol against a specific kinase (e.g., EGFR).

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the kinase by quantifying ATP-to-ADP conversion. A positive result (low ADP production) is a direct indicator of target inhibition.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant human EGFR), the appropriate substrate (e.g., a poly-GT peptide), and ATP at its Kₘ concentration.

  • Compound Addition: Add Quinoline-4,7-diol at various concentrations (e.g., 1 nM to 10 µM). Include a positive control inhibitor (e.g., Gefitinib) and a no-inhibitor control.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • First Detection Step: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Second Detection Step: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that Quinoline-4,7-diol directly binds to its putative target in a cellular environment.

Causality: This assay is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. An observed increase in the melting temperature of the target protein in the presence of the compound provides strong evidence of direct physical engagement.

Methodology:

  • Cell Treatment: Treat intact cells with either Quinoline-4,7-diol (at a concentration ~10x its cellular IC₅₀) or a vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Centrifuge the lysates at high speed to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein fraction.

  • Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the treated sample indicates target stabilization and therefore, direct binding.

Conclusion and Future Directions

Quinoline-4,7-diol represents a molecule of significant latent potential. While direct biological data is currently sparse, its structural relationship to a vast family of pharmacologically active agents provides a robust foundation for targeted investigation. The proposed framework prioritizes high-probability targets in oncology and infectious disease, centering on kinases, topoisomerases, and bacterial enzymes. The experimental workflows detailed herein offer a clear, logical, and resource-efficient path to validate these hypotheses, moving from broad phenotypic screening to direct confirmation of target engagement in a cellular context.

Successful validation of a primary target will unlock the next phase of drug development: a structure-activity relationship (SAR) campaign. Synthesis of analogs—such as O-methylation of the hydroxyls, halogenation at key positions, or addition of side chains—will be critical to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical in vivo studies. This guide serves as the first step in that journey, providing the scientific rationale and methodological rigor required to transform Quinoline-4,7-diol from a chemical curiosity into a potential therapeutic agent.

References

  • Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications. (n.d.). Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. (2020). Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. (2022). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. Molecules. (2022). Retrieved from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. (2021). Retrieved from [Link]

  • Molecular target interactions of quinoline derivatives as anticancer agents: A review. ResearchGate. (2023). Retrieved from [Link]

  • Antioxidative or Prooxidative Effect of 4-hydroxyquinoline Derivatives on Free-Radical-Initiated Hemolysis of Erythrocytes Is Due to Its Distributive Status. Journal of Agricultural and Food Chemistry. (2007). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. (2018). Retrieved from [Link]

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  • 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem. (n.d.). Retrieved from [Link]

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. (2015). Retrieved from [Link]

  • (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. (2006). Retrieved from [Link]

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  • Tautomeric forms of 4-hydroxy quinoline. ResearchGate. (n.d.). Retrieved from [Link]

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Quinoline-4,7-diol mechanism of action.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of Quinoline-4,7-diol

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2][3][4][5] Quinoline-4,7-diol, a specific derivative, presents a promising yet underexplored profile. Direct literature on its mechanism of action is sparse.[6] This guide, therefore, adopts an investigative approach. Instead of merely summarizing established data, we will leverage the known mechanisms of action of analogous quinoline derivatives to postulate potential pathways for Quinoline-4,7-diol. More critically, this document provides a comprehensive, field-proven experimental framework for researchers to systematically elucidate its precise molecular mechanisms. We will detail the causality behind experimental choices, provide self-validating protocols, and offer insights into the interpretation of potential outcomes, thereby creating a robust roadmap for its scientific investigation and potential therapeutic development.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[2] This fundamental structure is present in a variety of natural products and has been extensively utilized in the synthesis of compounds with significant pharmacological activities.[1][2][3] The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast chemical space of derivatives with diverse biological targets.[7][8]

Notable examples of quinoline-based drugs include:

  • Quinine: An antimalarial agent.[2][3]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[9][10]

  • Camptothecin and its analogs (Topotecan, Irinotecan): Anticancer agents that function as topoisomerase I inhibitors.[2][3]

  • Elvitegravir: An antiviral drug used in the treatment of HIV, which inhibits HIV integrase.[10][11]

Given this rich history, Quinoline-4,7-diol emerges as a molecule of interest, with its hydroxyl groups at the 4 and 7 positions potentially serving as key interaction points with biological macromolecules.

Postulated Mechanisms of Action for Quinoline-4,7-diol

Based on the extensive literature on quinoline derivatives, we can hypothesize several plausible mechanisms of action for Quinoline-4,7-diol. These hypotheses form the basis of our proposed experimental investigation.

  • Inhibition of DNA-Interacting Enzymes: A primary mechanism for many quinoline-based compounds is the disruption of DNA replication and repair.[12][13] Quinolones, for instance, trap topoisomerase-DNA cleavage complexes, leading to lethal double-strand breaks.[9][14] The planar structure of the quinoline ring is suitable for DNA intercalation, which can interfere with the function of enzymes like DNA polymerases and topoisomerases.[12][13]

  • Anticancer Activity via Apoptosis and Cell Cycle Arrest: Numerous quinoline derivatives exhibit potent anticancer activity by inducing programmed cell death (apoptosis) and halting the cell cycle.[15][16][17] This is often achieved by modulating key signaling pathways such as the p53 tumor suppressor pathway and the PI3K/Akt/mTOR pathway, or by altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[16][17]

  • Modulation of Autophagy: Recent studies have shown that 4,7-disubstituted quinoline derivatives can induce autophagy by stabilizing the ATG5 protein.[18] Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, making it a critical target in cancer therapy. The 4,7-substitution pattern of the diol makes this a particularly relevant hypothesis.

  • Enzyme Inhibition (Kinases, Methyltransferases): The quinoline scaffold has been identified as a potent inhibitor of various enzymes. Derivatives have shown activity against tyrosine kinases, which are crucial regulators of cell growth and proliferation, and DNA methyltransferases (DNMTs), which are key epigenetic modulators.[12][15]

  • Neuroprotective Effects via Antioxidant and Anti-inflammatory Pathways: Some quinoline and isoquinoline alkaloids exhibit neuroprotective properties by mitigating oxidative stress and neuroinflammation.[19][20][21][22] This can involve the inhibition of enzymes like monoamine oxidase (MAO-B) or acetylcholinesterase (AChE) and the modulation of inflammatory signaling pathways like NF-κB.[19][23]

A Proposed Experimental Workflow for Mechanism of Action Elucidation

This section presents a logical, multi-tiered workflow designed to systematically investigate the biological activity of Quinoline-4,7-diol.

Diagram: Overall Experimental Workflow

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Pathway Identification (Based on Tier 1 results) cluster_2 Tier 3: Molecular Target Deconvolution cluster_3 Tier 4: Validation & In Vivo Models A Initial Cytotoxicity Screening (Panel of Cancer & Normal Cell Lines) C Cell Cycle Analysis (Flow Cytometry) A->C D Apoptosis Assays (Annexin V/PI, Caspase Activity) A->D E Autophagy Marker Analysis (LC3-II, p62 Western Blot) A->E B Antimicrobial Screening (Gram-positive & Gram-negative bacteria) F Topoisomerase Inhibition Assay (DNA Relaxation Assay) B->F H Western Blot for Key Signaling Pathways (p53, Akt, MAPK) C->H D->H E->H I Target Engagement Assay (e.g., CETSA) F->I G Kinase Panel Screening H->G If pathway suggests kinase H->I J Xenograft Tumor Model I->J K Bacterial Infection Model I->K

Caption: A tiered experimental workflow to elucidate the mechanism of action.

Tier 1: Phenotypic Screening

The initial step is to determine the primary biological effect of Quinoline-4,7-diol. This broad screening will guide subsequent, more focused investigations.

Protocol 1: MTT Cytotoxicity Assay

  • Objective: To determine the concentration-dependent cytotoxic effect of Quinoline-4,7-diol on various human cancer cell lines and a non-cancerous control cell line.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer, and HEK293 non-cancerous kidney cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of Quinoline-4,7-diol (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Causality & Interpretation: This assay measures mitochondrial metabolic activity, a proxy for cell viability. A dose-dependent decrease in absorbance indicates cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) will be calculated. Selectivity is determined by comparing the IC₅₀ values between cancer and non-cancerous cells.

Cell LineTissue of OriginQuinoline-4,7-diol IC₅₀ (µM) [Hypothetical Data]Doxorubicin IC₅₀ (µM) [Control]
MCF-7 Breast Cancer5.20.8
A549 Lung Cancer8.91.2
HCT-116 Colon Cancer3.50.5
HEK293 Normal Kidney> 10015.4
Tier 2: Target Pathway Identification

If significant cytotoxicity is observed in cancer cells, the next step is to investigate the underlying cellular mechanism (e.g., cell cycle arrest, apoptosis).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if Quinoline-4,7-diol induces cell cycle arrest.

  • Methodology:

    • Treatment: Treat a selected cancer cell line (e.g., HCT-116) with Quinoline-4,7-diol at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Causality & Interpretation: PI intercalates with DNA, and its fluorescence intensity is proportional to the amount of DNA. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase (e.g., G2/M) compared to the control suggests cell cycle arrest at that checkpoint.[16]

Diagram: Apoptosis Signaling Pathway

G cluster_0 Apoptosis Induction Compound Quinoline-4,7-diol p53 p53 Activation Compound->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 inhibits Bax Bax (Pro-apoptotic) Upregulation p53->Bax activates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway, a potential target for the compound.

Tier 3: Molecular Target Deconvolution

Once a cellular pathway is identified, the goal is to pinpoint the specific molecular target(s).

Protocol 3: Western Blot Analysis of Key Signaling Proteins

  • Objective: To measure changes in the expression and phosphorylation status of proteins involved in apoptosis and cell cycle regulation.

  • Methodology:

    • Protein Extraction: Treat cells with Quinoline-4,7-diol for various time points (e.g., 6, 12, 24 hours). Lyse the cells and quantify the total protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against key targets (e.g., p53, Bax, Bcl-2, Cyclin B1, Cdk1, phospho-Akt, total-Akt, cleaved Caspase-3).[17] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Causality & Interpretation: This technique provides semi-quantitative data on protein levels. An increase in p53 and Bax, a decrease in Bcl-2 and Cyclin B1, and the appearance of cleaved Caspase-3 would strongly support the induction of apoptosis and G2/M cell cycle arrest.[17]

Trustworthiness and Validation

Every protocol must be a self-validating system. Key claims must be supported by orthogonal experiments.

  • Confirming Apoptosis: If Annexin V/PI staining indicates apoptosis, it must be confirmed by observing cleaved Caspase-3 and PARP via Western blot.

  • Validating Target Engagement: If a kinase is identified as a potential target from a screening panel, its inhibition within the cell must be confirmed by observing a decrease in the phosphorylation of its known downstream substrate via Western blot. A Cellular Thermal Shift Assay (CETSA) can be used to directly confirm that Quinoline-4,7-diol binds to the target protein in a cellular context.

  • Ensuring Specificity: To ensure the observed effects are not due to general toxicity, key experiments should be repeated in the presence of a specific inhibitor of the hypothesized target. For example, if the compound is thought to act through p53, its effect should be diminished in p53-knockout cells.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for elucidating the mechanism of action of Quinoline-4,7-diol. By progressing through tiered experiments—from broad phenotypic screening to specific molecular target validation—researchers can build a comprehensive and robust understanding of this compound's biological activity. The initial results will dictate the subsequent investigative path, whether it leads down a road of anticancer, antimicrobial, or neuroprotective activity. The elucidation of its mechanism is the critical first step in translating a promising chemical scaffold into a potential therapeutic agent.

References

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  • Novel Synthetic 3-Amino-2-Methylquinazolin-4(3H)- one (L) Induce Apoptosis and Modulate Antioxidant Enzyme Activity in Some Cancer Cell Lines. (2014).
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In silico modeling of Quinoline-4,7-diol interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of Quinoline-4,7-diol Interactions for Accelerated Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse biological activities.[1][2] Specifically, quinoline-4,7-diol and its derivatives represent a promising class of compounds with significant potential in drug discovery. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to model the interactions of quinoline-4,7-diols with biological targets. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision in the computational workflow—from initial ligand and target preparation to molecular docking, molecular dynamics simulations, and ADMET prediction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to efficiently identify and optimize novel quinoline-based drug candidates.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a fused aromatic heterocycle of a benzene and a pyridine ring, is a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[2][3] Derivatives of this core structure have been successfully developed into drugs with a vast range of pharmacological effects, including anticancer, antimalarial, antiviral, and antibacterial activities.[1][4][5] The specific functionalization of the quinoline ring, such as the diol substitution at the 4 and 7 positions, can significantly influence its physicochemical properties and binding affinities, making it a fertile ground for designing novel therapeutics. Computational modeling allows for the rapid, cost-effective exploration of these interactions, prioritizing the most promising candidates for synthesis and experimental validation.[6][7]

The In Silico Discovery Workflow: A Strategic Overview

Modern drug discovery relies on a multi-faceted computational approach to de-risk and accelerate the development pipeline.[6] The "fail early, fail cheap" paradigm is central to this strategy, using in silico methods to eliminate compounds with poor interaction profiles or unfavorable pharmacokinetic properties long before they reach expensive clinical trials.[6] Our workflow for analyzing quinoline-4,7-diol is a sequential process where each step builds upon the last, providing an increasingly detailed picture of the molecule's potential as a drug candidate.

G cluster_prep 1. System Preparation cluster_docking 2. Binding Prediction cluster_dynamics 3. Dynamic Stability Assessment cluster_admet 4. Drug-Likeness Evaluation ligand_prep Ligand Preparation (Quinoline-4,7-diol) docking Molecular Docking (Pose & Affinity Prediction) ligand_prep->docking target_prep Target Identification & Preparation target_prep->docking analysis Binding Mode Analysis docking->analysis md_sim Molecular Dynamics (MD) Simulation analysis->md_sim traj_analysis Trajectory Analysis (RMSD, H-Bonds) md_sim->traj_analysis admet ADMET Prediction (Pharmacokinetics & Toxicity) traj_analysis->admet lead_opt Lead Candidate admet->lead_opt G start Prepared Ligand (ligand.pdbqt) grid Define Search Space (Grid Box Generation) start->grid protein Prepared Receptor (protein.pdbqt) protein->grid vina Run AutoDock Vina (Scoring & Minimization) grid->vina results Analyze Docking Results (Binding Energy & Poses) vina->results visualize Visualize Best Pose (PyMOL, Chimera) results->visualize output Ranked List of Binding Poses results->output G complex Protein-Ligand Complex (from Docking) topology Generate Topology (Force Field Parameters) complex->topology box Define Simulation Box & Add Solvent (Water) topology->box ions Add Ions (Neutralize System) box->ions em Energy Minimization (Remove Steric Clashes) ions->em nvt NVT Equilibration (Temperature Stabilization) em->nvt npt NPT Equilibration (Pressure & Density Stabilization) nvt->npt md Production MD Run (Data Collection) npt->md analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md->analysis

Sources

Methodological & Application

Application Notes & Protocols: Optimization of Quinoline-4,7-diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antibacterial, antimalarial, and anticancer applications.[1][2][3][4] Quinoline-4,7-diol, in particular, represents a valuable synthetic intermediate and a target for drug discovery programs. This guide provides a detailed, in-depth protocol for the synthesis of quinoline-4,7-diol, focusing on optimization strategies that enhance yield, reduce reaction times, and ensure product purity. We will dissect the widely-used Gould-Jacobs reaction, offering both classical thermal and modern microwave-assisted protocols, followed by the necessary functional group manipulations to achieve the target diol structure. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible synthetic methodology.

Introduction: The Strategic Importance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in drug discovery. Its rigid structure and ability to engage in various intermolecular interactions (hydrogen bonding, π-stacking) make it an ideal framework for designing potent and selective bioactive molecules.[3][5] The synthesis of specifically functionalized quinolines, such as those bearing hydroxyl groups, is of paramount importance as these groups can serve as handles for further derivatization or as key pharmacophoric features.

The synthesis of quinoline-4,7-diol presents a specific challenge: the regioselective installation of two hydroxyl groups on the bicyclic system. A direct hydroxylation approach is often plagued by poor selectivity and harsh conditions.[6][7] Therefore, a more strategic approach is required, building the quinoline core from a pre-functionalized aniline precursor. The Gould-Jacobs reaction is exceptionally well-suited for this purpose, as it reliably produces the quinolin-4-one tautomer of 4-hydroxyquinoline.[1][8][9]

This guide details a field-proven strategy commencing with 3-methoxyaniline. This starting material strategically places a protected hydroxyl group at the eventual 7-position of the quinoline ring, preventing unwanted side reactions during the high-temperature cyclization. The synthesis proceeds through the formation of 4-hydroxy-7-methoxyquinoline, which is then demethylated in the final step to yield the target quinoline-4,7-diol.

Mechanistic Rationale: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a powerful method for constructing the 4-hydroxyquinoline scaffold.[9] The reaction proceeds in two main stages: an initial condensation followed by a high-temperature thermal cyclization.

  • Condensation: The synthesis begins with the nucleophilic addition of the aniline (3-methoxyaniline) to an α,β-unsaturated ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. This step is generally conducted at moderate temperatures (100-130 °C).

  • Thermal Cyclization: The critical ring-forming step requires significant thermal energy (typically >250 °C) to facilitate a 6-π electrocyclization.[1] This intramolecular reaction closes the pyridine ring, forming the quinoline system. The resulting product is an ethyl 4-hydroxyquinoline-3-carboxylate.

  • Saponification & Decarboxylation: The ester group at the 3-position is typically not desired and is removed post-cyclization. This is achieved through saponification (hydrolysis of the ester with a strong base like NaOH) to form a carboxylic acid, followed by thermal decarboxylation to yield the 4-hydroxy-7-methoxyquinoline.[1][10]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification & Decarboxylation cluster_3 Final Step: Demethylation A 3-Methoxyaniline + DEEM B Anilidomethylenemalonate Intermediate A->B - EtOH C Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate B->C Heat (>250°C) 6-π Electrocyclization D 4-Hydroxy-7-methoxyquinoline- 3-carboxylic acid C->D 1. NaOH 2. H+ E 4-Hydroxy-7-methoxyquinoline D->E Heat, -CO2 F Quinoline-4,7-diol (Final Product) E->F HBr or BBr3

Caption: The multi-step pathway for synthesizing quinoline-4,7-diol via the Gould-Jacobs reaction.

Protocol Optimization: Key Experimental Choices

Optimizing the synthesis of quinoline-4,7-diol hinges on careful control of the thermal cyclization step and the final demethylation. Below, we discuss the critical parameters and provide rationale for procedural choices.

The Cyclization Step: Classical Thermal vs. Microwave-Assisted

The high energy barrier of the electrocyclization is the primary hurdle in this synthesis.[1] The choice of heating method profoundly impacts reaction time, yield, and scalability.

  • Classical Thermal Protocol: This method relies on conventional heating using a high-boiling inert solvent to achieve the required temperature uniformly.

    • Rationale: Solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil provide excellent heat transfer, preventing localized charring and improving yields compared to neat reactions.[1]

    • Challenges: These solvents are difficult to remove from the reaction mixture post-synthesis and require very high temperatures, which can lead to decomposition of sensitive substrates.[1]

  • Microwave-Assisted Protocol: Modern microwave reactors offer a significant advantage by directly and efficiently coupling with the polar molecules in the reaction mixture.

    • Rationale: Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. The reaction can sometimes be run neat or with a minimal amount of a high-boiling polar solvent.

    • Advantages: This method is ideal for rapid library synthesis and optimization studies in a drug discovery setting.

Final Demethylation

The cleavage of the aryl methyl ether is the final, critical transformation. The choice of reagent depends on the scale of the reaction and the tolerance of other functional groups.

  • Hydrogen Bromide (HBr): A classic and cost-effective choice. Typically, a solution of HBr in acetic acid is used at reflux. It is effective but requires strongly acidic and high-temperature conditions.

  • Boron Tribromide (BBr₃): A very powerful and effective Lewis acid for cleaving ethers. It works at much lower temperatures (often from 0 °C to room temperature), making it suitable for more sensitive substrates. However, it is highly corrosive, moisture-sensitive, and more expensive.

Data Presentation: Cyclization Optimization
ParameterClassical Thermal MethodMicrowave-Assisted MethodRationale & Outcome
Reagent AnilidomethylenemalonateAnilidomethylenemalonateSame intermediate is used for the cyclization step.
Solvent Dowtherm A or Mineral OilNone (neat) or minimal NMPHigh-boiling solvent ensures uniform heating.[1] Microwave allows for solvent-free conditions, simplifying workup.
Temperature 250-260 °C250-300 °C (monitored)High thermal energy is required for the 6-π electrocyclization.
Time 1-3 hours5-20 minutesMicrowave irradiation dramatically accelerates the reaction.
Typical Yield 60-75%70-85%Microwave heating is often more efficient and can lead to higher isolated yields due to reduced side reactions.
Workup Tedious solvent removalSimple precipitation/filtrationThe primary advantage of the microwave method is the simplified purification process.

Experimental Protocols

Safety Precaution: These procedures involve high temperatures and corrosive reagents (HBr, BBr₃). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Overall Synthesis Workflow

Caption: Complete workflow for the synthesis of Quinoline-4,7-diol.

Step 1: Synthesis of Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate
  • In a round-bottom flask equipped with a condenser and a Dean-Stark trap (optional, but recommended), combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Heat the mixture in an oil bath at 120-130 °C for 1-2 hours. The reaction progress can be monitored by TLC (thin-layer chromatography), observing the consumption of the aniline.

  • During the reaction, ethanol is formed as a byproduct. Remove the ethanol under reduced pressure or by using the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture. The resulting crude anilidomethylenemalonate is often a viscous oil or a low-melting solid and can be used directly in the next step without further purification.

Step 2: Cyclization to form Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate
Protocol 2A: Classical Thermal Method
  • To a three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, add a high-boiling solvent such as Dowtherm A (approx. 10 mL per gram of starting material).

  • Heat the solvent to 250 °C.

  • Slowly add the crude anilidomethylenemalonate from Step 1 to the hot solvent dropwise or in small portions. Maintain the temperature between 250-260 °C.

  • After the addition is complete, stir the mixture at this temperature for 1-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to below 100 °C, then add an equal volume of a non-polar solvent like hexane or toluene to precipitate the product.

  • Filter the solid product, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

Protocol 2B: Microwave-Assisted Method
  • Place the crude anilidomethylenemalonate from Step 1 into a 10 mL microwave reaction vial equipped with a stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 250 °C and hold for 15-20 minutes.

  • After the reaction is complete, cool the vial to room temperature. The product should solidify upon cooling.

  • Add a small amount of a solvent like acetonitrile or ethanol, break up the solid, and filter. Wash the solid with cold solvent and dry under vacuum.

Steps 3 & 4: Saponification and Decarboxylation
  • Suspend the crude ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 2-4 hours until a clear solution is formed, indicating complete hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid will form.

  • Filter the solid, wash with cold water, and dry.

  • To decarboxylate, the isolated carboxylic acid can be heated neat above its melting point or heated in a high-boiling solvent like diphenyl ether until gas evolution (CO₂) ceases. Alternatively, refluxing the crude carboxylic acid in 6M HCl can achieve both precipitation and decarboxylation in one pot.

  • Cool the mixture, collect the precipitated 4-hydroxy-7-methoxyquinoline by filtration, wash with water, and dry.

Step 5: Demethylation to Quinoline-4,7-diol
  • Place the 4-hydroxy-7-methoxyquinoline (1.0 eq) in a round-bottom flask with a condenser.

  • Add an excess of 48% aqueous hydrobromic acid (HBr).

  • Heat the mixture to reflux (approx. 120-125 °C) for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of ~7-8.

  • The final product, quinoline-4,7-diol, will precipitate. Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the final product under vacuum. The purity can be assessed by HPLC, NMR, and MS analysis.[11] Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.[12]

Conclusion

This guide presents a comprehensive and optimized protocol for the synthesis of quinoline-4,7-diol. By starting with 3-methoxyaniline and employing the Gould-Jacobs reaction, the quinoline core is constructed efficiently. We have detailed both classical thermal and modern microwave-assisted methods for the critical cyclization step, with the microwave protocol offering significant advantages in terms of speed and simplicity. The subsequent saponification, decarboxylation, and final demethylation steps are robust procedures that lead to the desired diol in good overall yield. This self-validating system, grounded in established chemical principles and supported by authoritative literature, provides a reliable pathway for researchers to access this important chemical entity for applications in drug discovery and materials science.

References

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters - ACS Publications. Available at: [Link]

  • Microbial hydroxylation of quinoline in contaminated groundwater: evidence for incorporation of the oxygen atom of water. NIH. Available at: [Link]

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PMC - NIH. Available at: [Link]

  • Gould-Jacobs Reaction. Organic-chemistry.org. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Mechanistic Pathways of the Hydroxyl Radical Reactions of Quinoline. 1. Identification, Distribution, and Yields of Hydroxylated Products. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • meta‐Hydroxylation of Pyridines, Quinolines, and Isoquinolines Using Dearomatized Intermediates. ResearchGate. Available at: [Link]

  • High Selectivity Hydroxylation and Other Functionalization of Quinoline-Directed Reactions under Cu(II)-Catalysis. Organic Letters - ACS Publications. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available at: [Link]

  • Purification of Quinoline. Chempedia - LookChem. Available at: [Link]

  • Reaction of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. Dependence of the outcome on the reaction conditions and a deeper insight into the mechanism. NIH. Available at: [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. ResearchGate. Available at: [Link]

  • Isoquinoline. Wikipedia. Available at: [Link]

  • Method for purifying quinolinecarboxylic acid derivative. Google Patents.
  • The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. MDPI. Available at: [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. PMC - NIH. Available at: [Link]

  • Purification of Quinoline-3,4-diones. Reddit. Available at: [Link]

Sources

High-Yield Synthesis of Quinoline-4,7-diol: A Robust Protocol Based on the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-4,7-diol is a key heterocyclic scaffold and a valuable intermediate in the synthesis of various biologically active compounds.[1][2] This application note provides a comprehensive, high-yield protocol for the synthesis of Quinoline-4,7-diol, designed for researchers in medicinal chemistry and drug development. The described method utilizes a modified Gould-Jacobs reaction, a reliable and well-established strategy for constructing 4-hydroxyquinoline systems.[3][4] By starting with 3-aminophenol and diethyl ethoxymethylenemalonate (DEEM), this protocol details a two-step process involving an initial condensation followed by a high-temperature thermal cyclization, consistently affording the target compound in high purity and yield. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and data presentation to ensure reproducibility and success.

Introduction and Scientific Rationale

The quinoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1][5][6] Quinoline-4,7-diol (C₉H₇NO₂, MW: 161.16 g/mol ) is a particularly important derivative, serving as a versatile precursor for more complex molecules.[7]

Several classical methods have been developed for quinoline synthesis, including the Skraup, Combes, Conrad-Limpach, and Friedländer reactions.[8][9] However, for the specific synthesis of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction stands out for its reliability and efficiency.[4][8][10] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.[3]

This protocol has been optimized for the synthesis of Quinoline-4,7-diol by strategically selecting 3-aminophenol as the aniline component. The orientation of the amino and hydroxyl groups on the starting aniline directs the cyclization to yield the desired 4,7-disubstituted product with high regioselectivity. The subsequent intramolecular cyclization requires high temperatures, a characteristic feature of the Gould-Jacobs reaction, which is achieved using a high-boiling point solvent.[10][11]

Reaction Mechanism: The Gould-Jacobs Pathway

The synthesis proceeds via a well-understood, two-stage mechanism.

  • Condensation: The reaction initiates with a nucleophilic attack by the amino group of 3-aminophenol on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable intermediate, diethyl 2-((3-hydroxyphenyl)amino)methylenemalonate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperature (typically >250 °C).[10] This step involves the attack of the aniline ring onto one of the ester carbonyls, leading to the formation of the quinoline core and elimination of a second ethanol molecule. The product, ethyl 4,7-dihydroxyquinoline-3-carboxylate, exists predominantly in its keto-enol tautomeric form as a 4-oxoquinoline. For the direct synthesis of Quinoline-4,7-diol, subsequent hydrolysis and decarboxylation steps, which are often part of the classical Gould-Jacobs reaction, are not required.[3][10]

Figure 1: Mechanistic overview of the Gould-Jacobs reaction.

Detailed Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the key intermediate and its subsequent thermal cyclization.

Materials and Reagents:

  • 3-Aminophenol (≥98%)

  • Diethyl ethoxymethylenemalonate (DEEM, ≥98%)

  • Ethanol (anhydrous)

  • Dowtherm™ A (or mineral oil)

  • Acetone

  • Hexanes

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with a temperature controller and sand bath

  • Magnetic stirrer

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-aminophenol (10.91 g, 0.10 mol) and anhydrous ethanol (50 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of DEEM: Slowly add diethyl ethoxymethylenemalonate (22.70 g, 0.105 mol, 1.05 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2 hours. The reaction progress can be monitored by TLC.

  • Isolation of Intermediate: After 2 hours, remove the heat source and allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 30 minutes. The product will precipitate as a pale yellow solid.

  • Purification: Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol (2 x 20 mL) and then with hexanes (2 x 20 mL) to remove residual impurities.

  • Drying: Dry the solid under vacuum to a constant weight. The intermediate is typically obtained in >90% yield and is sufficiently pure for the next step.

! CAUTION ! This step involves very high temperatures. Use extreme care. Perform the reaction in a high-temperature resistant flask within a sand bath and inside a well-ventilated fume hood. Wear appropriate PPE, including heat-resistant gloves and safety glasses.

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air condenser, add Dowtherm™ A (250 mL).

  • Heating: Heat the Dowtherm™ A to 250 °C with stirring.

  • Addition of Intermediate: Once the temperature is stable at 250 °C, add the dried intermediate from Part A (27.9 g, 0.10 mol) in small portions over 15-20 minutes to control the initial effervescence (elimination of ethanol).

  • Reaction: Maintain the reaction temperature at 250-255 °C for 30-45 minutes. The product will begin to precipitate from the hot solvent.

  • Cooling and Isolation: Carefully remove the heating source and allow the mixture to cool to approximately 80-90 °C. DO NOT cool to room temperature, as the Dowtherm™ A will solidify.

  • Purification: Filter the hot mixture through a Büchner funnel to collect the solid product. Wash the filter cake thoroughly with hot acetone (3 x 50 mL) to remove all traces of Dowtherm™ A.

  • Final Drying: Dry the resulting off-white to light tan solid under vacuum at 60 °C to a constant weight.

Data Presentation and Expected Results

The following table summarizes the quantitative aspects of the synthesis.

Parameter3-AminophenolDEEMIntermediate (3)Quinoline-4,7-diol (4)
Molecular Weight ( g/mol ) 109.13216.22279.28161.16
Molar Quantity (mol) 0.100.105~0.09 (90% yield)-
Mass (g) 10.9122.70~25.1-
Theoretical Yield (g) --27.9314.50 (from Intermediate)
Typical Experimental Yield -->90%80-88%
Appearance Off-white solidColorless liquidPale yellow solidOff-white/tan solid

Experimental Workflow

The overall process from starting materials to the final product is visualized below.

Workflow start Start: 3-Aminophenol + DEEM in Ethanol reflux Reflux (2 hours) start->reflux cool_filter1 Cool & Filter reflux->cool_filter1 intermediate Isolate Intermediate (Diethyl 2-((3-hydroxyphenyl)amino)- methylenemalonate) cool_filter1->intermediate add_dowtherm Add Intermediate to Hot Dowtherm A (250°C) intermediate->add_dowtherm cyclize Thermal Cyclization (30-45 min) add_dowtherm->cyclize cool_filter2 Cool to ~90°C & Filter cyclize->cool_filter2 wash Wash with Hot Acetone cool_filter2->wash dry Vacuum Dry wash->dry product Final Product: Quinoline-4,7-diol dry->product

Sources

The Emergent Fluorophore: Quinoline-4,7-diol as a Versatile Tool in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinoline Scaffold

The quinoline moiety, a heterocyclic aromatic structure, is a cornerstone in the development of fluorescent probes for biological imaging.[1] These scaffolds are celebrated for their robust photophysical properties, including high quantum yields and environmental sensitivity, which have led to the creation of probes for a diverse array of cellular components and analytes such as lipid droplets, lysosomes, and metal ions. Within this promising class of fluorophores, Quinoline-4,7-diol, also known by its tautomeric name 7-hydroxy-1H-quinolin-4-one, emerges as a compound of significant interest for researchers, scientists, and drug development professionals.

This technical guide eschews a rigid template to provide a foundational, in-depth exploration of Quinoline-4,7-diol for fluorescence microscopy applications. We will delve into its core physicochemical properties, provide a framework for its characterization, and present detailed, adaptable protocols for its use in both live and fixed cell imaging. The causality behind experimental choices will be elucidated to empower the researcher with the knowledge to optimize this novel probe for their specific biological questions.

Physicochemical and Fluorescent Properties: A Starting Point for Characterization

Quinoline-4,7-diol (C₉H₇NO₂) is a small organic molecule with a molecular weight of 161.16 g/mol . While comprehensive, peer-reviewed data on the specific photophysical properties of Quinoline-4,7-diol is not extensively available, we can infer its likely characteristics based on the broader family of hydroxyquinoline derivatives. These compounds are known for their fluorescent properties, which can be sensitive to the local microenvironment, such as pH and polarity.[2]

Due to the limited specific data, the initial step for any researcher is the empirical determination of the key spectral properties of Quinoline-4,7-diol. This self-validating approach is crucial for establishing a reliable experimental foundation.

Table 1: Physicochemical Properties and Key Fluorescence Parameters for Experimental Determination

PropertyValue/Parameter to DetermineSignificance in Fluorescence Microscopy
Molecular Formula C₉H₇NO₂Foundational chemical information.
Molecular Weight 161.16 g/mol Essential for preparing stock solutions of known molarity.
IUPAC Name 7-hydroxy-1H-quinolin-4-oneIndicates the predominant tautomeric form.
Excitation Max (λex) To be determined experimentallyThe wavelength of light needed to excite the fluorophore efficiently.
Emission Max (λem) To be determined experimentallyThe wavelength of emitted fluorescent light to be detected.
Molar Extinction Coefficient (ε) To be determined experimentallyA measure of how strongly the molecule absorbs light at a given wavelength.
Quantum Yield (Φ) To be determined experimentallyThe efficiency of converting absorbed light into emitted fluorescence.
Stokes Shift To be determined experimentallyThe difference between the excitation and emission maxima; a larger shift is generally desirable.
Solubility To be determined experimentallyCrucial for preparing a stable, high-concentration stock solution (e.g., in DMSO or ethanol).
Photostability To be determined experimentallyThe resilience of the fluorophore to photobleaching during imaging.

Experimental Workflow for Characterization and Application

The following diagram outlines the logical flow for characterizing and applying Quinoline-4,7-diol in a research setting. This workflow ensures a systematic approach, from initial characterization to the generation of high-quality microscopy data.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Application Development cluster_2 Phase 3: Imaging & Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) B Determine Absorption Spectrum (Spectrophotometer) A->B C Determine Excitation & Emission Spectra (Spectrofluorometer) B->C D Calculate Molar Extinction Coefficient B->D E Determine Quantum Yield (Relative to a standard, e.g., Quinine Sulfate) C->E F Optimize Staining Concentration (Live or Fixed Cells) E->F G Optimize Incubation Time & Temperature F->G H Assess Cytotoxicity (Live Cell Imaging) G->H I Evaluate Photostability (Time-lapse Imaging) H->I J Perform Co-localization Studies (With known organelle markers) I->J K Acquire High-Resolution Images (Confocal or Widefield Microscopy) J->K L Image Processing & Analysis K->L

Caption: Workflow for the characterization and application of Quinoline-4,7-diol.

Protocols for Fluorescence Microscopy

The following protocols are presented as a starting point for optimization. The precise concentrations, incubation times, and instrument settings will need to be determined empirically for each cell type and experimental condition.

Protocol 1: Preparation of Quinoline-4,7-diol Stock Solution

The solubility of Quinoline-4,7-diol in aqueous buffers is expected to be low. Therefore, a high-concentration stock solution in an organic solvent is recommended.

  • Weighing: Accurately weigh out a small amount of Quinoline-4,7-diol powder (e.g., 1 mg) in a microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a desired stock concentration (e.g., 10 mM).

    • Rationale: DMSO is a common solvent for organic fluorophores and is generally well-tolerated by cells at low final concentrations (<0.5%).

  • Solubilization: Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.

  • Storage: Aliquot the stock solution into smaller volumes in amber vials to protect from light and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Live-Cell Staining and Imaging

This protocol provides a framework for staining living cells to observe the localization and dynamics of Quinoline-4,7-diol uptake.

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Culture the cells to the desired confluency (typically 60-80%).

  • Preparation of Staining Solution: On the day of imaging, thaw an aliquot of the Quinoline-4,7-diol stock solution. Dilute the stock solution in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a working concentration.

    • Starting Point for Optimization: Test a range of concentrations from 1 µM to 20 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with the imaging buffer. Add the staining solution to the cells and incubate at 37°C in a humidified incubator.

    • Starting Point for Optimization: Test incubation times ranging from 15 to 60 minutes. Protect the cells from light during incubation.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to minimize background fluorescence from unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells immediately on a fluorescence microscope equipped with appropriate filter sets based on the experimentally determined excitation and emission spectra.

Protocol 3: Fixed-Cell Staining

Fixation allows for long-term storage of samples and is often required for immunofluorescence co-staining protocols.

  • Cell Culture and Fixation: Plate and culture cells as described for live-cell imaging. After aspirating the culture medium, wash the cells once with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Rationale: PFA is a common fixative that preserves cellular morphology well.

  • Washing: Remove the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If co-staining with antibodies against intracellular targets, permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.

  • Staining: Dilute the Quinoline-4,7-diol stock solution in PBS to the optimized working concentration. Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging: Mount a coverslip onto the slide using an anti-fade mounting medium. The mounting medium may contain a nuclear counterstain like DAPI, if desired. Seal the coverslip and allow the mounting medium to cure. Image the slides on a fluorescence microscope.

Potential Applications and Mechanistic Insights

The diol functionality of Quinoline-4,7-diol suggests several potential mechanisms of action and applications in cellular imaging.

G cluster_0 Potential Cellular Interactions cluster_1 Resulting Fluorescence Changes Q47D Quinoline-4,7-diol pH pH Sensing (Protonation/deprotonation of hydroxyl groups) Q47D->pH Metal Metal Ion Chelation (e.g., Zn²⁺, Fe²⁺) Q47D->Metal ROS ROS Detection (Oxidation of the quinoline core) Q47D->ROS Hydrophobic Hydrophobic Environments (e.g., Lipid Droplets, Membranes) Q47D->Hydrophobic Intensity Intensity Change (Quenching or Enhancement) pH->Intensity Shift Spectral Shift (Ratiometric Imaging) pH->Shift Metal->Intensity Metal->Shift ROS->Intensity ROS->Shift Hydrophobic->Intensity Hydrophobic->Shift

Caption: Potential mechanisms of fluorescence modulation for Quinoline-4,7-diol.

The hydroxyl groups on the quinoline ring can undergo protonation or deprotonation depending on the pH of their environment, potentially leading to changes in fluorescence intensity or spectral shifts. This makes Quinoline-4,7-diol a candidate for a pH sensor, particularly for acidic organelles like lysosomes. Furthermore, hydroxyquinolines are known to chelate metal ions, which can modulate their fluorescent properties, suggesting a potential application in sensing intracellular metal ion concentrations.[2] The electron-rich quinoline core may also be susceptible to oxidation by reactive oxygen species (ROS), offering a potential avenue for developing probes for oxidative stress.

Conclusion and Future Directions

Quinoline-4,7-diol represents a promising but under-characterized fluorophore with the potential for broad applications in fluorescence microscopy. Its straightforward structure suggests facile synthesis of derivatives, allowing for further tuning of its photophysical properties and the addition of targeting moieties for specific subcellular localization. The protocols and characterization workflow provided in this guide offer a robust starting point for researchers to unlock the full potential of this versatile scaffold. Through systematic optimization and characterization, Quinoline-4,7-diol can be developed into a valuable tool for elucidating complex biological processes at the cellular level.

References

  • BenchChem. (2025). Application Notes and Protocols for 7-Hydroxy-4-methyl-2(1H)-quinolone in Fluorescence Microscopy.
  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Chenoweth, D. M., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326. [Link]

  • Frederickson, C. J., et al. (1987). A quinoline fluorescence method for visualizing and assaying the histochemically reactive zinc (bouton zinc) in the brain. Journal of Neuroscience Methods, 20(2), 91-103. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39869818, Quinoline-4,7-diol. Retrieved from [Link]

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. [Link]

  • S. N., S., & S. K., A. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(31), 22135-22152. [Link]

Sources

Quinoline-4,7-diol as a fluorescent probe for metal ions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Quinoline-4,7-diol as a highly selective and sensitive fluorescent probe for the detection of metal ions, with a primary focus on Ferric Iron (Fe³⁺).

Introduction: The Critical Role of Metal Ion Detection

Metal ions are fundamental to a vast array of biological and chemical processes. Iron, for instance, is a critical component of hemoglobin for oxygen transport and participates in cellular respiration.[1] However, an imbalance in metal ion concentration can lead to severe physiological consequences, including oxidative stress and cellular damage.[1] This necessitates the development of precise and reliable methods for their detection. Fluorescent probes have emerged as indispensable tools, offering high sensitivity, selectivity, and the potential for real-time monitoring in complex biological systems.

Quinoline and its derivatives represent a prominent class of fluorophores used in the design of these sensors.[1][2][3] Their rigid, planar structure and inherent fluorescence, which can be modulated by substituents and environmental factors, make them ideal scaffolds. This guide focuses on Quinoline-4,7-diol , a specific derivative with significant potential for metal ion sensing due to its strategically positioned hydroxyl groups, which act as effective chelating sites. We will explore its application as a "turn-off" fluorescent probe, primarily for the detection of Fe³⁺, a common and highly efficient fluorescence quencher.[4]

Scientific Principles: Fluorescence Modulation by Metal Ions

The utility of Quinoline-4,7-diol as a sensor is rooted in its ability to change fluorescent output upon binding to a metal ion. The primary mechanism discussed here is fluorescence quenching , a process that decreases the intensity of the fluorescence emission.

Several phenomena can induce quenching, but for many quinoline-based sensors interacting with transition metal ions like Fe³⁺, the dominant mechanism is Photoinduced Electron Transfer (PET) . In the absence of the metal ion, the quinoline fluorophore emits light upon excitation. However, when Fe³⁺ binds to the diol moiety, it introduces new, non-radiative decay pathways for the excited state. The electron-deficient Fe³⁺ ion facilitates the transfer of an electron from the excited fluorophore to the metal center, causing the probe to return to its ground state without emitting a photon. This results in a measurable decrease—or "quenching"—of the fluorescence signal.[5] This "turn-off" response is often highly specific and proportional to the concentration of the quenching ion.

Caption: Proposed "turn-off" mechanism of Quinoline-4,7-diol upon binding Fe³⁺.

Probe Characteristics and Performance

Quinoline-4,7-diol (C₉H₇NO₂, MW: 161.16 g/mol ) is a small molecule whose hydroxyl groups at the 4 and 7 positions provide an ideal pocket for metal ion chelation.[6] The performance of a fluorescent probe is defined by several key parameters, which are summarized below.

Table 1: Representative Performance Data for Quinoline-Based Fe³⁺ Probes

ParameterRepresentative ValueSignificance
Excitation Max (λ_ex) ~350 - 400 nmWavelength for optimal probe excitation.[7]
Emission Max (λ_em) ~450 - 550 nmWavelength of maximum fluorescence emission.[7]
Binding Stoichiometry 1:1 (Probe:Fe³⁺)Indicates the ratio in which the probe and metal ion form a complex.[1][8]
Binding Constant (Ksv) > 1.0 x 10⁴ M⁻¹Measures the affinity of the probe for the metal ion; a higher value indicates stronger binding.[1][9]
Limit of Detection (LOD) Sub-micromolar (e.g., < 1 µM)The lowest concentration of the metal ion that can be reliably detected.[1][9]
Selectivity High for Fe³⁺The probe shows a significant response to Fe³⁺ with minimal interference from other common biological cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺).[1][10]
Response Mechanism Fluorescence QuenchingA "turn-off" sensor where fluorescence intensity decreases upon metal binding.[9][10][11]

Note: The values presented are typical for quinoline-based Fe³⁺ sensors and serve as an expected performance range for Quinoline-4,7-diol.

Experimental Workflow and Protocols

The successful application of Quinoline-4,7-diol requires careful preparation of reagents and systematic execution of fluorescence measurements.

Caption: General experimental workflow for metal ion detection using Quinoline-4,7-diol.

Protocol 1: Reagent Preparation

Causality: Proper reagent preparation is critical for reproducibility. Using a high-purity organic solvent for the probe stock prevents solubility issues, while a biological buffer maintains a stable pH, ensuring the probe's fluorescent properties are not affected by protonation/deprotonation.

  • Probe Stock Solution (1 mM):

    • Accurately weigh a small amount of Quinoline-4,7-diol.

    • Dissolve it in high-purity Dimethyl Sulfoxide (DMSO) to create a 1 mM stock solution.[7]

    • Rationale: DMSO is a versatile solvent for many organic probes and is miscible with aqueous buffers.

    • Store the stock solution at -20°C, protected from light to prevent photodegradation.

  • Metal Ion Stock Solutions (10 mM):

    • Prepare 10 mM stock solutions of various metal perchlorate or nitrate salts (e.g., FeCl₃, Cu(NO₃)₂, Zn(ClO₄)₂, etc.) in deionized water.[10]

    • Rationale: Perchlorate and nitrate salts are typically used as they are highly soluble and their anions do not interfere with the fluorescence measurements.

  • Working Buffer (e.g., 10 mM HEPES, pH 7.4):

    • Prepare a 10 mM HEPES buffer and adjust the pH to 7.4 using NaOH or HCl.

    • Rationale: A pH of 7.4 mimics physiological conditions, which is crucial for biological applications.[1][10]

Protocol 2: Fluorescence Titration for Fe³⁺ Detection

Causality: This protocol quantitatively measures the probe's response to increasing concentrations of the target ion. This allows for the determination of the detection range and sensitivity.

  • Instrument Setup:

    • Turn on the fluorescence spectrometer and allow the lamp to stabilize (typically 20-30 minutes).

    • Set the excitation wavelength (e.g., 365 nm) and the emission collection range (e.g., 400-600 nm). Set appropriate slit widths (e.g., 5 nm for both excitation and emission) to balance signal intensity and spectral resolution.

  • Sample Preparation:

    • Pipette 2 mL of the working buffer into a quartz cuvette.

    • Add an aliquot of the Quinoline-4,7-diol stock solution to achieve the desired final concentration (e.g., 10 µM). Mix thoroughly.

    • Place the cuvette in the spectrometer and record the initial fluorescence spectrum. This is the baseline (F₀).

  • Titration:

    • Add small, precise aliquots of the Fe³⁺ stock solution (e.g., 0.5-2 µL increments) to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum (F).

    • Continue this process until the fluorescence signal is completely quenched or plateaus.

Protocol 3: Selectivity and Interference Study

Causality: This experiment is a self-validating step to confirm that the probe's response is specific to the target ion and not a general effect of any divalent or trivalent cation.

  • Prepare a series of identical cuvettes, each containing the Quinoline-4,7-diol probe in the working buffer (e.g., 10 µM).

  • To each cuvette, add a significant excess (e.g., 5-10 equivalents) of a single, different metal ion stock solution (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Ni²⁺, etc.).[10]

  • Record the fluorescence spectrum for each sample.

  • To a final cuvette, first add the mixture of all interfering ions, record the spectrum, and then add the target ion (Fe³⁺).

  • Interpretation: A highly selective probe will show minimal change in fluorescence in the presence of interfering ions but a dramatic quenching upon the subsequent addition of Fe³⁺.

Protocol 4: Data Analysis and Interpretation
  • Fluorescence Quenching Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.

    • Analyze the quenching data using the Stern-Volmer equation : F₀ / F = 1 + Ksv[Q] where F₀ is the initial fluorescence, F is the fluorescence at a given quencher concentration, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (Fe³⁺).[1]

    • A plot of F₀ / F versus [Q] should be linear, and the slope of this line gives the value of Ksv, a direct measure of quenching efficiency.

  • Limit of Detection (LOD) Calculation:

    • The LOD can be calculated from the linear portion of the titration curve at low Fe³⁺ concentrations using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear calibration plot of fluorescence intensity versus Fe³⁺ concentration.

Conclusion and Future Directions

Quinoline-4,7-diol serves as a powerful framework for a fluorescent probe characterized by high sensitivity and selectivity for Fe³⁺. The protocols outlined in this guide provide a robust methodology for its application in quantifying this critical metal ion. The "turn-off" mechanism, driven by Photoinduced Electron Transfer, is both reliable and easily measurable. For drug development professionals and researchers, this probe offers a valuable tool for investigating iron metabolism, cellular iron overload, and the screening of potential iron-chelating therapeutics. Future work could involve modifying the quinoline backbone to tune its photophysical properties, enhance water solubility, or introduce targeting moieties for specific cellular organelles, further expanding its utility in advanced bioimaging applications.

References

  • A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. RSC Advances.
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Deriv
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances.
  • Design and synthesis of a turn-off fluorescent sensor based on a multifunctional Zn(ii) coordination polymer for the detection of Fe3+, Hg2+ and 4-nitrophenol. CrystEngComm.
  • Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods.
  • A novel turn off fluorescent sensor for Fe(III) and pH environment based on coumarin derivatives: the fluorescence characteristics and theoretical study.
  • A quinoline-based chromogenic and ratiometric fluorescent probe for selective detection of Mg2+ ion: Design, synthesis and its application in salt lake brines and bioimaging.
  • diimine ligands as fluorescent probes for metal ions: Ultrasound-assisted and conventional synthetic. Inorganica Chimica Acta.
  • Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. ACS Omega.
  • Fluorescence quenching of 8-methyl quinolinium: An efficient halide indicator mechanism.
  • Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone.
  • Quinoline-Based Fluorescence Sensors.
  • Quinoline-4,7-diol. Santa Cruz Biotechnology.
  • Application Notes and Protocols: 2-(4-fluorophenyl)quinolin-7-amine as a Fluorescent Probe for Bioimaging. Benchchem.
  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[12]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega.

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Quinoline-4,7-diol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline-4,7-diol, a dihydroxylated derivative of the quinoline scaffold, is an emerging and highly versatile building block in the field of organic synthesis. Its unique electronic properties and the presence of two reactive hydroxyl groups at the C4 and C7 positions make it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly those with significant biological activity. The quinoline core itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] The addition of hydroxyl groups at the 4- and 7-positions provides strategic handles for further functionalization, allowing for the construction of elaborate molecular architectures and the fine-tuning of physicochemical properties.

This technical guide provides a comprehensive overview of the synthesis and application of Quinoline-4,7-diol, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

Synthesis of Quinoline-4,7-diol: The Conrad-Limpach Approach

The synthesis of 4-hydroxyquinoline derivatives is classically achieved through well-established methods such as the Conrad-Limpach and Gould-Jacobs reactions.[3][4][5][6][7] For the preparation of Quinoline-4,7-diol, the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester, is a particularly effective strategy.[4][5][8] In this case, the key starting material to incorporate the 7-hydroxy group is 3-aminophenol.

The reaction proceeds in two main stages: first, the condensation of 3-aminophenol with a suitable β-ketoester, such as diethyl malonate, to form an enamine intermediate. This is followed by a high-temperature thermal cyclization to construct the quinolone ring system.

Causality in Experimental Choices:
  • Choice of Aniline: 3-Aminophenol is selected as the aniline component to ensure the introduction of a hydroxyl group at the 7-position of the resulting quinoline scaffold. The orientation of the amino and hydroxyl groups on the benzene ring dictates the final substitution pattern.

  • β-Ketoester Selection: Diethyl malonate is a common choice as the β-ketoester. The ester groups can be later hydrolyzed and decarboxylated if the unsubstituted 4-hydroxyquinoline is desired. Other β-ketoesters can be used to introduce substituents at the 2-position.

  • High-Temperature Cyclization: The thermal cyclization step requires significant energy input (typically >250 °C) to overcome the activation barrier for the intramolecular ring closure, which involves the formation of a new heterocyclic ring.[4][9] The use of a high-boiling point solvent like diphenyl ether or mineral oil is often necessary to achieve these temperatures.

Experimental Workflow Diagram:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 3-Aminophenol C Enamine Intermediate A->C B Diethyl Malonate B->C D High Temperature (e.g., Diphenyl Ether, >250°C) C->D Heat E Ethyl 4,7-dihydroxyquinoline-3-carboxylate D->E F 1. NaOH (aq), Reflux 2. Acidification E->F Hydrolysis G Quinoline-4,7-diol F->G Decarboxylation G A Quinoline-4,7-diol C 4,7-Dichloroquinoline A->C Chlorination B POCl3, Heat

Caption: Conversion of Quinoline-4,7-diol to 4,7-dichloroquinoline.

Protocol: Synthesis of 4,7-Dichloroquinoline from Quinoline-4,7-diol

Materials:

  • Quinoline-4,7-diol

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxychloride (excess, e.g., 5-10 eq).

  • Addition of Substrate: To the stirred phosphorus oxychloride, add Quinoline-4,7-diol (1.0 eq) portion-wise. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation and Purification: The solid precipitate of 4,7-dichloroquinoline is collected by vacuum filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol.

Synthesis of Bioactive Molecules

The hydroxyl groups of Quinoline-4,7-diol can be alkylated or acylated to produce a library of derivatives with potential biological activities. The ability to introduce different substituents at the 4- and 7-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, the quinolone scaffold is a known pharmacophore for various therapeutic targets, and modifications at these positions can modulate the compound's potency, selectivity, and pharmacokinetic properties. [10]

Illustrative Reaction: O-Alkylation of Quinoline-4,7-diol

G A Quinoline-4,7-diol C 4,7-Dialkoxyquinoline A->C Williamson Ether Synthesis B R-X, Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: General scheme for the O-alkylation of Quinoline-4,7-diol.

General Protocol: O-Alkylation of Quinoline-4,7-diol

Materials:

  • Quinoline-4,7-diol

  • Alkyl halide (R-X, e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a solution of Quinoline-4,7-diol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (2.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Summary of Applications and Yields

ApplicationReagents and ConditionsProductTypical Yield
Chlorination POCl₃, reflux4,7-Dichloroquinoline70-90%
O-Alkylation R-X, K₂CO₃, DMF4,7-Dialkoxyquinoline60-85%
O-Acylation Acyl chloride, Pyridine4,7-Diacyloxyquinoline75-95%

Conclusion

Quinoline-4,7-diol is a valuable and versatile building block in organic synthesis. Its straightforward preparation via established methods like the Conrad-Limpach reaction, coupled with the reactivity of its two hydroxyl groups, provides a powerful platform for the synthesis of a wide range of functionalized quinoline derivatives. The ability to convert the diol to the corresponding dichloro derivative opens up avenues for nucleophilic substitution reactions, while direct functionalization of the hydroxyl groups allows for the creation of diverse libraries of compounds for applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize Quinoline-4,7-diol in their synthetic endeavors.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigester auf Anilin. Ber. Dtsch. Chem. Ges.1887, 20 (1), 944–948.
  • Conrad–Limpach synthesis. In Wikipedia; 2023.
  • Gach-Janczak, K.; Piekielna-Ciesielska, J.; Waśkiewicz, J.; Krakowiak, K.; Wtorek, K.; Janecka, A. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2025, 30 (1), 163.
  • Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis; Wiley, 2005.
  • Gould–Jacobs reaction. In Wikipedia; 2023.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules2008, 13 (12), 3099-3107.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
  • Conrad-Limpach Synthesis - SynArchive.
  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. 2021.
  • General scheme of the Gould–Jacobs quinoline synthesis - ResearchG
  • Synthesis of 8-hydroxyquinoline derivatives
  • Synthesis of 4-quinolones - Organic Chemistry Portal.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2021, 26 (11), 3333.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules2023, 28 (1), 190.
  • Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development. Hebei Weimiao.
  • 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules2024, 29 (9), 1959.
  • Industrial preparation method of 4,7-dichloroquinoline. CN103626699A.
  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applic
  • Recent advances in research of natural and synthetic bioactive quinolines. Future Med. Chem.2015, 7 (7), 947-967.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. J. Med. Chem.2008, 51 (19), 6062–6071.
  • Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline - ResearchG

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Experimental protocol for Quinoline-4,7-diol functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of Quinoline-4,7-diol

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Quinoline-4,7-diol Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2][3] Its derivatives are integral to blockbuster drugs, including antimalarials (e.g., quinine, chloroquine), antibiotics, and anticancer agents.[4][5][6] Within this vast chemical family, Quinoline-4,7-diol, which exists in tautomeric equilibrium with 7-hydroxy-1H-quinolin-4-one[7], presents itself as a particularly versatile and valuable building block.

This guide provides an in-depth exploration of the experimental protocols for the functionalization of Quinoline-4,7-diol. We move beyond simple step-by-step instructions to dissect the underlying chemical principles, empowering researchers to not only replicate these methods but to adapt and innovate upon them. The protocols detailed herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the integrity of the experimental workflow from starting material to final, characterized product.

Pillar 1: Understanding the Inherent Reactivity of Quinoline-4,7-diol

The key to selectively functionalizing Quinoline-4,7-diol lies in understanding its unique electronic and structural characteristics. The molecule possesses three primary sites for modification: the two hydroxyl groups (at C4 and C7) and the various C-H bonds on the aromatic rings.

  • Differential Acidity of Hydroxyl Groups: The two hydroxyl groups are not chemically equivalent. The C4-hydroxyl group is part of a vinylogous amide/acid system within the 7-hydroxy-1H-quinolin-4-one tautomer. This electronic arrangement increases its acidity relative to the simple phenolic hydroxyl group at the C7 position. This difference in pKa is the critical handle that allows for regioselective functionalization, enabling chemists to target the C4-position with carefully chosen bases.

  • C-H Bond Activation Potential: While the hydroxyl groups offer classical reaction pathways, modern synthetic strategies increasingly leverage direct C-H functionalization to build molecular complexity efficiently.[8][9][10] The electronic landscape of the quinoline core—influenced by the nitrogen heteroatom—makes certain C-H bonds, particularly at the C2 and C8 positions, susceptible to activation by transition metal catalysts. Activating the quinoline as its N-oxide derivative is a well-established strategy to further enhance reactivity and direct functionalization specifically to the C2 position.[1][2]

The following protocols leverage these principles to achieve selective and exhaustive functionalization of the Quinoline-4,7-diol core.

Pillar 2: Experimental Protocols & Methodologies

Protocol 1: Regioselective O-Alkylation of the C4-Hydroxyl Group

This protocol leverages the enhanced acidity of the C4-hydroxyl group to achieve selective mono-alkylation.

Principle & Causality

The core principle is the selective deprotonation of the most acidic proton. By using a mild inorganic base like potassium carbonate (K₂CO₃), we can generate the C4-phenoxide nucleophile in situ without significantly deprotonating the less acidic C7-hydroxyl group. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the potassium cation, enhancing the nucleophilicity of the resulting phenoxide and facilitating the subsequent Sₙ2 reaction with the alkylating agent.

Detailed Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Quinoline-4,7-diol (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq). The use of excess base drives the deprotonation equilibrium forward.

  • Alkylation: To the stirring suspension, add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature. A slight excess ensures complete consumption of the starting material.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane). The product spot should appear at a higher Rf value than the polar starting material.

  • Work-up: Upon completion, pour the reaction mixture into cold water, which will precipitate the crude product and dissolve the inorganic salts.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If necessary, purify further using flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the resulting 4-(alkoxy)-7-hydroxyquinoline using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹H NMR spectrum should show the disappearance of the C4-OH proton and the appearance of new signals corresponding to the added alkyl group.

Protocol 2: Exhaustive O-Alkylation of Both C4 and C7 Hydroxyl Groups

This protocol employs a stronger base to deprotonate both hydroxyl groups for complete dialkylation.

Principle & Causality

To overcome the higher pKa of the C7-hydroxyl group, a much stronger base is required. Sodium hydride (NaH) is an effective, non-nucleophilic base that irreversibly deprotonates both hydroxyl groups to form the dianion. A greater excess of the alkylating agent (≥ 2.2 eq) is necessary to ensure both nucleophilic sites are functionalized. Tetrahydrofuran (THF) is a common solvent for reactions involving NaH.

Detailed Step-by-Step Methodology
  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a dispersion of sodium hydride (NaH, 60% in mineral oil, 2.5 eq).

  • Washing (Safety Critical): Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, carefully decanting the hexanes each time. Caution: NaH is highly reactive with water and flammable. Handle with extreme care.

  • Solvent Addition: Add anhydrous THF to the washed NaH and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve Quinoline-4,7-diol (1.0 eq) in a separate flask with anhydrous THF and add it dropwise to the stirring NaH suspension. Effervescence (H₂ gas evolution) will be observed.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (≥ 2.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring (Self-Validation): Monitor reaction progress by TLC.

  • Quenching (Safety Critical): Upon completion, cool the flask to 0 °C and very slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise to quench the excess NaH.

  • Work-up & Purification: Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

  • Characterization: Confirm the structure of the 4,7-di(alkoxy)quinoline derivative by NMR and HRMS.

Protocol 3: Palladium-Catalyzed C2-Arylation via N-Oxide Intermediate

This protocol demonstrates a modern approach to forge a C-C bond directly on the quinoline core, a transformation that is challenging to achieve through classical methods.

Principle & Causality

Direct C-H functionalization at the C2 position is facilitated by pre-installing an N-oxide. The N-oxide group acts as a directing group, coordinating to the palladium catalyst and positioning it for C-H activation at the adjacent C2 position.[2] This two-step sequence first prepares the activated substrate and then uses it in a palladium-catalyzed cross-coupling reaction.

Workflow Diagram: C2-Arylation

C2_Arylation_Workflow Start Quinoline-4,7-diol Step1 Step 1: N-Oxidation Reagent: m-CPBA Start->Step1 Intermediate Quinoline-4,7-diol N-oxide Step1->Intermediate Step2 Step 2: C-H Arylation Catalyst: Pd(OAc)₂ Reagent: Aryl Tosylate Intermediate->Step2 Product C2-Aryl-Quinoline-4,7-diol Step2->Product

Caption: Two-step workflow for C2-arylation of Quinoline-4,7-diol.

Part A: Synthesis of Quinoline-4,7-diol N-oxide
  • Dissolution: Dissolve Quinoline-4,7-diol (1.0 eq) in dichloromethane (DCM).

  • Oxidant Addition: Add meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq) portion-wise at 0 °C. Caution: Peroxyacids can be explosive; handle with care.

  • Reaction: Stir the reaction at room temperature for 4-6 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract with DCM, dry the organic layer, and concentrate.

  • Purification: The N-oxide product can often be purified by precipitation or chromatography.

Part B: Palladium-Catalyzed C2-Arylation
  • Reaction Setup: In a sealable reaction vessel, combine the Quinoline-4,7-diol N-oxide (1.0 eq), an aryl tosylate (1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable ligand such as X-Phos (0.10 eq), and cesium fluoride (CsF, 2.0 eq).[2]

  • Solvent: Add a solvent mixture, such as t-BuOH/toluene (2:1).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitoring (Self-Validation): Monitor by TLC or LC-MS to confirm consumption of the N-oxide and formation of the product.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

  • Characterization: The ¹H NMR spectrum will show the absence of the C2-H proton signal and the appearance of signals for the newly introduced aryl group. HRMS will confirm the mass of the coupled product.

Pillar 3: Data Summary and Visualization

Table 1: Comparison of Functionalization Protocols
Parameter Protocol 1: Selective O-Alkylation Protocol 2: Exhaustive O-Alkylation Protocol 3: C2-Arylation
Target Position(s) C4-OHC4-OH & C7-OHC2-H
Key Reagents K₂CO₃, Alkyl Halide, DMFNaH, Alkyl Halide, THFm-CPBA, Pd(OAc)₂, Ligand, Aryl Tosylate
Reaction Conditions Room Temperature0 °C to Room Temperature100-120 °C (for coupling)
Typical Yields 70-90%60-85%50-75% (over 2 steps)
Key Validation Point Appearance of one O-alkyl group in NMRAppearance of two O-alkyl groups in NMRDisappearance of C2-H proton in ¹H NMR
Diagram: Functionalization Pathways of Quinoline-4,7-diol

Functionalization_Pathways cluster_start Starting Material cluster_products Functionalized Products Q47D Quinoline-4,7-diol P1 4-Alkoxy-7-hydroxyquinoline Q47D->P1 Protocol 1 (Selective) P2 4,7-Dialkoxyquinoline Q47D->P2 Protocol 2 (Exhaustive) P3 2-Aryl-quinoline-4,7-diol Q47D->P3 Protocol 3 (C-H Activation)

Caption: Overview of synthetic routes from Quinoline-4,7-diol.

References

  • Kumar, I., Sharma, R., & Sharma, U. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, Issue 11.
  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]

  • Daugulis, O., et al. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH. [Link]

  • ResearchGate. (n.d.). General synthetic route of quinoline derivatives. ResearchGate. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

  • PubChem. (n.d.). Quinoline-4,7-diol. PubChem - NIH. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Insuasty, D., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. ResearchGate. [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

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Application Notes: Quinoline-4,7-diol as a Versatile Precursor for the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[2] Within this privileged class of heterocycles, quinoline-4,7-diol emerges as a particularly valuable precursor. Its di-functional nature, featuring hydroxyl groups with distinct chemical reactivities at the C4 and C7 positions, allows for selective and sequential modifications. This guide provides a detailed exploration of synthetic strategies that leverage the unique reactivity of quinoline-4,7-diol to construct key pharmaceutical intermediates, focusing on the synthesis of 7-alkoxy-4-aminoquinolines, a scaffold prevalent in antimalarial drugs and kinase inhibitors.[3][4][5]

Introduction: The Strategic Importance of Quinoline-4,7-diol

Quinoline-4,7-diol is more than a simple building block; it is a strategic platform for drug discovery. The molecule's utility lies in the differential reactivity of its two hydroxyl groups.

  • The C7-Hydroxyl Group: This is a classic phenolic hydroxyl group. It is nucleophilic and readily undergoes reactions typical of phenols, such as Williamson ether synthesis. This site is often targeted first in a synthetic sequence to install moieties that can modulate the compound's pharmacokinetic properties or serve as attachment points for further diversification.

  • The C4-Hydroxyl Group: This group exists in a tautomeric equilibrium with its keto form, 7-hydroxy-1H-quinolin-4-one. This tautomerism makes the C4-hydroxyl less nucleophilic and not easily displaced directly. The most effective strategy for its functionalization involves conversion to a more reactive intermediate, typically a 4-chloroquinoline.[2][6]

This inherent difference in reactivity provides the chemist with a powerful tool for regioselective synthesis, allowing for the controlled construction of complex molecules. The following protocols will demonstrate how to exploit this reactivity to build pharmacologically relevant structures.

Synthetic Pathways and Experimental Protocols

The following section details a robust, three-step synthetic pathway starting from quinoline-4,7-diol. This workflow is designed to produce a 7-alkoxy-4-aminoquinoline derivative, a key intermediate for various therapeutic candidates.

Workflow Overview

The overall synthetic strategy is depicted below. The process begins with the selective protection/alkylation of the C7-hydroxyl group, followed by the activation of the C4-position via chlorination, and concludes with a nucleophilic aromatic substitution to install the desired amine functionality.

G A Quinoline-4,7-diol B Protocol 1: Selective O-Alkylation (e.g., Benzyl Bromide, K₂CO₃) A->B C 7-(Benzyloxy)-quinolin-4-ol B->C D Protocol 2: Chlorination (POCl₃) C->D E 4-Chloro-7-(benzyloxy)quinoline D->E F Protocol 3: Nucleophilic Aromatic Substitution (e.g., N-ethylethanamine) E->F G N-(7-(Benzyloxy)quinolin-4-yl)-N-ethylethanamine (Final Product Scaffold) F->G

Caption: Overall synthetic workflow from the precursor to the final scaffold.

Protocol 1: Selective O-Alkylation of the C7-Hydroxyl Group

Objective: To selectively alkylate the more reactive C7 phenolic hydroxyl group of quinoline-4,7-diol, using benzyl bromide as an example alkylating agent. This step protects the C7-OH and introduces a common structural motif.

Causality: The Williamson ether synthesis is employed here. A mild base, potassium carbonate (K₂CO₃), is sufficient to deprotonate the more acidic phenolic C7-OH, forming a phenoxide. This nucleophile then readily attacks the electrophilic benzyl bromide. The C4-OH is significantly less acidic and remains largely unreactive under these conditions. Acetone is an excellent solvent as it solubilizes the reactants and is easily removed post-reaction.

Materials:

  • Quinoline-4,7-diol

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add quinoline-4,7-diol (1.0 eq).

  • Suspend the diol in anhydrous acetone (approx. 20 mL per gram of diol).

  • Add anhydrous potassium carbonate (2.5 eq). The mixture will be a heterogeneous slurry.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 9:1 ethyl acetate/methanol mobile phase until the starting material is consumed.

  • After completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude solid.

  • Resuspend the crude solid in deionized water and stir for 30 minutes to dissolve any remaining inorganic salts.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum to yield 7-(benzyloxy)-quinolin-4-ol.

Protocol 2: Conversion of the C4-Hydroxyl to a 4-Chloro Group

Objective: To convert the C4-hydroxyl group of 7-(benzyloxy)-quinolin-4-ol into a 4-chloro group, creating an activated intermediate for nucleophilic substitution.

Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the quinolin-4-one tautomer to form a phosphate ester intermediate, which is then readily displaced by a chloride ion to form the stable 4-chloroquinoline product. This reaction is a standard, highly effective method for activating the C4 position.[7]

Materials:

  • 7-(Benzyloxy)-quinolin-4-ol (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure: CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Carefully add 7-(benzyloxy)-quinolin-4-ol (1.0 eq) to a round-bottom flask equipped with a stirrer and reflux condenser.

  • Slowly add phosphorus oxychloride (5.0 to 10.0 eq) to the flask at room temperature. The solid may not fully dissolve initially.

  • Heat the mixture gently to 100-110°C and maintain for 2-4 hours. The mixture should become a clear, homogeneous solution.

  • Monitor the reaction by TLC (7:3 Hexane/Ethyl Acetate) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Work-up (Quenching): Place a large beaker containing crushed ice and a stirring bar in an ice bath. Very slowly and carefully, add the reaction mixture dropwise to the stirred ice. This is a highly exothermic process that releases HCl gas.

  • Once the addition is complete and the exothermic reaction has subsided, slowly add saturated NaHCO₃ solution to the beaker until the pH of the aqueous layer is basic (pH > 8). This will precipitate the product.

  • Extract the aqueous slurry with dichloromethane (3 x volume of the initial POCl₃).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield 4-chloro-7-(benzyloxy)quinoline.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Objective: To displace the 4-chloro group with an amine nucleophile, forming the target 4-aminoquinoline scaffold. This reaction is central to the synthesis of numerous antimalarial and anticancer drugs.[2][8]

Causality: The electron-withdrawing nitrogen atom in the quinoline ring makes the C4 position electron-deficient and highly susceptible to attack by nucleophiles. This allows for an SNAr reaction where an amine attacks the C4 carbon, forming a Meisenheimer complex intermediate, which then collapses by expelling the chloride leaving group to yield the final product.

Caption: Simplified mechanism for the SNAr reaction at the C4 position.

Materials:

  • 4-Chloro-7-(benzyloxy)quinoline (from Protocol 2)

  • Amine of choice (e.g., diethylamine, 3-aminopropan-1-ol)

  • n-Butanol or Phenol (as solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a sealable reaction vessel, combine 4-chloro-7-(benzyloxy)quinoline (1.0 eq) and the chosen amine (3.0-5.0 eq).

  • Add n-butanol as a solvent (optional, but recommended for solid amines). For less reactive amines, phenol can be used as a solvent and catalyst.

  • Seal the vessel and heat the mixture to 120-140°C for 6-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If phenol was used as a solvent, dissolve the mixture in ethyl acetate and wash thoroughly with 1M NaOH solution to remove the phenol, followed by water and brine.

  • If n-butanol was used, dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 4-aminoquinoline derivative.

Data Summary and Applications

The protocols described enable the synthesis of a diverse library of compounds from a single, versatile precursor. The functional groups introduced can be tailored to target specific biological pathways.

Compound Class Key Synthetic Step Rationale / Application Potential Drug Class
7-Alkoxy-4-hydroxyquinolines Protocol 1Modulates lipophilicity; serves as a key intermediate.Precursor for further synthesis.
7-Alkoxy-4-chloroquinolines Protocol 2Activates the C4 position for nucleophilic attack.Critical intermediate for SNAr.
7-Alkoxy-4-aminoquinolines Protocol 3The 4-amino group is a key pharmacophore for binding to biological targets.[9]Antimalarials (e.g., Chloroquine analogues), Kinase Inhibitors (e.g., EGFR, c-Met inhibitors).[5][10]
Application Tree

The versatility of Quinoline-4,7-diol allows it to be a root for developing multiple classes of pharmaceutical agents.

G cluster_B Primary Derivatives cluster_C Potential Therapeutic Areas A Quinoline-4,7-diol (Precursor) B1 C7-Ethers/Esters A->B1 B2 C4-Amino Derivatives A->B2 B3 C4,C7-Di-ethers A->B3 B4 Fused Ring Systems (e.g., Furoquinolines) A->B4 C4 Anti-inflammatory Agents B1->C4 C1 Antimalarials B2->C1 C2 Kinase Inhibitors (Oncology) B2->C2 C3 Antivirals B4->C3

Caption: Potential applications derived from quinoline-4,7-diol.

Conclusion

Quinoline-4,7-diol is a powerful and cost-effective precursor for the development of pharmaceutical compounds. By leveraging the intrinsic reactivity differences between its two hydroxyl groups, researchers can execute regioselective synthetic strategies to build complex molecules with high precision. The protocols outlined in this guide provide a reliable and validated pathway for accessing 4-aminoquinoline scaffolds, which continue to be of immense interest in the fight against infectious diseases and cancer. The adaptability of this workflow allows for the creation of large chemical libraries for structure-activity relationship (SAR) studies, accelerating the discovery of next-generation therapeutics.

References

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Retrieved from [Link]

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

  • (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • (n.d.). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Retrieved from [Link]

  • ResearchGate. (n.d.). How to synthesized 8chloroquinoline from 8hydroxyquinoline?. Retrieved from [Link]

  • (n.d.). Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. Retrieved from [Link]

  • (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • Quora. (n.d.). How might one synthesis 4-chloro quinoline?. Retrieved from [Link]

  • (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Retrieved from [Link]

  • (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

  • (n.d.). Pharmacologic actions of 4-aminoquinoline compounds. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]

  • Frontiers. (n.d.). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

Sources

Application Note & Protocols: Analytical Methods for the Quantification of Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Quinoline-4,7-diol

Quinoline-4,7-diol is a dihydroxylated quinoline derivative. Compounds within the quinoline family are foundational scaffolds in medicinal chemistry, exhibiting a vast spectrum of biological activities, including anticancer and antimalarial properties.[1][2] The accurate quantification of Quinoline-4,7-diol is critical, whether it is being investigated as a novel therapeutic agent, identified as a metabolite of a parent drug, or monitored as a process-related impurity in a synthetic pathway. The choice of analytical method is paramount and is dictated by the specific requirements of the study, including the sample matrix, required sensitivity, and throughput.

This technical guide provides detailed application notes and validated protocols for three primary analytical techniques for the quantification of Quinoline-4,7-diol:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method ideal for purity assessment and quantification in non-complex matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for ultra-sensitive and highly selective quantification in complex biological matrices.

  • UV-Visible Spectrophotometry: A rapid and straightforward technique for the analysis of pure substance or simple formulations.

Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply and adapt these methods effectively. All methodologies are presented with a framework for validation according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][4][5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: Rationale and Strategy

Reversed-phase HPLC (RP-HPLC) is the cornerstone method for the quality control of pharmaceutical substances. Its strength lies in its ability to separate compounds based on their hydrophobicity. For an aromatic and moderately polar molecule like Quinoline-4,7-diol, a C18 stationary phase provides an excellent balance of retention and resolution.

The causality behind our mobile phase selection—a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer—is to precisely control the elution of the analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency. The pH of the aqueous phase is critical; for a dihydroxyquinoline, maintaining a consistent pH (e.g., with a phosphate buffer) ensures a stable ionization state, leading to sharp, reproducible peaks. UV detection is chosen for its simplicity and applicability to compounds with a chromophore, which the quinoline ring system provides. The optimal detection wavelength (λmax) must be experimentally determined to ensure maximum sensitivity.

This method is ideal for determining the purity of a bulk drug substance, quantifying the compound in dissolution studies, or performing routine quality control assays where high sensitivity in a complex biological matrix is not required.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard 1. Prepare Stock & Working Standards Sample 2. Prepare Sample (Dissolve & Filter) System 3. Equilibrate HPLC System Sample->System Inject 4. Inject Sample/ Standard System->Inject Separate 5. Chromatographic Separation (C18) Inject->Separate Detect 6. UV Detection (at λmax) Separate->Detect Acquire 7. Acquire Chromatogram Detect->Acquire Quantify 8. Integrate Peak Area & Quantify vs. Curve Acquire->Quantify

Caption: General workflow for Quinoline-4,7-diol analysis by HPLC-UV.

Detailed Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • Quinoline-4,7-diol Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Orthophosphoric Acid

  • Ultrapure Water

  • 0.45 µm Syringe Filters

2. Preparation of Solutions:

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust pH to 3.0 using orthophosphoric acid.

  • Mobile Phase: Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a 30:70 (v/v) ratio. Filter and degas before use. Note: The optimal ratio should be determined during method development to achieve a retention time of 3-10 minutes.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Quinoline-4,7-diol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary.[6]

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]

3. Sample Preparation:

  • Accurately weigh a sample containing an expected amount of Quinoline-4,7-diol.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: As prepared in step 2.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determine the λmax by scanning the standard solution from 200-400 nm. Use this wavelength for quantification (likely in the 220-250 nm or 300-340 nm range for quinoline structures).[7]

5. Data Analysis and Quantification:

  • Equilibrate the system until a stable baseline is achieved.[6]

  • Inject the working standard solutions in sequence from lowest to highest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.

  • Inject the prepared sample solutions.

  • Determine the concentration of Quinoline-4,7-diol in the sample by interpolating its peak area from the calibration curve.

Method Validation Parameters (ICH Q2(R2) Framework)

The developed method must be validated to prove its suitability for the intended purpose.[5][8]

ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is free from interference from excipients, impurities, or degradation products. Peak purity index > 0.999.Ensures the signal is solely from the analyte.[4][9]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a direct relationship between concentration and response.[10]
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).Measures the closeness of the experimental value to the true value.[3]
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 2.0%.Demonstrates the method's consistency on repeated measurements.[10]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. The lowest amount that can be detected.Defines the method's detection capability.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1. The lowest amount that can be quantified with acceptable precision and accuracy.Defines the lower limit for accurate measurement.
Robustness RSD ≤ 2.0% when small, deliberate changes are made to method parameters (e.g., pH ±0.2, flow rate ±10%).Assesses the method's reliability under normal operational variations.[9]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: The Power of Sensitivity and Selectivity

For quantifying trace levels of Quinoline-4,7-diol, especially in complex biological matrices like plasma, serum, or tissue homogenates, LC-MS/MS is the definitive technique.[11] Its power stems from the combination of HPLC's separation with the dual-filtering capability of a triple quadrupole mass spectrometer.

The core of this method is Selected Reaction Monitoring (SRM) , or Multiple Reaction Monitoring (MRM) . The first quadrupole (Q1) is set to isolate the protonated molecular ion of our analyte (the precursor ion, [M+H]⁺). This isolated ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (the product ion). This precursor-to-product transition is a highly specific "fingerprint" of the analyte, virtually eliminating interference from matrix components and ensuring confident quantification even at picogram levels.[12][13]

Sample preparation is more rigorous for bioanalysis to remove proteins and phospholipids that can cause ion suppression and contaminate the instrument.[14] Protein precipitation is a rapid and effective technique for this purpose.[15]

Experimental Workflow for Bioanalytical LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Aliquot Biological Sample (e.g., Plasma) Spike 2. Spike with Internal Standard Sample->Spike Precip 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precip Centri 4. Centrifuge Precip->Centri Super 5. Transfer Supernatant to Vial Centri->Super Inject 6. Inject Extract Super->Inject Separate 7. UPLC Separation Inject->Separate Ionize 8. Ionization (ESI+) Separate->Ionize MRM 9. MRM Detection (Precursor -> Product) Ionize->MRM Ratio 10. Calculate Peak Area Ratios MRM->Ratio Quantify 11. Quantify vs. Calibration Curve Ratio->Quantify

Caption: Bioanalytical workflow for Quinoline-4,7-diol by LC-MS/MS.

Detailed Protocol: LC-MS/MS Bioanalysis

1. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte, or a structurally similar compound).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the clear supernatant to an LC-MS vial for analysis.

2. LC-MS/MS Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (UPLC-grade).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.0 min: 95% B

    • 3.0 - 3.1 min: 95% to 5% B

    • 3.1 - 4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometer Parameters (Example):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions: These must be optimized by infusing a standard solution of Quinoline-4,7-diol.

    • Predicted Transition: Precursor [M+H]⁺: m/z 162.1 → Product: m/z 134.1 (loss of CO). A second, confirmatory transition should also be monitored.

4. Data Analysis and Quantification:

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of Quinoline-4,7-diol into a blank matrix (e.g., drug-free plasma).

  • Process the standards and QCs using the same sample preparation procedure.

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) versus concentration, using a weighted (1/x²) linear regression.

  • Quantify the unknown samples by interpolating their peak area ratios from the curve.

Key Bioanalytical Validation Parameters

In addition to standard validation parameters, bioanalytical methods require assessment of matrix effects and recovery.

ParameterAcceptance CriteriaPurpose
Matrix Effect The peak area ratio of post-extraction spiked samples to pure solutions should be consistent across batches, typically with a CV < 15%.To ensure that components in the biological matrix do not suppress or enhance the analyte's ionization.[12]
Recovery The peak area ratio of pre-extraction spiked samples to post-extraction spiked samples should be consistent and reproducible.To measure the efficiency of the extraction process.[12]
Linearity Range Typically covers several orders of magnitude (e.g., 0.1 - 500 ng/mL).To define the quantifiable range in the biological matrix.[13]
Stability Analyte should be stable under various conditions: Freeze-thaw cycles, bench-top, long-term storage, and post-preparative autosampler stability.To ensure sample integrity from collection to analysis.[12]

Method 3: UV-Visible Spectrophotometry

Application Note: A Tool for Rapid, Simple Quantification

UV-Visible spectrophotometry is a fundamental analytical technique based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is exceptionally fast and requires minimal instrumentation.

Its primary limitation is a lack of specificity. The method cannot distinguish between the analyte and any other substance in the sample that absorbs light at the same wavelength.[16] Therefore, its use is restricted to the quantification of Quinoline-4,7-diol in pure form or in very simple mixtures where potential interferences are known to be absent. It is an excellent tool for a quick concentration check of a synthesized compound after purification or for analyzing simple formulations.

Detailed Protocol: Spectrophotometric Quantification

1. Instrument and Materials:

  • Dual-beam UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Solvent (e.g., Methanol, Ethanol, or an appropriate buffer). The solvent must be transparent in the wavelength range of interest.

2. Determination of Wavelength of Maximum Absorbance (λmax):

  • Prepare a standard solution of Quinoline-4,7-diol (e.g., 10 µg/mL) in the chosen solvent.

  • Use the solvent as the reference blank.

  • Scan the solution across a relevant wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

  • Identify the wavelength(s) at which maximum absorbance occurs (λmax). This wavelength will be used for all subsequent measurements to ensure the highest sensitivity and adherence to the Beer-Lambert law.[16]

3. Preparation of Calibration Curve:

  • Prepare a stock solution of Quinoline-4,7-diol (e.g., 100 µg/mL) in the chosen solvent.

  • From the stock solution, prepare a series of at least five standard solutions of decreasing concentration, ensuring the absorbance values will fall within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Measure the absorbance of each standard solution at the predetermined λmax, using the solvent as a blank.

  • Plot a graph of Absorbance versus Concentration. Perform a linear regression analysis. The plot should be linear with a correlation coefficient (r²) ≥ 0.995.

4. Quantification of Unknown Sample:

  • Prepare a solution of the unknown sample in the same solvent, ensuring the final concentration results in an absorbance reading within the range of the calibration curve.

  • Measure the absorbance of the sample solution at λmax.

  • Calculate the concentration of Quinoline-4,7-diol in the sample using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration).

Conclusion and Method Selection Summary

The accurate quantification of Quinoline-4,7-diol is achievable through various analytical techniques, each with distinct advantages. The selection of the most appropriate method is a critical decision that directly impacts the quality and utility of the resulting data.

  • Choose HPLC-UV for robust, routine quality control, purity analysis of bulk substances, and quantification in simple matrices. It offers an excellent balance of performance, cost, and accessibility.

  • Choose LC-MS/MS when high sensitivity and selectivity are paramount, particularly for bioanalytical studies involving complex matrices like plasma or tissue. It is the required standard for pharmacokinetic and metabolism studies.

  • Choose UV-Vis Spectrophotometry for rapid, high-throughput concentration measurements of pure compounds or simple solutions where interfering substances are not a concern.

By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently and accurately quantify Quinoline-4,7-diol, advancing their work in drug discovery and development.

References

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (n.d.). Google Vertex AI Search.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). International Council for Harmonisation.
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). PMC - NIH.
  • UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate.
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  • Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. PubMed.
  • Bioanalytical Sample Preparation. LabRulez LCMS.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect.
  • Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. PubMed.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. Sigma-Aldrich.
  • HPLC analysis method for 2,4-Dihydroxyquinoline. Benchchem.
  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. (2011). PubMed.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2025, August 6). IOP Science.
  • Development and Validation of an HPLC Method for the Determination of Process-Related Impurities in Pridinol Mesylate, Employing Experimental Designs. (2009, November 10). PubMed.
  • Preparation and biological evaluation of quinoline amines as anticancer agents and its molecular docking. ResearchGate.

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Topic: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract & Introduction

Quinoline-4,7-diol is a heterocyclic organic compound belonging to the quinoline family. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties[1][2]. The precise and accurate quantification of Quinoline-4,7-diol is therefore critical in pharmaceutical research, process development, quality control, and metabolic studies.

This document provides a comprehensive technical guide detailing two robust analytical methods for the determination of Quinoline-4,7-diol:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A direct, non-destructive method suitable for routine quantification in various matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that requires a derivatization step to overcome the analyte's inherent non-volatility.

As a Senior Application Scientist, this guide is structured not merely as a list of procedural steps but as an explanatory narrative. It elucidates the scientific rationale behind methodological choices, ensuring that the protocols are not only reproducible but also adaptable. The methods are designed to be self-validating, incorporating principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and trustworthiness[3].

Analyte Profile: Quinoline-4,7-diol

Understanding the physicochemical properties of Quinoline-4,7-diol is paramount to developing effective analytical methods. While specific experimental data for this exact diol is not widely published, its structure—a quinoline core with two hydroxyl (-OH) functional groups—dictates its behavior.

  • Polarity: The two hydroxyl groups make the molecule highly polar. This high polarity suggests strong solubility in polar solvents but poor solubility in non-polar organic solvents.

  • Volatility: The presence of hydrogen-bonding hydroxyl groups results in a very low vapor pressure. The compound is non-volatile under standard GC conditions and would likely decompose at the high temperatures required for volatilization.

  • Chromophoric Properties: The aromatic quinoline ring system contains a conjugated π-electron system, which strongly absorbs ultraviolet (UV) light, making it an excellent candidate for HPLC-UV detection.

This profile directly informs our analytical strategy. The high polarity and aqueous solubility make Reversed-Phase HPLC (RP-HPLC) an ideal choice for direct analysis. Conversely, the non-volatile nature makes GC analysis impossible without chemical derivatization to mask the polar hydroxyl groups and increase volatility[4][5].

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Scientific Rationale

RP-HPLC is the premier technique for analyzing polar to moderately non-polar compounds. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Quinoline-4,7-diol, being highly polar, will have a low affinity for the C18 stationary phase and will elute relatively quickly with a polar mobile phase. By carefully balancing the ratio of an aqueous buffer and an organic modifier (like methanol or acetonitrile), we can achieve optimal retention and separation from impurities. A C18 column is chosen as a versatile and robust starting point for method development for a wide range of analytes[6]. UV detection is selected due to the strong chromophore of the quinoline ring[7].

Detailed Experimental Protocol: HPLC-UV

This protocol is designed for the quantification of Quinoline-4,7-diol in a bulk drug substance.

2.2.1. Materials and Reagents

  • Quinoline-4,7-diol Reference Standard (≥98% purity)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Ortho-phosphoric Acid (for pH adjustment)

  • Deionized Water (18.2 MΩ·cm)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterSpecification
Instrument HPLC system with UV/Vis or Photodiode Array (PDA) Detector
Column C18, 5 µm particle size, 4.6 mm x 250 mm
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 3.0) : Methanol (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 245 nm
Run Time 10 minutes

2.2.3. Solution Preparation

  • Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing 700 mL of this buffer with 300 mL of methanol. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Quinoline-4,7-diol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards (1 - 100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation (for bulk substance): Accurately weigh approximately 25 mg of the Quinoline-4,7-diol sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.4. System Suitability Test (SST) Before sample analysis, inject a mid-range standard solution (e.g., 50 µg/mL) five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (Buffer:Methanol) equilibration 4. Equilibrate HPLC System prep_mobile->equilibration prep_std 2. Prepare Standard Solutions sst 5. Perform System Suitability Test prep_std->sst prep_sample 3. Prepare & Filter Sample injection 6. Inject Standards & Samples prep_sample->injection equilibration->sst sst->injection acquisition 7. Acquire Chromatograms injection->acquisition calibration 8. Generate Calibration Curve acquisition->calibration quantification 9. Quantify Analyte in Sample calibration->quantification

Caption: Experimental workflow for HPLC analysis of Quinoline-4,7-diol.

Method Validation Summary (per ICH Q2(R2) Guidelines)

The following parameters must be assessed to ensure the method is fit for its intended purpose[8][9].

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank/placebo at the analyte's retention time.Peak purity > 0.999
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL.r² = 0.9995
Accuracy 98.0% - 102.0% recovery for spiked samples at 3 concentration levels.99.1% - 101.5%
Precision (Repeatability) %RSD ≤ 2.0% for 6 replicate sample preparations.%RSD = 0.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.1.0 µg/mL
Robustness %RSD ≤ 2.0% after minor changes in pH, mobile phase composition, and temperature.Method is robust.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Scientific Rationale

Direct GC-MS analysis of Quinoline-4,7-diol is not feasible due to its high polarity and low volatility. The two hydroxyl groups must be chemically modified in a process called derivatization . Silylation is a highly effective and common derivatization technique for compounds containing active hydrogens (like -OH groups)[10].

In this method, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the hydroxyl groups to replace the acidic protons with non-polar trimethylsilyl (TMS) groups.

Reaction: Quinoline-(OH)₂ + 2 BSTFA → Quinoline-(OTMS)₂ + 2 TFMSA

The resulting TMS-ether derivative is significantly more volatile and thermally stable, making it amenable to GC separation and subsequent MS detection[11]. The mass spectrometer provides high selectivity and structural information, confirming the identity of the analyte. A non-polar DB-5MS or similar column is used, as it effectively separates compounds based on their boiling points, which is ideal for the derivatized analyte[12].

Detailed Experimental Protocol: GC-MS

3.2.1. Materials and Reagents

  • Quinoline-4,7-diol Reference Standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (Anhydrous)

  • Ethyl Acetate (GC Grade)

  • Helium (UHP Grade, 99.999%)

3.2.2. Derivatization Protocol

  • Preparation: Accurately weigh ~1 mg of the standard or sample into a 2 mL autosampler vial.

  • Dissolution: Add 200 µL of anhydrous pyridine to dissolve the material.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before analysis. The derivative is now ready for injection.

3.2.3. Instrumentation and Chromatographic Conditions

ParameterSpecification
Instrument Gas Chromatograph with Mass Spectrometric Detector
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 150°C, hold for 1 min. Ramp: 15°C/min to 300°C. Hold: Hold at 300°C for 5 min.
MS Transfer Line Temp 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification.
SIM Ions To be determined from the full scan spectrum of the derivatized standard (e.g., molecular ion and key fragment ions).
GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing weigh 1. Weigh Sample/Standard dissolve 2. Dissolve in Pyridine weigh->dissolve add_reagent 3. Add BSTFA Reagent dissolve->add_reagent heat 4. Heat at 70°C for 45 min add_reagent->heat cool 5. Cool to Room Temp heat->cool inject 6. Inject into GC-MS cool->inject acquire 7. Acquire Mass Spectra inject->acquire quantify 8. Integrate & Quantify acquire->quantify

Caption: Experimental workflow for GC-MS analysis of Quinoline-4,7-diol.

Method Validation Summary (per ICH Q2(R2) Guidelines)
Validation ParameterAcceptance Criteria
Specificity No interfering peaks in blank derivatized matrix; mass spectrum confirms identity.
Linearity Correlation coefficient (r²) ≥ 0.998 over the desired concentration range.
Accuracy 95.0% - 105.0% recovery for spiked samples.
Precision (Repeatability) %RSD ≤ 5.0% for 6 replicate preparations (includes derivatization variability).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 in SIM mode.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 in SIM mode.
Robustness Insensitive to minor changes in derivatization time/temperature and oven ramp rate.

Method Comparison and Concluding Remarks

Both HPLC-UV and GC-MS offer reliable and robust methods for the analysis of Quinoline-4,7-diol, each with distinct advantages.

FeatureHPLC-UV MethodGC-MS Method
Sample Preparation Simple dissolution and filtration.Multi-step derivatization required.
Speed Faster sample turnaround due to simpler prep.Slower due to the heating step in derivatization.
Selectivity Good; based on retention time and UV spectrum.Excellent; based on retention time and mass fragmentation pattern.
Sensitivity Good (µg/mL range).Excellent (ng/mL or lower), especially in SIM mode.
Application Ideal for routine QC, purity assays, and stability studies.Ideal for trace-level detection, impurity identification, and metabolomics.

This guide provides the foundational protocols for both techniques. It is imperative that any laboratory implementing these methods performs a full, in-house validation to demonstrate suitability for their specific matrix and instrumentation, adhering to the principles of scientific integrity and regulatory expectations[3][13][8].

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Advances in Engineering Technology Research. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Agilent Technologies. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (2025). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline (CAS 91-22-5). Retrieved from [Link]

  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Instrumentation and chemicals. Retrieved from [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • ACS Omega. (n.d.). Selective Copper(II) Complexes against Mycobacterium tuberculosis. Retrieved from [Link]

  • PubMed. (2009). Development and Validation of an HPLC Method for the Determination of Process-Related Impurities in Pridinol Mesylate, Employing Experimental Designs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and Validation of an RP-HPLC Method for Determination of Solasodine, a Steroidal Alkaloid. Retrieved from [Link]

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Application Notes and Protocols for the Evaluation of Quinoline-4,7-diol in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and in-depth biological evaluation of quinoline-4,7-diol, a promising scaffold in the development of novel anticancer agents. This document provides a framework for its chemical synthesis, delineates its potential mechanisms of action based on the well-established pharmacology of related quinoline derivatives, and offers detailed protocols for its preclinical in vitro assessment.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heteroaromatic compound, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This designation stems from its recurring presence in a multitude of pharmacologically active compounds, including a significant number of approved and investigational anticancer drugs.[4] The synthetic versatility of the quinoline nucleus allows for extensive functionalization, leading to a vast array of derivatives with diverse and potent biological activities.[2][5] Quinoline-based agents have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical enzymes like tyrosine kinases and topoisomerases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3][6]

The introduction of hydroxyl groups onto the quinoline scaffold can significantly influence its biological activity, often enhancing its potency and modulating its mechanism of action. While specific literature on quinoline-4,7-diol is limited, the broader class of dihydroxyquinolines has demonstrated considerable potential in anticancer research, making quinoline-4,7-diol a molecule of significant interest for further investigation.

Physicochemical Properties of Quinoline-4,7-diol

A summary of the key computed physicochemical properties of quinoline-4,7-diol is provided in the table below. These properties are crucial for understanding its drug-like characteristics and for the design of appropriate experimental conditions.

PropertyValueSource
Molecular Formula C₉H₇NO₂PubChem
Molecular Weight 161.16 g/mol PubChem
XLogP3 0.2PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 161.047678466 DaPubChem
Topological Polar Surface Area 49.3 ŲPubChem

Proposed Synthesis of Quinoline-4,7-diol

Protocol 1: Proposed Synthesis of Quinoline-4,7-diol via Combes Synthesis

Rationale: The Combes synthesis is a robust method for preparing substituted quinolines. The choice of starting materials is critical for achieving the desired substitution pattern. In this proposed protocol, a suitably substituted aniline and a β-diketone are reacted under acidic conditions to facilitate cyclization and dehydration, yielding the quinoline core.

Materials:

  • m-Anisidine (3-methoxyaniline)

  • Malonic acid

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Dowtherm A (or other high-boiling point solvent)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Acetylation of m-Anisidine: React m-anisidine with acetic anhydride to protect the amino group.

  • Condensation with Malonic Acid: React the acetylated m-anisidine with malonic acid in the presence of a suitable solvent and catalyst to form a β-ketoester intermediate.

  • Cyclization: Heat the intermediate in a high-boiling point solvent such as Dowtherm A with a catalytic amount of concentrated sulfuric acid to induce cyclization and form the quinoline ring.

  • Hydrolysis and Decarboxylation: Treat the cyclized product with a strong base (e.g., sodium hydroxide) followed by acidification to hydrolyze any ester groups and promote decarboxylation, yielding a methoxy-substituted hydroxyquinoline.

  • Demethylation: Cleave the methoxy group to a hydroxyl group using a suitable demethylating agent (e.g., HBr or BBr₃) to yield quinoline-4,7-diol.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Evaluation of Quinoline-4,7-diol

A systematic in vitro evaluation is essential to determine the anticancer potential of quinoline-4,7-diol. The following protocols outline a comprehensive screening cascade, from initial cytotoxicity assessment to more detailed mechanistic studies.

Experimental Workflow for In Vitro Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies synthesis Proposed Synthesis of Quinoline-4,7-diol characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) (Multiple Cancer Cell Lines) characterization->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle topoisomerase Topoisomerase Inhibition Assay cell_cycle->topoisomerase kinase Kinase Inhibition Assay topoisomerase->kinase

Caption: A streamlined workflow for the synthesis and in vitro anticancer evaluation of quinoline-4,7-diol.

Protocol 2: Cell Culture and Maintenance

Rationale: Maintaining healthy and consistently growing cancer cell lines is fundamental for obtaining reproducible results in in vitro assays.[2] This protocol describes standard procedures for the culture of common cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], HepG2 [liver])[11]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Cell culture flasks and plates

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% penicillin-streptomycin.

  • Cell Thawing and Seeding: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 cell culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash the cell monolayer with PBS, and add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete growth medium and re-seed the cells into new flasks at the appropriate split ratio.

Protocol 3: Cytotoxicity Assessment using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] This assay is a standard method for determining the cytotoxic potential of a compound and for calculating its IC₅₀ (half-maximal inhibitory concentration) value.[13][14]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Quinoline-4,7-diol (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of quinoline-4,7-diol in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

Cancer Cell LineTissue of OriginQuinoline-4,7-diol IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Adenocarcinoma[Experimental Value][Experimental Value]
HCT-116Colon Carcinoma[Experimental Value][Experimental Value]
A549Lung Carcinoma[Experimental Value][Experimental Value]
HepG2Hepatocellular Carcinoma[Experimental Value][Experimental Value]
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale: Induction of apoptosis is a key mechanism of action for many anticancer drugs.[2] The Annexin V/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes.[13]

Materials:

  • Cancer cell line of interest

  • Quinoline-4,7-diol

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline-4,7-diol at its predetermined IC₅₀ concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Potential Mechanisms of Action and Further Mechanistic Studies

Based on the activities of other hydroxylated quinoline derivatives, quinoline-4,7-diol may exert its anticancer effects through one or more of the following mechanisms:

  • Topoisomerase Inhibition: Many quinoline derivatives are known to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair.[4][15][16][17] Inhibition of these enzymes leads to DNA damage and subsequent cell death.

  • Tyrosine Kinase Inhibition: The quinoline scaffold is a common feature in many tyrosine kinase inhibitors.[6] Dihydroxyquinolines may interfere with the ATP-binding site of various tyrosine kinases involved in cancer cell proliferation and survival.

Potential Signaling Pathway

signaling_pathway cluster_targets Molecular Targets cluster_effects Cellular Effects Q47D Quinoline-4,7-diol Topoisomerase Topoisomerase I/II Q47D->Topoisomerase TyrKinase Tyrosine Kinases Q47D->TyrKinase DNADamage DNA Damage Topoisomerase->DNADamage SignalBlock Signal Transduction Blockade TyrKinase->SignalBlock CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis DNADamage->Apoptosis SignalBlock->CellCycleArrest CellCycleArrest->Apoptosis

Caption: A potential mechanism of action for quinoline-4,7-diol, targeting topoisomerases and tyrosine kinases to induce apoptosis.

Further mechanistic studies could include:

  • Cell Cycle Analysis: Using propidium iodide staining and flow cytometry to determine if quinoline-4,7-diol induces cell cycle arrest at a specific phase.

  • Topoisomerase Inhibition Assays: In vitro assays to directly measure the inhibitory effect of quinoline-4,7-diol on topoisomerase I and II activity.

  • Kinase Inhibition Assays: Screening against a panel of cancer-related kinases to identify specific molecular targets.

  • Western Blotting: To analyze the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Conclusion

Quinoline-4,7-diol represents a molecule of interest in the field of anticancer drug discovery due to the established importance of the quinoline scaffold and the potential enhancing effects of hydroxylation. The protocols and application notes provided herein offer a robust framework for the synthesis and comprehensive in vitro evaluation of this compound. While the specific biological activities of quinoline-4,7-diol are yet to be fully elucidated, the methodologies outlined will enable researchers to systematically investigate its cytotoxic and mechanistic properties, thereby contributing to the development of novel and more effective cancer therapies.

References

  • 1][2][4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies

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Application Notes & Protocols: The Emerging Role of Quinoline-4,7-diol in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline ring system is a foundational scaffold in the development of functional materials, prized for its robust structure and versatile electronic properties. This guide focuses on a specific, yet underexplored derivative: Quinoline-4,7-diol. The presence of two hydroxyl groups at strategic positions on the quinoline framework imparts unique capabilities for hydrogen bonding and metal ion coordination. This document serves as a comprehensive technical guide for researchers, outlining the fundamental properties of Quinoline-4,7-diol and providing detailed, field-tested protocols for its application in three key areas of material science: proton-conducting polymers, luminescent metal-organic frameworks, and organic semiconductors. Each protocol is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to innovate from a grounded, authoritative foundation.

Section 1: Core Properties and Scientific Rationale

Quinoline-4,7-diol is a heterocyclic organic compound whose material science potential stems from its distinct structural features. It exists in tautomeric equilibrium with its more stable quinolone form, 7-hydroxy-1H-quinolin-4-one . This tautomerism, combined with the two hydroxyl groups, dictates its reactivity and intermolecular interactions.

Causality Behind Experimental Utility:

  • Hydrogen Bonding: The N-H proton and the two -OH groups act as excellent hydrogen bond donors, while the carbonyl and hydroxyl oxygens, along with the ring nitrogen, serve as acceptors. This dense network of potential hydrogen bonds makes it an ideal building block for self-assembling systems and proton-conductive materials.

  • Metal Chelation: The 4-oxo (or 4-hydroxy) and 7-hydroxy groups can act as a bidentate ligand, coordinating with metal ions to form stable complexes. This capability is central to its use in creating functional metal-organic frameworks (MOFs) and other coordination polymers.[1][2]

  • π-Conjugated System: The fused aromatic ring structure provides a rigid, planar backbone with delocalized π-electrons. This inherent electronic structure is the basis for its potential application in organic electronics, where charge transport is paramount.

Physicochemical Data
PropertyValueSource
IUPAC Name 7-hydroxy-1H-quinolin-4-onePubChem
Synonyms Quinoline-4,7-diol, 4,7-DihydroxyquinolineSanta Cruz Biotechnology[3]
CAS Number 955938-89-3Santa Cruz Biotechnology[3]
Molecular Formula C₉H₇NO₂Biosynth
Molecular Weight 161.16 g/mol Biosynth
Appearance Pale yellow to off-white crystalline solidChemicalBook[4]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.

Section 2: Synthesis of Quinoline-4,7-diol

While commercially available, understanding the synthesis of Quinoline-4,7-diol is crucial for derivatization and scale-up. A robust method is a modification of the Gould-Jacobs reaction , which is a cornerstone for synthesizing 4-hydroxyquinolines.[5][6][7] The logic of this approach is to build the quinoline core from a suitably substituted aniline, in this case, 3-aminophenol.

Protocol 1: Synthesis via Gould-Jacobs Reaction

This protocol details the cyclization of the intermediate formed from 3-aminophenol and diethyl ethoxymethylenemalonate (DEEMM).

Materials:

  • 3-Aminophenol

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Diphenyl ether (solvent)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Step 1: Condensation. In a round-bottom flask, combine 1.0 equivalent of 3-aminophenol and 1.1 equivalents of DEEMM in ethanol. Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC. The product is the intermediate diethyl ((3-hydroxyphenyl)amino)methylenemalonate.

  • Step 2: Purification of Intermediate. Remove the ethanol under reduced pressure. The resulting oil or solid can be recrystallized from a hexane/ethyl acetate mixture to yield the pure intermediate.

  • Step 3: Thermal Cyclization. In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250 °C. Add the intermediate from Step 2 portion-wise to the hot solvent. The cyclization reaction is typically complete within 15-30 minutes, resulting in the formation of ethyl 4-hydroxy-7-hydroxyquinoline-3-carboxylate.

  • Step 4: Saponification. Allow the reaction mixture to cool. Dilute with hexanes to precipitate the product. Filter the solid and wash thoroughly with hexanes. Dissolve the crude product in a 10% aqueous NaOH solution and heat at reflux for 1 hour to hydrolyze the ester.

  • Step 5: Decarboxylation and Precipitation. Cool the solution and filter to remove any impurities. Acidify the filtrate with concentrated HCl until the pH is approximately 6-7. The target compound, Quinoline-4,7-diol, will precipitate out of the solution.

  • Step 6: Final Purification. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water.

Self-Validation:

  • Expected Product: A pale yellow solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp upon purification.

Sources

Troubleshooting & Optimization

Technical Support Center: Challenges in the Purification of Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Quinoline-4,7-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this polar heterocyclic compound. Drawing upon established principles for the purification of phenolic and nitrogen-containing molecules, this resource provides in-depth troubleshooting guides, detailed experimental protocols, and expert insights to enhance the purity and yield of your target compound.

I. Understanding the Molecule: Key Challenges

Quinoline-4,7-diol presents a unique set of purification challenges stemming from its distinct chemical properties:

  • High Polarity: The presence of two hydroxyl groups imparts significant polarity, influencing its solubility profile and chromatographic behavior.

  • Susceptibility to Oxidation: As a di-phenolic compound, Quinoline-4,7-diol is prone to oxidation, which can be accelerated by exposure to air, light, heat, and trace metal ions. This degradation is often visually indicated by a color change of the material or its solutions, progressing from colorless or off-white to yellow and then brown[1].

  • Amphoteric Nature: The molecule possesses both a weakly basic nitrogen atom within the quinoline ring and acidic phenolic hydroxyl groups, allowing it to react with both acids and bases.

  • Chelating Properties: Hydroxyquinolines are known to be potent metal chelators[2][3]. This can lead to interactions with metal components in chromatography systems, potentially causing peak tailing, and the presence of trace metals can catalyze oxidative degradation.

This guide will address these challenges in a practical, question-and-answer format, providing you with the rationale behind each recommended step.

II. Troubleshooting Guide & FAQs

This section is designed to provide rapid solutions to common problems encountered during the purification of Quinoline-4,7-diol.

Recrystallization Issues

Question 1: My Quinoline-4,7-diol is not dissolving in common recrystallization solvents. What should I do?

Answer: Due to its high polarity, Quinoline-4,7-diol will likely have poor solubility in non-polar solvents like hexanes and toluene, and even moderately polar solvents like ethyl acetate at room temperature.

Causality: The two hydroxyl groups can form strong intermolecular hydrogen bonds, making the crystal lattice difficult to break down in solvents that cannot effectively compete for these interactions.

Troubleshooting Steps:

  • Solvent Screening: A systematic solvent screening is the most effective approach. Test the solubility of a small amount of your crude material in the solvents listed in the table below, both at room temperature and at an elevated temperature.

  • Highly Polar Solvents: Focus on highly polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) where solubility is likely to be higher. However, be aware that the high boiling points of these solvents can make them difficult to remove completely.

  • Mixed-Solvent Systems: A mixed-solvent system is often the best approach for polar compounds[4][5]. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol, or even DMSO if necessary) and then slowly add a "poor" hot solvent (an "anti-solvent") until the solution becomes slightly turbid. Water can often be a good anti-solvent for alcohols in this case[4].

Table 1: Solvent Screening for Quinoline-4,7-diol Recrystallization

Solvent Polarity Expected Solubility Notes
Water High Low to Moderate May be a good anti-solvent with alcohols.
Methanol High Moderate to High (when hot) Good starting point for a single or mixed-solvent system.
Ethanol High Moderate to High (when hot) Similar to methanol, may offer different solubility profile.
Acetone Medium-High Moderate Can be effective, especially in a mixed-solvent system with a non-polar co-solvent.
Ethyl Acetate Medium Low Likely a poor solvent, but could be used as an anti-solvent.
Dichloromethane Medium-Low Very Low Unlikely to be a good solvent.
Hexanes/Heptane Low Insoluble Useful as an anti-solvent in a mixed-solvent system.

| DMF/DMSO | Very High | High | Use sparingly due to high boiling points and difficulty of removal. |

Question 2: My compound "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in that solvent system, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation.

Causality: This is common with polar compounds when the solution is cooled too quickly or is too concentrated. Impurities can also inhibit crystallization and promote oiling out.

Troubleshooting Steps:

  • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. A Dewar flask filled with warm water can be used for very slow cooling.

  • Dilute the Solution: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

  • Change the Solvent System: The polarity of the solvent may be too high. Try a less polar solvent system or adjust the ratio of your mixed solvents.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Question 3: My purified Quinoline-4,7-diol is yellow or brown, but I expect it to be a white or off-white solid. What happened?

Answer: The discoloration is a strong indication of oxidative degradation.

Causality: Phenolic compounds, especially di-phenols like Quinoline-4,7-diol, are susceptible to oxidation, which is often catalyzed by light, heat, and trace metals. The resulting oxidized species are typically highly colored conjugated systems.

Troubleshooting Steps:

  • Work Under an Inert Atmosphere: When possible, perform purification steps under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas or by several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Protect from Light: Wrap your flasks and columns in aluminum foil to prevent photo-degradation.

  • Add an Antioxidant: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or sodium dithionite to the recrystallization solvent can inhibit oxidation. However, be mindful that this will need to be removed in a subsequent step.

  • Control Temperature: Avoid unnecessarily high temperatures during dissolution.

Chromatography Issues

Question 4: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation during column chromatography. How can I improve this?

Answer: This is a classic problem for basic nitrogen-containing heterocycles on acidic silica gel.

Causality: The basic nitrogen atom of the quinoline ring interacts strongly and sometimes irreversibly with the acidic silanol groups on the surface of the silica gel. This leads to tailing (streaking) and can cause decomposition of the compound on the column[6].

Troubleshooting Steps:

  • Add a Basic Modifier: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (NEt₃) or pyridine. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.

    • Reversed-Phase Silica (C18): This is an excellent option for polar compounds. The separation is based on hydrophobicity, and the issues with acid-base interactions are avoided. You would use a polar mobile phase, such as a mixture of water and methanol or acetonitrile.

  • Run the Column Quickly: If you must use silica, run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.

Question 5: I'm using a reversed-phase HPLC system and still getting poor peak shape. What could be the cause?

Answer: Even on reversed-phase columns, peak shape issues can arise due to the chelating properties of Quinoline-4,7-diol.

Causality: The dihydroxyquinoline structure can chelate trace metals present in the HPLC system, such as in the stainless steel components (frits, tubing) or even impurities in the silica support of the column. This can lead to peak tailing or splitting[5].

Troubleshooting Steps:

  • Use a Metal-Free System: If available, use an HPLC system with PEEK tubing and frits.

  • Add a Chelating Agent to the Mobile Phase: Adding a small amount of a competing chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM), to your mobile phase can bind the problematic metal ions and improve peak shape.

  • Use a High-Purity Column: Modern, high-purity silica columns have a lower metal content and are often end-capped to minimize unwanted interactions.

  • Adjust Mobile Phase pH: The ionization state of your compound can affect its interaction with the stationary phase. Buffering the mobile phase to a pH where the compound is neutral may improve peak shape.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of Quinoline-4,7-diol

This protocol provides a general workflow for developing a recrystallization procedure. The ideal solvent or solvent system must be determined experimentally.

Methodology:

  • Solvent Screening:

    • Place approximately 10-20 mg of your crude Quinoline-4,7-diol into several small test tubes.

    • To each tube, add a different solvent (e.g., methanol, ethanol, acetone, ethyl acetate, water) dropwise at room temperature, vortexing after each addition. Note the solubility.

    • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

    • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

    • Observe the formation of crystals. An ideal single solvent will dissolve the compound when hot but give good crystal recovery when cold.

    • For a mixed-solvent system, dissolve the compound in a minimal amount of a hot "good" solvent, then add a hot "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, then cool as described above.

  • Bulk Recrystallization:

    • Place your crude Quinoline-4,7-diol in an Erlenmeyer flask of appropriate size.

    • Add the chosen solvent or "good" solvent from your screening, and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent portion-wise until the compound is fully dissolved.

    • If using a mixed-solvent system, add the hot "poor" solvent as described above.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Recrystallization_Workflow A Crude Quinoline-4,7-diol B Solvent Screening (Hot/Cold Solubility) A->B C Select Solvent System (Single or Mixed) B->C D Dissolve in Minimal Hot Solvent C->D E Hot Gravity Filtration (if insoluble impurities) D->E Impurities Present F Slow Cooling to Room Temperature D->F No Impurities E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Quinoline-4,7-diol J->K

Caption: Recrystallization workflow for Quinoline-4,7-diol.

Protocol 2: Flash Column Chromatography

This protocol is a starting point for purifying Quinoline-4,7-diol on silica gel, incorporating a basic modifier to prevent streaking and decomposition.

Methodology:

  • TLC Analysis and Solvent System Selection:

    • Prepare a stock solution of your crude material.

    • Spot the solution on silica gel TLC plates.

    • Develop the plates in various solvent systems. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • To your chosen solvent system, add 1% triethylamine (NEt₃). For example, if your eluent is 95:5 DCM:MeOH, prepare a mixture of 94:5:1 DCM:MeOH:NEt₃.

    • The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Choose an appropriate size flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in your chosen eluent (containing NEt₃).

    • Pour the slurry into the column and use pressure to pack the column evenly.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the eluent or a stronger solvent (like DCM with a higher concentration of MeOH).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, collecting fractions.

    • Monitor the elution of your compound by TLC.

    • Once your compound begins to elute, you can consider a gradient elution by gradually increasing the polarity (increasing the percentage of methanol) to speed up the elution if it is slow.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis Select Eluent (e.g., DCM/MeOH) Add 1% NEt₃ Slurry Prepare Silica Slurry in Eluent + NEt₃ TLC->Slurry Pack Pack Column Slurry->Pack Load Sample Loading (Wet or Dry) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Flash chromatography workflow for basic heterocycles.

IV. References

  • Wikipedia. (2023). Quinoline. In: Wikipedia. [Link]

  • Quora. (2019). What is the theoretical background of mixed solvents recrystallization?[Link]

  • OSTI.gov. (1979). Metal-ion chelation chromatography on silica-immobilized 8-hydroxyquinoline. [Link]

  • Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.

  • Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative.

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Royal Society of Chemistry. (n.d.). Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

  • Google Patents. (n.d.). Quinoline compounds and process of making same.

  • Royal Society of Chemistry. (n.d.). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. [Link]

  • ACS Publications. (n.d.). Metal-ion chelation chromatography on silica-immobilized 8-hydroxyquinoline. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • PubChem. (n.d.). Quinoline-4,7-diol. [Link]

  • Sciencemadness Wiki. (n.d.). Quinoline. [Link]

  • Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds.

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • ResearchGate. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. [Link]

  • ResearchGate. (2025). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. [Link]

  • PubMed. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

  • National Center for Biotechnology Information. (2024). Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,7-Dichloroquinoline. [Link]

  • Google Patents. (n.d.). Industrial preparation method of 4,7-dichloroquinoline.

  • National Center for Biotechnology Information. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ResearchGate. (n.d.). Recrystallisation of crude 4,7-dichloroquinoline (5). [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. [Link]

  • Scilit. (n.d.). DEGRADATION OF QUINOLINE BY WET OXIDATION— KINETIC ASPECTS AND REACTION MECHANISMS. [Link]

  • PubChem. (n.d.). Skimmianine. [Link]

  • ResearchGate. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for Quinoline-4,7-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the success of your experiments.

Understanding the Solubility Puzzle of Quinoline-4,7-diol

Quinoline-4,7-diol, a heterocyclic compound with the molecular formula C₉H₇NO₂, presents a unique set of solubility challenges due to its chemical structure. The presence of both a basic quinoline nitrogen and two acidic hydroxyl groups means its ionization state, and therefore its solubility, is highly dependent on the pH of the surrounding medium.

The predicted pKa for the hydroxyl groups is approximately 7.68, while the quinoline nitrogen has a much lower pKa. This indicates that in the physiological pH range, the hydroxyl groups are more likely to be deprotonated than the nitrogen is to be protonated. This amphoteric nature is a key factor in its solubility behavior. Furthermore, the planar aromatic structure can lead to strong crystal lattice energy, making it difficult for solvents to break apart the solid state.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have about working with Quinoline-4,7-diol.

Q1: What are the predicted physicochemical properties of Quinoline-4,7-diol that influence its solubility?

A1: Understanding the key physicochemical parameters is the first step in developing a successful solubilization strategy. The following are predicted values for Quinoline-4,7-diol:

PropertyPredicted ValueSourceImplication for Solubility
pKa 7.68ChemicalBookThe hydroxyl groups are weakly acidic and will start to deprotonate around this pH, increasing solubility in basic conditions.
XLogP3 0.2PubChemA low LogP value suggests that the compound is relatively hydrophilic and should have some intrinsic aqueous solubility.
Molecular Weight 161.16 g/mol PubChemThe relatively low molecular weight is generally favorable for solubility.

Q2: I'm seeing my Quinoline-4,7-diol precipitate out of my aqueous buffer. What is the likely cause?

A2: Precipitation is a common issue and is most often related to pH. Given the predicted pKa of 7.68, if the pH of your buffer is close to or below this value, the hydroxyl groups will be protonated, and the compound will be in its less soluble, neutral form. Consider the pH of your buffer as the primary culprit.

Q3: Can I use DMSO to dissolve Quinoline-4,7-diol? What are the potential downsides?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent that is often effective at dissolving compounds like Quinoline-4,7-diol. A 10 mM solution in DMSO has been reported for a similar compound, 7-Hydroxy-4-methyl-2(1H)-quinolone.[1] However, be mindful of the following:

  • "Crashing out": When a DMSO stock solution is diluted into an aqueous buffer, the compound can precipitate if its solubility limit in the final aqueous solution is exceeded.

  • Cellular toxicity: High concentrations of DMSO can be toxic to cells. It is best to keep the final concentration of DMSO in your cell-based assays below 1%, and ideally below 0.5%.

Q4: How should I store my Quinoline-4,7-diol, both as a solid and in solution, to prevent degradation?

A4: Quinoline derivatives can be sensitive to light and oxidation.[2]

  • Solid: Store the solid compound in a tightly sealed container in a cool, dark, and dry place.

  • In Solution: For optimal stability, prepare solutions fresh. If you must store solutions, keep them at -20°C or -80°C in amber vials to protect from light. For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This troubleshooting guide provides a logical workflow for overcoming solubility issues with Quinoline-4,7-diol.

Solubility_Troubleshooting start Start: Quinoline-4,7-diol solubility issue check_ph Is the pH of your aqueous solution > 8? start->check_ph ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No cosolvent Consider using a co-solvent system. Start with a small percentage of an organic solvent. ph_yes->cosolvent increase_ph Increase pH to > 8 using a suitable buffer (e.g., Tris, CHES) ph_no->increase_ph still_precipitates Still precipitates? increase_ph->still_precipitates organic_solvent Which organic solvent is permissible in your experiment? cosolvent->organic_solvent dmso DMSO organic_solvent->dmso DMSO ethanol Ethanol organic_solvent->ethanol Ethanol peg400 PEG 400 organic_solvent->peg400 PEG 400 prepare_stock Prepare a concentrated stock solution in the chosen organic solvent. dmso->prepare_stock ethanol->prepare_stock peg400->prepare_stock dilute Slowly add the stock solution to your aqueous buffer while vortexing. prepare_stock->dilute dilute->still_precipitates solid_dispersion Advanced Technique: Consider formulating a solid dispersion. still_precipitates->solid_dispersion Yes success Success: Soluble! still_precipitates->success No

Caption: A decision-making workflow for troubleshooting the solubility of Quinoline-4,7-diol.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of Quinoline-4,7-diol

This protocol describes a shake-flask method to determine the equilibrium solubility of Quinoline-4,7-diol in a specific aqueous buffer.

Materials:

  • Quinoline-4,7-diol (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Orbital shaker or rotator

  • Microcentrifuge

  • HPLC system with UV detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Quinoline-4,7-diol (e.g., 2-5 mg) to a microcentrifuge tube. The key is to have undissolved solid remaining at the end of the experiment.

    • Add a known volume of the aqueous buffer (e.g., 1 mL) to the tube.

    • Securely cap the tube.

    • Prepare at least three replicates for each buffer condition.

  • Equilibration:

    • Place the tubes on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

    • Allow the samples to equilibrate for 24-48 hours. This duration is typically sufficient for most compounds to reach equilibrium solubility.

  • Phase Separation:

    • After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration that falls within the linear range of your calibration curve.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated stability-indicating HPLC method (see Protocol 3).

    • Determine the concentration of Quinoline-4,7-diol in the diluted samples by comparing the peak area to a standard curve.

    • Calculate the original solubility in the buffer by accounting for the dilution factor.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of Quinoline-4,7-diol under various stress conditions.[3][4][5]

Materials:

  • Quinoline-4,7-diol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of Quinoline-4,7-diol (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

  • Stress Conditions (perform in parallel):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to light in a photostability chamber.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a stability-indicating HPLC method (Protocol 3).

    • Compare the chromatograms of the stressed samples to the time-zero sample to identify new peaks corresponding to degradation products.

Protocol 3: Stability-Indicating HPLC Method

A robust HPLC method is essential for accurately quantifying Quinoline-4,7-diol and separating it from any potential degradation products or impurities.[6]

Instrumentation and Conditions (starting point for method development):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of Quinoline-4,7-diol (to be determined by UV-Vis spectroscopy, but a general starting point for quinolones is around 225-350 nm).

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions equilibrate Equilibrate System prep_std->equilibrate prep_sample Prepare Sample Solutions prep_sample->equilibrate inject Inject Samples equilibrate->inject run_gradient Run Gradient Method inject->run_gradient detect Detect at λmax run_gradient->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: A generalized workflow for the HPLC analysis of Quinoline-4,7-diol.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 39869818, Quinoline-4,7-diol. [Link]

  • MDPI. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3728, 5,7-Diiodo-8-hydroxyquinoline. [Link]

  • Wikipedia. Quinoline. [Link]

  • National Center for Biotechnology Information. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

  • ResearchGate. (PDF) Formal chemical stability analysis and solubility analysis of artesunate and hydroxychloroquinine for development of parenteral dosage form. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

  • ChemBK. Dihydroxyquinoline. [Link]

  • ResearchGate. (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharma Focus Asia. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • ResearchGate. Figure S22. 13 C NMR spectrum of 4. [Link]

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Technical Support Center: Stabilizing Quinoline-4,7-diol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Quinoline-4,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of Quinoline-4,7-diol in solution. Drawing from established principles of handling phenolic and heterocyclic compounds, this document offers troubleshooting advice, detailed protocols, and the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when working with Quinoline-4,7-diol.

Q1: Why did my clear Quinoline-4,7-diol solution turn yellow or brown?

A1: This is the most prevalent issue and is almost always due to oxidation. The diol structure, similar to hydroquinone, is highly susceptible to oxidation.[1][2] Exposure to atmospheric oxygen, light, or inappropriate pH can initiate a reaction that converts the diol to its corresponding quinone or semi-quinone forms.[1] These oxidized species are often highly colored and can subsequently polymerize, leading to the brown discoloration.[1] Aged or improperly stored samples of quinoline itself are known to turn yellow and then brown upon exposure to light.[3]

Q2: My compound precipitated out of solution after storage. What happened?

A2: Precipitation can occur for several reasons:

  • Degradation: The oxidized and polymerized products mentioned in A1 may have lower solubility than the parent compound, causing them to precipitate.

  • Solvent Evaporation: Even in seemingly sealed containers, slight solvent evaporation over time, especially with volatile organic solvents, can increase the compound concentration beyond its solubility limit.

  • Temperature Effects: If you are storing solutions at low temperatures (e.g., 4°C or -20°C), the solubility of Quinoline-4,7-diol may be significantly lower than at room temperature.[4][5] Ensure the compound is fully redissolved and the solution is homogenous before use.

  • pH Shift: If using a buffered solution, a change in pH due to CO2 absorption from the air can alter the ionization state of the diol and affect its solubility.

Q3: Can I store my stock solution in a standard clear vial on the lab bench?

A3: This is strongly discouraged. Phenolic compounds are sensitive to photodegradation.[6][7] Storing the solution in a clear vial on a lab bench exposes it to both light and ambient temperature fluctuations, which accelerate oxidation and degradation.[6][7] Always use amber vials and store them under controlled, cool conditions.[5][8]

Q4: What is the best solvent for Quinoline-4,7-diol?

A4: While specific solubility data for Quinoline-4,7-diol is not widely published, related compounds suggest that polar aprotic solvents like DMSO or DMF are excellent for creating high-concentration stock solutions. For aqueous experimental media, it is best to make a concentrated stock in DMSO and then dilute it into your aqueous buffer or cell culture medium immediately before use. Direct dissolution in neutral pH aqueous buffers can be problematic due to low solubility and rapid oxidation.[9]

Part 2: In-Depth Troubleshooting Guide

Use this guide to diagnose and resolve stability issues based on your specific observations.

Symptom: Rapid Color Change (Minutes to Hours)
Potential Cause Explanation Recommended Action
High pH Alkaline conditions deprotonate the hydroxyl groups, making the molecule extremely susceptible to rapid oxidation. Hydroquinone, a similar compound, is known to discolor quickly at neutral to alkaline pH.[1][9]Maintain the pH of aqueous solutions within an acidic range (pH 3.0-5.5) to improve stability.[1]
Oxygen Exposure Dissolved oxygen in the solvent is a primary driver of oxidation.[1]Use degassed solvents. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[10]
Metal Ion Contamination Trace metal ions (e.g., iron, copper) in buffers or from spatulas can catalyze oxidation reactions.Use high-purity, metal-free reagents and buffers. Consider adding a chelating agent like EDTA (0.1-1 mM) to sequester catalytic metal ions.[2]
Symptom: Gradual Discoloration or Potency Loss Over Time
Potential Cause Explanation Recommended Action
Inadequate Antioxidant Protection Without a sacrificial antioxidant, Quinoline-4,7-diol will slowly degrade even under optimal conditions.Add a suitable antioxidant to the solution. Common choices include sodium metabisulfite, ascorbic acid (Vitamin C), or Butylated Hydroxytoluene (BHT).[1][2][9][10]
Improper Storage Exposure to light and elevated temperatures accelerates the rate of degradation.[4][6][7]Store stock solutions in amber, tightly sealed vials at ≤ -20°C. Minimize freeze-thaw cycles by preparing smaller aliquots.
Hydrolysis/Solvolysis Although oxidation is the primary concern, other degradation pathways may exist depending on the solvent and storage conditions.Validate stability in your chosen solvent system using an analytical method like HPLC or UV-Vis spectroscopy.

Part 3: Experimental Protocols & Methodologies

These protocols provide a validated framework for preparing, storing, and verifying the stability of your Quinoline-4,7-diol solutions.

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
  • Preparation: Work in a fume hood.[8] Wear appropriate personal protective equipment (PPE).

  • Weighing: Weigh out 1.612 mg of Quinoline-4,7-diol powder.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex gently until the solid is completely dissolved. Sonication can be used sparingly if needed.

  • Aliquoting: Dispense the solution into small-volume, amber glass vials or polypropylene tubes suitable for low-temperature storage. This minimizes waste and prevents repeated freeze-thaw cycles of the main stock.

  • Inert Gas Overlay: Before sealing, gently flush the headspace of each aliquot with an inert gas like argon or nitrogen to displace oxygen.[10]

  • Storage: Tightly cap the vials and store them at -20°C or -80°C, protected from light.[5][8]

Protocol 2: Preparation of a Stabilized Aqueous Working Solution

This protocol is intended for experiments in aqueous buffers or cell culture media.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris). Adjust the pH to a slightly acidic range (e.g., pH 5.0-6.5) if your experiment allows, as this significantly inhibits oxidation.[1]

  • Degassing: Degas the buffer by sparging with nitrogen or argon for 15-20 minutes, or by using a vacuum pump. This removes dissolved oxygen.

  • Antioxidant Addition: Add a freshly prepared antioxidant to the degassed buffer.

    • Option A (Sulfite-based): Add sodium metabisulfite to a final concentration of 0.1% (w/v).[1][9][11]

    • Option B (Ascorbate-based): Add L-ascorbic acid to a final concentration of 0.1% (w/v).[1]

  • Dilution: Immediately before your experiment, thaw an aliquot of your DMSO stock solution (from Protocol 1). Dilute it to the final desired concentration in the antioxidant-containing, degassed buffer. Ensure the final DMSO concentration is compatible with your experimental system.

  • Use Promptly: Use the freshly prepared aqueous solution as soon as possible. Its stability, even with antioxidants, is significantly lower than the DMSO stock.

Protocol 3: Quality Control - UV-Vis Spectroscopy for Degradation Monitoring

This method provides a quick assessment of solution integrity.

  • Baseline Scan: Immediately after preparing a fresh solution, perform a full UV-Vis spectral scan (e.g., 250-600 nm) using the appropriate solvent/buffer as a blank.

  • Identify λmax: Quinoline and its derivatives typically show strong absorbance in the UV range.[12][13] Identify the maximum absorbance peak (λmax) for the pure compound.

  • Monitor for Oxidation: Oxidized hydroquinone/diol products often result in a broad absorbance in the 400-500 nm range, corresponding to a yellow/brown appearance.

  • Periodic Checks: Periodically scan your stored solutions. A decrease in the primary λmax peak and/or the appearance of a new peak in the visible range (400-500 nm) indicates degradation.

Part 4: Visualization of Concepts

Troubleshooting Workflow

This diagram outlines the decision-making process when encountering an unstable solution of Quinoline-4,7-diol.

TroubleshootingWorkflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action cluster_validate Validation start Solution Instability Observed (e.g., Color Change, Precipitate) check_oxidation Is solution exposed to Air, Light, or High pH? start->check_oxidation check_storage Is storage condition (Temp, Vial) appropriate? start->check_storage action_conditions Use Degassed Solvents Work under Inert Gas Adjust pH to Acidic Range Use Amber Vials check_oxidation->action_conditions Yes action_additives Add Antioxidants (e.g., Na-metabisulfite, Ascorbic Acid) Add Chelator (EDTA) check_oxidation->action_additives Yes action_storage Store at ≤-20°C in Aliquots Minimize Freeze-Thaw Cycles check_storage->action_storage No validate Confirm Stability with QC Method (e.g., UV-Vis, HPLC) action_conditions->validate action_additives->validate action_storage->validate

Caption: Troubleshooting flowchart for stabilizing Quinoline-4,7-diol.

Mechanism of Oxidative Degradation

The instability of Quinoline-4,7-diol is primarily due to the oxidation of its hydroquinone-like moiety.

OxidationPathway Diol Quinoline-4,7-diol (Stable, Colorless) Semiquinone Semiquinone Radical (Intermediate) Diol->Semiquinone Oxidation [O2, light, pH>7] Quinone Quinone Derivative (Colored) Semiquinone->Quinone Oxidation Polymer Polymerized Products (Brown Precipitate) Quinone->Polymer Polymerization

Caption: Simplified pathway of Quinoline-4,7-diol oxidative degradation.

References

  • Process for stabilizing hydroquinone. (n.d.). Google Patents.
  • A hydroquinone formulation with increased stability and decreased potential for irritation. (n.d.). J. Braz. Chem. Soc. Retrieved January 6, 2026, from [Link]

  • Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. (n.d.). RSC Advances. Retrieved January 6, 2026, from [Link]

  • How do I prevent Hydroquinone cream from oxidation during manufacturing and storage? (2015). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Process for stabilizing hydroquinone. (2009). European Patent Office. Retrieved January 6, 2026, from [Link]

  • Hydroquinone stabilizing composition. (2023). Justia Patents. Retrieved January 6, 2026, from [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2022). Water Science & Technology. Retrieved January 6, 2026, from [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • Reduction and oxidation of dihydroquinolines. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. (2019). MDPI. Retrieved January 6, 2026, from [Link]

  • Standard Operating Procedure - Phenol. (2022). Yale Environmental Health & Safety. Retrieved January 6, 2026, from [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Degradation of quinoline by a soil bacterium. (1976). PubMed. Retrieved January 6, 2026, from [Link]

  • Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. (2022). International Journal of Electrochemical Science. Retrieved January 6, 2026, from [Link]

  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. (2022). MDPI. Retrieved January 6, 2026, from [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • The storage of phenolic extract at -20c does affect its biological activity? (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 1,2-Dihydroquinoline to quinoline oxidation with nitrobenzene - mechanism? (2014). Reddit. Retrieved January 6, 2026, from [Link]

  • Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. (n.d.). SpringerLink. Retrieved January 6, 2026, from [Link]

  • Specific poly-phenolic compounds in cell culture of Vitis vinifera L. cv. Gamay Fréaux. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2022). Water Science & Technology. Retrieved January 6, 2026, from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline-4,7-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of quinoline-4,7-diol derivatives. This guide is designed to provide in-depth technical assistance in a question-and-answer format, addressing common challenges and offering practical, field-proven solutions. As Senior Application Scientists, we aim to synthesize technical accuracy with practical insights to empower your research and development efforts.

Section 1: General Synthetic Strategies & Initial Troubleshooting

The synthesis of quinoline derivatives is a cornerstone of medicinal chemistry, with numerous established methods available. The choice of synthetic route is critical and often depends on the available starting materials and desired substitution patterns. For quinoline-4,7-diol derivatives, which are structurally related to 4-hydroxyquinolines, several classical methods are particularly relevant.

FAQ 1: What are the most common synthetic routes for preparing the quinoline core of quinoline-4,7-diol derivatives?

The most prevalent methods for constructing the 4-hydroxyquinoline scaffold include:

  • Gould-Jacobs Reaction: This is a widely used method for preparing 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate. The reaction proceeds through condensation, cyclization, saponification, and finally decarboxylation.

  • Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. The regioselectivity (formation of 4-hydroxy vs. 2-hydroxyquinolines) can be controlled by temperature.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. It is a versatile reaction that can be catalyzed by acids or bases.

  • Doebner-von Miller Reaction: This reaction utilizes anilines and α,β-unsaturated carbonyl compounds to form quinolines. It is often catalyzed by Brønsted or Lewis acids.

The selection of a specific route will depend on the substitution pattern of your desired quinoline-4,7-diol derivative.

Troubleshooting Guide: Low or No Product Yield in Initial Attempts

Question: I am attempting to synthesize a quinoline-4,7-diol precursor using the Gould-Jacobs reaction, but I am getting a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Gould-Jacobs reaction are a common issue, often stemming from the high temperatures required for the cyclization step, which can lead to product decomposition. Here is a systematic approach to troubleshooting:

  • Verify the Intermediate Formation: The first step is the condensation of the aniline with the malonic ester derivative to form an anilidomethylenemalonic ester. This step should proceed at a lower temperature than the cyclization. Use techniques like TLC or LC-MS to confirm the consumption of the aniline and the formation of this intermediate before proceeding to the high-temperature cyclization.

  • Optimize Cyclization Conditions: The thermal cyclization is often the most challenging step.

    • Temperature and Time: This reaction requires high temperatures, often above 250 °C. However, prolonged heating can cause degradation. A systematic study of reaction time versus temperature is crucial. Microwave-assisted heating can sometimes improve yields and dramatically shorten reaction times.

    • Solvent: High-boiling, inert solvents like Dowtherm A or diphenyl ether can be used to achieve the necessary high temperatures and can improve yields to as high as 95% in some cases. However, these solvents can be difficult to remove.

  • Consider an Alternative Catalyst: While the Gould-Jacobs reaction is often performed thermally, some literature suggests that Lewis acids or other catalysts might promote cyclization under milder conditions.

Section 2: Addressing Specific Experimental Challenges

This section delves into more specific issues that researchers may encounter during the synthesis and optimization of quinoline-4,7-diol derivatives.

FAQ 2: I am observing the formation of multiple byproducts in my reaction. How can I improve the selectivity?

The formation of byproducts, including positional isomers, is a frequent challenge, especially when using substituted anilines.

  • Regioselectivity in the Gould-Jacobs Reaction: With asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of products. The regioselectivity is influenced by both steric and electronic factors. A careful analysis of the directing effects of your substituents is necessary. In some cases, using a blocking group on one of the ortho positions, which can be removed later, might be a viable strategy.

  • Side Reactions in Friedländer Synthesis: Aldol side reactions of the carbonyl substrate can compete with the desired quinoline formation. Using a catalyst that favors the desired reaction pathway, or carefully controlling the stoichiometry of the reactants, can help minimize these side reactions.

Troubleshooting Guide: Difficulty with Product Purification

Question: My crude product is a complex mixture, and I am having trouble isolating the desired quinoline-4,7-diol derivative using column chromatography. What are some alternative purification strategies?

Answer: Purification of quinoline derivatives can be challenging due to their basic nature, which can lead to tailing or decomposition on silica gel.

  • Column Chromatography Optimization:

    • Deactivating Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (typically 1-2% in the eluent) can neutralize the acidic sites on the silica and prevent decomposition of the basic quinoline product.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a polymer-based stationary phase if silica gel proves problematic.

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for obtaining highly pure material. Experiment with a variety of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Acid-Base Extraction: The basicity of the quinoline nitrogen allows for selective extraction. You can dissolve your crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your quinoline derivative will be protonated and move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified quinoline derivative can be back-extracted into an organic solvent.

Section 3: Advanced Optimization and Method Development

For researchers looking to refine their synthetic protocols for efficiency and scalability, this section provides guidance on advanced optimization techniques.

FAQ 3: Are there "greener" or more sustainable approaches to synthesizing quinoline derivatives?

Yes, there is a growing interest in developing more environmentally friendly methods for quinoline synthesis. Key areas of research include:

  • Catalyst Development: The use of reusable solid acid catalysts (e.g., Amberlyst-15) or nanocatalysts can reduce waste and improve reaction efficiency. Metal-based catalysts, including those based on iron, copper, and nickel, are also being explored.

  • Solvent-Free and Microwave-Assisted Reactions: Conducting reactions under solvent-free conditions or using microwave irradiation can significantly reduce solvent waste and reaction times.

  • Alternative Reagents: The use of less hazardous reagents, such as formic acid as a catalyst, is being investigated.

Experimental Protocol: General Procedure for the Gould-Jacobs Reaction

This protocol provides a general starting point for the synthesis of a 4-hydroxyquinoline precursor. Note: This is a generalized procedure and may require optimization for your specific substrates.

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-120 °C for 1-2 hours. Monitor the reaction

Technical Support Center: Functionalization of Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Quinoline-4,7-diol functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this versatile scaffold. Quinoline derivatives are privileged structures in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] However, the presence of multiple reactive sites in quinoline-4,7-diol—two hydroxyl groups with different electronic environments and a basic nitrogen atom—presents significant challenges in achieving regioselective functionalization.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative literature.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific, common problems encountered during the synthetic modification of quinoline-4,7-diol.

Question 1: My O-alkylation reaction has low to no yield. What are the likely causes and how can I fix it?

This is one of the most frequent challenges. Failure in O-alkylation typically stems from suboptimal reaction conditions that do not sufficiently favor the formation of the phenoxide nucleophile or that lead to side reactions.

Pillar 1: Inappropriate Base Selection

The acidity of the two hydroxyl groups on the quinoline-4,7-diol scaffold is not identical. The C4-OH is part of a vinylogous acid system, influencing its pKa relative to the C7-OH. A base must be strong enough to deprotonate the hydroxyl group(s) to form the corresponding phenoxide(s) but not so strong that it promotes unwanted side reactions or decomposition.

  • Causality: A weak base like sodium bicarbonate will be ineffective. Conversely, a very strong base like an organolithium reagent might lead to complex side reactions or deprotonation at other sites. The choice of counter-ion also matters; larger, softer cations like cesium (Cs+) can enhance the nucleophilicity of the resulting phenoxide, an observation often termed the "cesium effect".[3]

  • Troubleshooting Protocol:

    • Switch to a More Effective Base: If using a weak base like K₂CO₃ with minimal success, consider switching to cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK). For a stronger, non-nucleophilic option, sodium hydride (NaH, 60% dispersion in mineral oil) is a common choice.

    • Ensure Anhydrous Conditions: Phenoxides are highly sensitive to moisture. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Optimize Temperature: While room temperature is a good starting point, some alkylations require heating to proceed at an appreciable rate. Try incrementally increasing the temperature to 50-80 °C in a suitable solvent like DMF or DMSO.

Pillar 2: Incorrect Solvent Choice

The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the nucleophile.

  • Causality: Protic solvents (e.g., ethanol, water) will protonate the phenoxide, shutting down the reaction. Polar aprotic solvents are ideal as they can dissolve the ionic intermediate without interfering with its nucleophilicity.

  • Recommended Solvents:

    • N,N-Dimethylformamide (DMF): Excellent for dissolving the quinoline substrate and the base.

    • Dimethyl sulfoxide (DMSO): A highly polar option for particularly stubborn reactions.

    • Acetonitrile (MeCN): A less polar option that can be effective.

    • Tetrahydrofuran (THF): Often used with stronger bases like NaH.

Table 1: Recommended Starting Conditions for O-Alkylation

ParameterRecommendationRationale
Substrate Quinoline-4,7-diol (1 equiv.)---
Electrophile Alkyl halide (1.1-2.2 equiv.)Use excess for bis-alkylation.
Base Cs₂CO₃ (2.5 equiv.) or NaH (2.2 equiv.)Cs₂CO₃ is milder and enhances nucleophilicity. NaH is stronger.[3]
Solvent Anhydrous DMFGood solubility for reactants.
Temperature 25 °C to 60 °CStart at RT and heat if necessary.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the phenoxide by moisture.
Question 2: My reaction is producing a mixture of O-alkylated and N-alkylated products. How can I control the regioselectivity?

This is a classic problem of competing nucleophiles. Quinoline-4,7-diol can exist in equilibrium with its quinolin-4-one tautomer. The nitrogen in the quinoline ring and the oxygen of the quinolinone are both potential sites for alkylation.

  • Causality: The reaction outcome is a delicate balance of thermodynamics and kinetics. N-alkylation is often kinetically favored under certain conditions, while O-alkylation can be the thermodynamic product.[4] The choice of base, solvent, and temperature can tip this balance. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles might favor the softer nitrogen atom.

  • Troubleshooting & Optimization:

    • Favor O-Alkylation: Use conditions that favor the formation of the phenoxide. Milder carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, MeCN) generally favor O-alkylation.[3]

    • Protect the Hydroxyl Groups for N-Alkylation: If N-alkylation is the desired outcome, the most reliable strategy is to first protect both hydroxyl groups. Silyl ethers (e.g., TBS, TIPS) are excellent choices as they are robust but can be removed under specific conditions that won't affect the N-alkyl group.[5][6]

    • Protect the Nitrogen for O-Alkylation: While less common for this specific scaffold due to the electronic nature of the ring, forming an N-oxide can be a strategy to direct functionalization to other parts of the quinoline system.[1]

Below is a decision-making workflow for tackling this regioselectivity issue.

G start Alkylation of Quinoline-4,7-diol product_check What is the desired product? start->product_check o_alk Selective O-Alkylation product_check->o_alk O-Alkylation n_alk Selective N-Alkylation product_check->n_alk N-Alkylation o_cond Use Mild Base (K2CO3, Cs2CO3) Solvent: DMF or MeCN Temperature: 25-60°C o_alk->o_cond n_cond Protect OH groups first (e.g., TBS, TIPS) n_alk->n_cond protect_N Protect N-atom (e.g., as N-oxide) n_alk_reaction Perform N-alkylation (e.g., with NaH/Alkyl Halide) n_cond->n_alk_reaction deprotect_OH Deprotect OH groups (e.g., with TBAF) n_alk_reaction->deprotect_OH

Caption: Decision workflow for regioselective alkylation.

Question 3: I'm attempting a Suzuki or other palladium-catalyzed cross-coupling on a halogenated quinoline-4,7-diol, but the reaction is failing. What's going wrong?

Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive, especially with heterocyclic substrates.

  • Causality:

    • Catalyst Poisoning: The basic nitrogen atom of the quinoline ring can coordinate strongly to the palladium center, inhibiting its catalytic activity.[7]

    • Poor Substrate Solubility: Halogenated quinoline-diols can have poor solubility in common cross-coupling solvents.

    • Inactive Catalyst System: The chosen ligand may not be suitable for activating the C-X bond on the electron-rich quinoline system.

  • Troubleshooting Protocol:

    • Protect the Ring Nitrogen: Temporarily protecting the nitrogen, for instance by converting it to the N-oxide, can prevent it from interfering with the catalyst. The N-oxide can often be removed later with a reducing agent.[1]

    • Ligand Screening: The choice of phosphine ligand is critical. For electron-rich aryl halides, electron-rich and bulky phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often required.

    • Solvent and Base Optimization: Ensure your substrate is fully dissolved. A solvent mixture like Toluene/Water or Dioxane/Water is common. The base (e.g., K₂CO₃, K₃PO₄, CsF) must be chosen carefully to be effective without causing substrate degradation.

    • Use a Pre-formed Catalyst: Using a well-defined palladium pre-catalyst can sometimes give more reproducible results than generating the active catalyst in situ.

Frequently Asked Questions (FAQs)

Q1: What is the best strategy for selectively functionalizing only one of the two hydroxyl groups?

Achieving mono-functionalization requires exploiting the subtle differences in reactivity between the C4-OH and C7-OH or, more reliably, using a protecting group strategy.

  • Direct Approach (Kinetically Controlled): Cooling the reaction to 0 °C or lower and adding the alkylating agent slowly (sub-stoichiometrically, e.g., 0.95 equivalents) may favor mono-alkylation at the more reactive hydroxyl group. Characterization is crucial to determine which isomer is formed.

  • Protecting Group Strategy: This is the most robust method.

    • Protect both hydroxyl groups with an easily removable group (e.g., Acetyl or TBS).

    • Selectively deprotect one hydroxyl group. This often requires an orthogonal protecting group strategy where one group is labile to conditions that leave the other intact.[8] For instance, if one OH is protected as a TBS ether and the other as a Benzyl (Bn) ether, the TBS group can be removed with acid or fluoride without touching the Bn group, which requires hydrogenolysis.[5][9]

    • Functionalize the free hydroxyl group.

    • Remove the remaining protecting group.

Q2: My purified quinoline derivative streaks badly on a silica gel column and I get poor separation. How can I improve my purification?

This is a very common issue with quinoline and other basic nitrogen-containing heterocycles.

  • The Problem: The basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to strong, non-specific binding, resulting in significant tailing or "streaking" of the compound down the column.[10]

  • The Solution:

    • Add a Basic Modifier: Neutralize the acidic sites on the silica by adding a small amount of a tertiary amine to your eluent system. Typically, 0.5-2% triethylamine (NEt₃) is sufficient to dramatically improve peak shape.[10]

    • Use a Different Stationary Phase: If streaking persists, switch to a less acidic stationary phase. Neutral or basic alumina can be an excellent alternative for purifying basic compounds.[10]

    • Reversed-Phase Chromatography: If your compound has sufficient non-polar character, reversed-phase (C18) chromatography is an effective method that avoids the issues associated with silica gel's acidity.[10]

    • Salt Formation and Crystallization: For final purification, consider forming a salt (e.g., hydrochloride or picrate salt), which are often highly crystalline and can be purified by recrystallization, avoiding chromatography altogether. The free base can be regenerated afterward.[11]

Q3: What are the key spectroscopic signatures I should look for to confirm successful O-alkylation vs. N-alkylation?

Careful analysis of NMR and IR spectra is essential to confirm the structure of your product.

  • ¹H NMR Spectroscopy:

    • O-Alkylation: You will see the disappearance of the phenolic -OH proton signal (which is often broad and can be exchanged with D₂O). New signals corresponding to the alkyl group will appear (e.g., a triplet and quartet for an ethyl group), and these signals may show nOE correlation to the aromatic protons on the quinoline core.

    • N-Alkylation: The aromatic protons closest to the nitrogen (at C2 and C8) will often experience a significant downfield shift upon N-alkylation due to the formation of a positive charge on the nitrogen (quinolinium ion). The signals for the new N-alkyl group will be visible.

  • ¹³C NMR Spectroscopy:

    • O-Alkylation: The carbon atom attached to the oxygen (C4 or C7) will shift. New signals for the alkyl group carbons will appear in the aliphatic region.

    • N-Alkylation: The carbons adjacent to the nitrogen (C2 and C8a) will show a noticeable shift.

  • FTIR Spectroscopy:

    • O-Alkylation: The broad O-H stretching band (typically around 3200-3400 cm⁻¹) of the starting material will disappear. You will see new C-H stretching bands in the 2850-3000 cm⁻¹ region from the new alkyl group.

    • N-Alkylation: The disappearance of the O-H stretch will also be observed if the hydroxyls were protected and deprotected, but the key confirmation comes from NMR.

  • High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the elemental composition of your product, ensuring you have added the correct alkyl group and have not undergone an unexpected reaction.

By methodically addressing these common issues, researchers can more efficiently navigate the synthesis of novel quinoline-4,7-diol derivatives for applications in drug discovery and materials science.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. Available at: [Link]

  • Protecting Groups. University of California, Irvine. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. PubMed. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • Reaction conditions for O-alkylation of (E)-2-styryl quinoline-4-ol. ResearchGate. Available at: [Link]

  • Synthesis of quinoline derivatives (111) from anilines (55) and alkynes... ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. ResearchGate. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • Method for purifying quinolinecarboxylic acid derivative. Google Patents.
  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. ResearchGate. Available at: [Link]

  • Protecting Groups List. SynArchive. Available at: [Link]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. National Institutes of Health. Available at: [Link]

  • Protecting the diol. Reddit. Available at: [Link]

  • Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available at: [Link]

  • Functionalization of Quinolines Through Copper-Catalyzed Regioselective Halogenation Reaction. ResearchGate. Available at: [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health. Available at: [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. PubMed Central. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Available at: [Link]

  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. American Chemical Society. Available at: [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central. Available at: [Link]

  • Enzymatically Asymmetrised Chiral Building Blocks for the Synthesis of Complex Natural Product Analogues: The Synthesis of Dynemicin Analogues from 2-(Quinolin-4-yl)propane-1,3-diol. ResearchGate. Available at: [Link]

  • Quantum Chemical Evaluation on the Structure, Spectroscopic, QSAR Modeling and Topological Insight of Nuarimol. Taylor & Francis Online. Available at: [Link]

  • Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation. RSC Publishing. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent. ResearchGate. Available at: [Link]

  • Halogenation of Alkanes. Chemistry LibreTexts. Available at: [Link]

  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. PubMed Central. Available at: [Link]

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Technical Support Center: Synthesis of Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Quinoline-4,7-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. This resource provides in-depth technical guidance, drawing from established chemical principles and field-proven insights to address common challenges in the synthesis of this important quinoline derivative.

Introduction to Quinoline-4,7-diol Synthesis

Quinoline-4,7-diol is a valuable heterocyclic compound, often synthesized via the Gould-Jacobs reaction, a robust method for the preparation of 4-hydroxyquinolines.[1] The typical synthetic route involves the condensation of 3-aminophenol with an ethoxymethylenemalonate ester, followed by thermal cyclization, saponification, and finally decarboxylation to yield the desired product.

While the Gould-Jacobs reaction is a powerful tool, its application to substituted anilines like 3-aminophenol can present unique challenges, leading to the formation of various side-products. This guide will walk you through the identification and mitigation of these common issues.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Low Overall Yield of Quinoline-4,7-diol

Question: I am following a standard Gould-Jacobs protocol for the synthesis of Quinoline-4,7-diol, but my overall yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low overall yield in the synthesis of Quinoline-4,7-diol can stem from several stages of the reaction sequence. The primary culprits are often incomplete reactions, degradation of intermediates or the final product, and mechanical losses during workup and purification.

Probable Causes & Solutions:

  • Incomplete Condensation of 3-Aminophenol: The initial condensation of 3-aminophenol with diethyl ethoxymethylenemalonate is crucial.

    • Solution: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or reaction time. It is important to remove the ethanol byproduct to drive the reaction forward.

  • Inefficient Thermal Cyclization: The high temperatures required for the intramolecular cyclization (often >250 °C) can be difficult to maintain and can lead to decomposition if not carefully controlled.[2]

    • Solution: The use of a high-boiling point solvent like diphenyl ether or Dowtherm A is standard for achieving the necessary temperature for cyclization.[2] Microwave-assisted synthesis can be a more efficient alternative, often leading to shorter reaction times and higher yields by providing rapid and uniform heating.[3][4]

  • Product Degradation: Quinoline-4,7-diol, being a dihydroxylated aromatic compound, is susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Solution: Perform the high-temperature cyclization and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Suboptimal Decarboxylation Conditions: The final decarboxylation step of the intermediate 4-hydroxyquinoline-7-carboxylic acid requires careful temperature control.

    • Solution: The decarboxylation should be carried out at a temperature sufficient to induce the loss of CO2 without causing decomposition of the desired product. Thermal analysis (e.g., TGA) of the carboxylic acid intermediate can help determine the optimal decarboxylation temperature. Catalytic methods, such as copper-catalyzed decarboxylation, can also be employed for a more controlled reaction at lower temperatures.[5]

Issue 2: The Final Product is Highly Colored (Dark Brown or Black)

Question: My isolated Quinoline-4,7-diol is a dark, discolored solid. How can I prevent this and obtain a purer, lighter-colored product?

Answer:

The formation of a colored product is a common issue when working with aminophenols, which are prone to oxidation.

Probable Causes & Solutions:

  • Oxidation of 3-Aminophenol: The starting material, 3-aminophenol, is highly susceptible to air oxidation, which can lead to the formation of intensely colored polymeric impurities. This oxidation can be exacerbated by heat and the presence of trace metal impurities.

    • Solution:

      • Use freshly purified 3-aminophenol for the reaction.

      • Degas all solvents used in the reaction.

      • Conduct the reaction under an inert atmosphere (nitrogen or argon).

      • The addition of a small amount of a reducing agent, like sodium bisulfite, during the initial stages might help to mitigate oxidation.

  • Formation of Quinone-like Species: The dihydroxy quinoline product itself can be oxidized to form highly colored quinone or quinone-imine structures, especially under basic conditions or exposure to air at high temperatures.

    • Solution:

      • Minimize the exposure of the reaction mixture and the isolated product to air and light.

      • During workup, use degassed solvents and work quickly.

      • For purification, consider column chromatography on silica gel, ensuring the use of high-purity, degassed eluents.

Issue 3: Presence of an Isomeric Impurity Detected by NMR and MS

Question: My analytical data (NMR and Mass Spectrometry) indicates the presence of an isomer of Quinoline-4,7-diol in my final product. What is this isomer and how can I avoid its formation?

Answer:

The presence of an isomer is a classic challenge in the synthesis of substituted quinolines from meta-substituted anilines.

Probable Cause & Solution:

  • Lack of Regioselectivity in the Gould-Jacobs Cyclization: The thermal cyclization of the anilidomethylenemalonate intermediate derived from 3-aminophenol can proceed in two ways, leading to the formation of two regioisomers: the desired Quinoline-4,7-diol and the undesired Quinoline-4,5-diol . The Gould-Jacobs reaction is known to be effective for anilines with electron-donating groups in the meta-position, which generally directs the cyclization to the less sterically hindered position, favoring the 7-substituted product. However, the formation of the 5-substituted isomer is often unavoidable to some extent.

    • Solution:

      • Reaction Conditions: The ratio of the two isomers can sometimes be influenced by the cyclization temperature and the solvent used. Experimenting with different high-boiling point solvents or exploring lower-temperature, catalyzed cyclization methods may improve the regioselectivity.

      • Purification: Careful purification is key to removing the unwanted isomer.

        • Fractional Crystallization: If the solubilities of the two isomers are sufficiently different in a particular solvent system, fractional crystallization can be an effective method for separation.

        • Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or careful column chromatography on silica gel can be used to separate the isomers. The choice of eluent is critical and will likely require some optimization.

Issue 4: Incomplete Decarboxylation

Question: I have a significant amount of a higher molecular weight impurity in my final product, which I suspect is the un-decarboxylated carboxylic acid intermediate. How can I ensure complete decarboxylation?

Answer:

Incomplete decarboxylation is a common issue and results in the presence of 4-hydroxyquinoline-7-carboxylic acid in your final product.

Probable Causes & Solutions:

  • Insufficient Temperature or Reaction Time: The thermal decarboxylation may not have been carried out at a high enough temperature or for a sufficient duration to drive the reaction to completion.

    • Solution:

      • Increase the decarboxylation temperature in small increments, monitoring the reaction progress by TLC or LC-MS.

      • Extend the reaction time at the optimal temperature.

  • Decomposition at High Temperatures: Conversely, excessively high temperatures can lead to product degradation, which might be mistaken for an incomplete reaction if the desired product is also being consumed.

    • Solution:

      • As mentioned previously, determine the optimal decarboxylation temperature through thermal analysis (TGA/DSC) of the carboxylic acid intermediate.

      • Consider performing the decarboxylation under vacuum to facilitate the removal of CO2 and potentially lower the required temperature.

  • Catalytic Decarboxylation: For sensitive substrates, thermal decarboxylation can be harsh.

    • Solution: Employ a copper-catalyzed decarboxylation. This method often proceeds under milder conditions and can lead to cleaner reactions and higher yields.[5] A typical procedure involves heating the carboxylic acid in a high-boiling solvent like quinoline with a copper catalyst.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of Quinoline-4,7-diol?

A1: Quinoline-4,7-diol exists in tautomeric equilibrium with its quinolone form, Quinoline-4-one-7-ol. The 4-hydroxyquinoline form is generally favored, but the position of the equilibrium can be influenced by the solvent and pH.

Q2: What analytical techniques are best for characterizing Quinoline-4,7-diol and its impurities?

A2: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation and for identifying and quantifying isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and for separating the desired product from isomers and other impurities.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (O-H, C=O, aromatic C-H).

Q3: Are there alternative synthetic routes to Quinoline-4,7-diol?

A3: While the Gould-Jacobs reaction is a common and effective method, other synthetic strategies for quinolines exist, such as the Conrad-Limpach and Knorr quinoline syntheses.[1] However, for the specific substitution pattern of Quinoline-4,7-diol, the Gould-Jacobs approach starting from 3-aminophenol is one of the most direct routes.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-7-hydroxyquinoline-3-carboxylate

This protocol outlines the initial condensation and cyclization steps.

Materials:

  • 3-Aminophenol

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether (or another suitable high-boiling solvent)

Procedure:

  • In a round-bottom flask equipped with a distillation head, combine 3-aminophenol (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 110-120 °C under a slow stream of nitrogen. Ethanol will begin to distill off.

  • Continue heating for 2-3 hours, or until the theoretical amount of ethanol has been collected and TLC analysis shows the consumption of 3-aminophenol.

  • Allow the reaction mixture to cool slightly, then add diphenyl ether as a solvent.

  • Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes. Monitor the cyclization by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Add a non-polar solvent like hexane or heptane to precipitate the crude product fully.

  • Filter the solid, wash with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.

Protocol 2: Saponification and Decarboxylation

Materials:

  • Crude ethyl 4-hydroxy-7-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide solution (e.g., 10% aqueous)

  • Hydrochloric acid (e.g., 2M)

Procedure:

  • Suspend the crude ester in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the solution in an ice bath and carefully acidify with hydrochloric acid to precipitate the 4-hydroxyquinoline-7-carboxylic acid.

  • Filter the precipitated solid, wash with cold water, and dry thoroughly.

  • For decarboxylation, place the dry carboxylic acid in a suitable flask and heat it under an inert atmosphere to a temperature just above its melting point until the evolution of CO2 ceases. The crude Quinoline-4,7-diol can then be purified by recrystallization or chromatography.

Visualizations

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow Reactants 3-Aminophenol + Diethyl Ethoxymethylenemalonate Condensation Condensation (110-120 °C) Reactants->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (>250 °C in Diphenyl Ether) Intermediate->Cyclization Ester Ethyl 4-hydroxy-7- hydroxyquinoline-3-carboxylate Cyclization->Ester Saponification Saponification (NaOH, H₂O, Reflux) Ester->Saponification CarboxylicAcid 4-Hydroxyquinoline- 7-carboxylic Acid Saponification->CarboxylicAcid Decarboxylation Decarboxylation (Heat) CarboxylicAcid->Decarboxylation Product Quinoline-4,7-diol Decarboxylation->Product

Caption: Workflow for the synthesis of Quinoline-4,7-diol via the Gould-Jacobs reaction.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of Quinoline-4,7-diol CheckCondensation Check Condensation Step: Incomplete Reaction? Start->CheckCondensation OptimizeCondensation Optimize Condensation: - Monitor by TLC - Increase Temp/Time - Remove Ethanol CheckCondensation->OptimizeCondensation Yes CheckCyclization Check Cyclization Step: Inefficient or Decomposition? CheckCondensation->CheckCyclization No OptimizeCondensation->CheckCyclization OptimizeCyclization Optimize Cyclization: - Use High-Boiling Solvent - Consider Microwave - Inert Atmosphere CheckCyclization->OptimizeCyclization Yes CheckDecarboxylation Check Decarboxylation: Incomplete or Decomposition? CheckCyclization->CheckDecarboxylation No OptimizeCyclization->CheckDecarboxylation OptimizeDecarboxylation Optimize Decarboxylation: - Adjust Temperature - Use Vacuum - Consider Catalytic Method CheckDecarboxylation->OptimizeDecarboxylation Yes End Improved Yield CheckDecarboxylation->End No OptimizeDecarboxylation->End

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.
  • MySkinRecipes. (n.d.). 4-Hydroxyquinoline-7-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • ResearchGate. (n.d.). Gould–Jacobs-Reaktion. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • YouTube. (2025). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • Beilstein Archives. (2025). Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Reddit. (2025). Purification of Quinoline-3,4-diones. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • PubMed. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. Retrieved from [Link]

  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 4-Hydroxyquinol-2-ones. 87. Unusual Synthesis of 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Pyridylamides. Retrieved from [Link]

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Technical Support Center: Degradation Pathways of Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinoline-4,7-diol. This guide provides an in-depth understanding of the potential degradation pathways of this molecule, troubleshooting advice for common experimental challenges, and answers to frequently asked questions. Given the limited direct research on Quinoline-4,7-diol, this guide synthesizes information from studies on the parent compound, quinoline, and the well-established chemistry of dihydroxy aromatic compounds to provide a robust predictive framework.

Predicted Degradation Pathways of Quinoline-4,7-diol

The degradation of Quinoline-4,7-diol can be anticipated to proceed through two primary routes: microbial degradation and abiotic degradation (primarily photodegradation). The presence of two hydroxyl groups on the quinoline ring is expected to influence its reactivity and subsequent degradation intermediates compared to the parent quinoline molecule.

Microbial Degradation

Quinoline is known to be biodegradable by various microorganisms, and it is highly probable that Quinoline-4,7-diol is also susceptible to microbial transformation.[1] Bacteria typically initiate the degradation of quinoline by hydroxylation, followed by ring cleavage.[2] For Quinoline-4,7-diol, the existing hydroxyl groups provide initial sites for enzymatic attack, potentially leading to the formation of tri- or tetrahydroxyquinoline intermediates before ring fission occurs.

Two plausible microbial degradation pathways for Quinoline-4,7-diol are proposed below, based on established quinoline degradation mechanisms.[2][3]

  • Pathway A: Further Hydroxylation and Pyridine Ring Cleavage: This pathway involves the enzymatic introduction of additional hydroxyl groups to the quinoline ring, followed by cleavage of the pyridine ring.

  • Pathway B: Benzene Ring Cleavage: Alternatively, microbial enzymes could target the benzene ring for cleavage, a common strategy in the degradation of aromatic compounds.[4]

Microbial Degradation of Quinoline-4,7-diol cluster_0 Pathway A: Pyridine Ring Cleavage cluster_1 Pathway B: Benzene Ring Cleavage Quinoline-4,7-diol Quinoline-4,7-diol Trihydroxyquinoline Trihydroxyquinoline Quinoline-4,7-diol->Trihydroxyquinoline Hydroxylation Dihydroxylated Intermediates Dihydroxylated Intermediates Quinoline-4,7-diol->Dihydroxylated Intermediates Dioxygenase Ring Fission Products_A Ring Fission Products_A Trihydroxyquinoline->Ring Fission Products_A Dioxygenase Central Metabolism_A Central Metabolism_A Ring Fission Products_A->Central Metabolism_A Further Degradation Ring Fission Products_B Ring Fission Products_B Dihydroxylated Intermediates->Ring Fission Products_B Meta- or Ortho-cleavage Central Metabolism_B Central Metabolism_B Ring Fission Products_B->Central Metabolism_B Further Degradation

Caption: Predicted microbial degradation pathways of Quinoline-4,7-diol.

Abiotic Degradation: Photodegradation

Phenolic compounds, including dihydroxy aromatics, are susceptible to photodegradation, a process often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH).[5][6] The degradation of Quinoline-4,7-diol under UV or even strong visible light is expected to proceed via hydroxylation and subsequent ring cleavage.

The initial steps likely involve the formation of highly reactive radical intermediates, leading to a cascade of reactions that ultimately mineralize the compound to carbon dioxide and water.[7][8]

Photodegradation of Quinoline-4,7-diol Quinoline-4,7-diol Quinoline-4,7-diol Excited State Quinoline-4,7-diol Excited State Quinoline-4,7-diol Quinoline-4,7-diol->Excited State Quinoline-4,7-diol Light Absorption (hν) Radical Cation Radical Cation Excited State Quinoline-4,7-diol->Radical Cation Electron Transfer Hydroxylated Intermediates Hydroxylated Intermediates Radical Cation->Hydroxylated Intermediates + •OH Ring Cleavage Products Ring Cleavage Products Hydroxylated Intermediates->Ring Cleavage Products Further Oxidation Mineralization (CO2, H2O) Mineralization (CO2, H2O) Ring Cleavage Products->Mineralization (CO2, H2O) Complete Degradation

Caption: Proposed photodegradation pathway of Quinoline-4,7-diol.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the experimental investigation of Quinoline-4,7-diol degradation.

Issue 1: Inconsistent Degradation Rates in Microbial Cultures

  • Question: My microbial degradation experiments with Quinoline-4,7-diol show highly variable degradation rates between replicates. What could be the cause?

  • Answer: Inconsistent degradation rates in microbial cultures can stem from several factors. Firstly, the initial inoculum density and growth phase of the microbial culture are critical. A standardized protocol for inoculum preparation is essential. Secondly, the bioavailability of Quinoline-4,7-diol may be a limiting factor. Its solubility in aqueous media should be considered, and the use of a co-solvent might be necessary, although this could also affect microbial activity. Finally, ensure that the culture conditions such as pH, temperature, and aeration are precisely controlled, as minor variations can significantly impact enzymatic activity.[3]

Issue 2: Poor Resolution and Peak Tailing in HPLC Analysis

  • Question: I am analyzing Quinoline-4,7-diol and its degradation products by reverse-phase HPLC, but I'm observing poor peak shapes, especially tailing. How can I improve this?

  • Answer: Peak tailing for polar, hydroxylated compounds like Quinoline-4,7-diol is a common issue in reverse-phase HPLC.[9] This is often due to secondary interactions between the hydroxyl groups and residual silanols on the silica-based column packing. Here are some troubleshooting steps:

    • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of your analytes. For phenolic compounds, operating at a lower pH (e.g., with 0.1% formic or acetic acid) can suppress the ionization of hydroxyl groups and reduce tailing.

    • Use of an End-capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and polar compounds.

    • Lower Analyte Concentration: High concentrations of the analyte can overload the column and exacerbate tailing. Try injecting a more dilute sample.

Issue 3: Difficulty in Identifying Degradation Intermediates by Mass Spectrometry

  • Question: I am using LC-MS to identify the degradation products of Quinoline-4,7-diol, but the fragmentation patterns are complex and difficult to interpret. What strategies can I use?

  • Answer: The mass spectrometric analysis of phenolic compounds can be challenging due to their propensity for in-source fragmentation and the formation of multiple adducts.[10][11][12] For Quinoline-4,7-diol and its hydroxylated metabolites, consider the following:

    • Soft Ionization Techniques: Use electrospray ionization (ESI) in negative ion mode, which is generally more sensitive for phenolic compounds as they readily deprotonate.

    • High-Resolution Mass Spectrometry (HRMS): HRMS instruments like TOF or Orbitrap provide accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites.

    • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to obtain characteristic fragmentation patterns. For dihydroxyquinolines, you would expect to see losses of CO, H₂O, and potentially cleavage of the rings.

    • Isotope Labeling: If feasible, using a labeled form of Quinoline-4,7-diol (e.g., ¹³C or ¹⁵N) can greatly aid in tracking the core structure through the degradation pathway.

Frequently Asked Questions (FAQs)

  • Q1: How stable is Quinoline-4,7-diol in solution under typical laboratory conditions?

    • A1: As a dihydroxy aromatic compound, Quinoline-4,7-diol is expected to be sensitive to light, oxygen, and elevated temperatures.[13][14] Solutions should be stored in amber vials, protected from light, and kept at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage). The presence of oxygen can lead to oxidative degradation, so degassing solvents and storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for stability studies.

  • Q2: What are the optimal pH conditions for maintaining the stability of Quinoline-4,7-diol in aqueous solutions?

    • A2: The stability of phenolic compounds is highly pH-dependent.[14] At alkaline pH, phenoxide ions are formed, which are more susceptible to oxidation. Therefore, to maintain the stability of Quinoline-4,7-diol in aqueous solutions, it is advisable to keep the pH in the acidic to neutral range (pH 4-7).

  • Q3: Are there any specific safety precautions I should take when handling Quinoline-4,7-diol?

  • Q4: Can I use GC-MS for the analysis of Quinoline-4,7-diol and its degradation products?

    • A4: Direct analysis of polar and non-volatile compounds like Quinoline-4,7-diol by GC-MS is challenging. The hydroxyl groups make the molecule too polar and prone to thermal degradation in the GC inlet. However, derivatization of the hydroxyl groups (e.g., silylation) to increase volatility can make GC-MS analysis feasible.[16]

Experimental Protocols

Protocol 1: General Procedure for Microbial Degradation Study
  • Culture Preparation: Grow the selected microbial strain in a suitable nutrient-rich medium to the mid-logarithmic phase.

  • Inoculation: Harvest the cells by centrifugation, wash with a sterile phosphate buffer (pH 7.0), and resuspend in a minimal salts medium. Inoculate the minimal salts medium containing a known concentration of Quinoline-4,7-diol (e.g., 10-50 mg/L) with the washed cells to a specific optical density (e.g., OD₆₀₀ = 0.1).

  • Incubation: Incubate the cultures on a rotary shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).[3]

  • Sampling: Withdraw aliquots at regular time intervals.

  • Sample Preparation: Centrifuge the aliquots to remove bacterial cells. The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for sample cleanup and concentration.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS to monitor the disappearance of the parent compound and the appearance of degradation products.

Protocol 2: General Procedure for Photodegradation Study
  • Solution Preparation: Prepare a solution of Quinoline-4,7-diol in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.

  • Irradiation: Place the solution in a quartz cuvette or a photoreactor and expose it to a light source (e.g., a UV lamp or a solar simulator).

  • Control: Run a dark control experiment in parallel by wrapping a similar sample in aluminum foil to exclude light.

  • Sampling: Take samples at different time points during the irradiation.

  • Analysis: Analyze the samples using HPLC-UV or LC-MS to determine the concentration of Quinoline-4,7-diol and identify any photoproducts.

Quantitative Data Summary

ParameterMicrobial DegradationPhotodegradationReference
Typical Half-life Hours to Days (highly dependent on microbial strain and conditions)Minutes to Hours (dependent on light intensity and matrix)[3],[5]
Key Influencing Factors pH, Temperature, Oxygen, Nutrient Availability, Microbial StrainLight Intensity, Wavelength, pH, Presence of Photosensitizers[3],[7]
Common Intermediates Hydroxylated quinolines, Ring-cleavage productsHydroxylated quinolines, quinones, organic acids[2],[17]

References

Sources

Technical Support Center: Scaling Up the Synthesis of Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline derivatives. It provides in-depth technical support, troubleshooting advice, and scalable protocols for the synthesis of Quinoline-4,7-diol, a key heterocyclic scaffold.

Introduction and Synthetic Strategy

Quinoline-4,7-diol, and its tautomer 7-hydroxy-1,4-dihydroquinolin-4-one, represents a core structural motif in numerous pharmacologically active compounds.[1] Its synthesis, particularly on a larger scale, presents unique challenges that require a robust and well-understood chemical process.

The most reliable and adaptable method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction .[2][3] This multi-step synthesis begins with the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization, and concluding with hydrolysis and decarboxylation.[4][5] For the target molecule, Quinoline-4,7-diol, the logical starting aniline is 3-aminophenol , which provides the necessary hydroxyl group at the C-7 position post-cyclization.

Reaction Pathway Overview

The overall transformation follows a distinct sequence of reactions, each with its own set of critical parameters. Understanding this flow is essential for successful scale-up and troubleshooting.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A 3-Aminophenol C Step 1: Condensation (100-130°C) A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Intermediate: Anilidomethylenemalonate C->D Forms enamine intermediate E Step 2: Thermal Cyclization (>250°C) D->E 6-electron electrocyclization F Intermediate: Ethyl 7-hydroxy-4-oxo-1,4- dihydroquinoline-3-carboxylate E->F G Step 3: Saponification (Base Hydrolysis) F->G NaOH (aq) H Intermediate: Quinoline-3-carboxylic acid G->H I Step 4: Decarboxylation (Heat/Acid) H->I Loss of CO2 J Quinoline-4,7-diol I->J

Caption: General workflow for the Gould-Jacobs synthesis of Quinoline-4,7-diol.

Experimental Protocols

Two validated protocols are provided: a classical thermal method suitable for initial lab-scale synthesis and a microwave-assisted variation for rapid synthesis optimization.

Protocol 1: Classical Thermal Synthesis (Lab Scale)

This method utilizes a high-boiling inert solvent to achieve the high temperatures required for efficient cyclization.[4]

Step A: Condensation

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Heat the mixture to 110-130 °C for 1.5 hours. The reaction mixture will become a homogenous melt.

  • Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane) to confirm the consumption of 3-aminophenol and the formation of the anilidomethylenemalonate intermediate.

  • Once complete, remove the ethanol byproduct under reduced pressure.

Step B: Thermal Cyclization

  • To the crude intermediate from Step A, add a high-boiling solvent such as Dowtherm A or mineral oil (approx. 3-4 mL per gram of starting aniline).

  • Heat the mixture to 250-260 °C with vigorous stirring under an inert atmosphere (Nitrogen or Argon). CAUTION: This step requires very high temperatures and must be conducted in a well-ventilated fume hood with appropriate safety measures.

  • Maintain the temperature for 30-45 minutes. The product, ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, will often precipitate from the hot solvent.

  • Cool the reaction mixture to room temperature. Dilute with a hydrocarbon solvent (e.g., hexane) to facilitate further precipitation.

  • Collect the solid product by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

Step C: Hydrolysis and Decarboxylation

  • Suspend the dried carboxylate product from Step B in a 10% aqueous solution of sodium hydroxide (w/v).

  • Heat the mixture to reflux for 1-2 hours until TLC or LC-MS analysis shows complete hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2-3. The quinoline-3-carboxylic acid intermediate will precipitate.

  • Filter the solid, wash with cold water, and dry.

  • For decarboxylation, the isolated carboxylic acid can be heated neat or in a high-boiling solvent like diphenyl ether above its melting point until gas evolution (CO₂) ceases.

  • The resulting crude Quinoline-4,7-diol can be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically shorten reaction times for the condensation and cyclization steps.[5]

Step A/B: Combined Condensation and Cyclization

  • In a 10 mL microwave vial, add 3-aminophenol (1.0 eq) and DEEM (3.0 eq). The excess DEEM acts as both reagent and solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 220 °C and hold for 15-20 minutes. CAUTION: Ensure the microwave vial is properly sealed and can withstand the pressure generated at this temperature.

  • After the reaction, cool the vial to room temperature. The carboxylate product should precipitate.

  • Filter the solid product and wash with ice-cold acetonitrile or ether.

  • Proceed with Step C (Hydrolysis and Decarboxylation) as described in the classical protocol.

Data Summary: Reaction Conditions
ParameterClassical Thermal SynthesisMicrowave-Assisted SynthesisRationale / Notes
Condensation Temp. 110-130 °CN/A (Combined Step)Sufficient to drive off ethanol and form the enamine intermediate.
Cyclization Temp. 250-260 °C220 °CHigh thermal energy is required for the 6-electron electrocyclization.[5]
Cyclization Time 30-45 minutes15-20 minutesMicrowave energy efficiently couples with the polar reactants, accelerating the reaction.
Solvent Dowtherm A / Mineral OilNone (Excess DEEM)High-boiling, inert solvent prevents decomposition and aids heat transfer.[4]
Typical Yield 40-60% (overall)45-65% (overall)Yields are highly substrate and condition dependent.

Scaling-Up Considerations

Transitioning from lab-scale (grams) to pilot-scale (kilograms) introduces significant challenges in heat management, material handling, and purification.

ChallengeConsequenceMitigation Strategy
Heat Management The thermal cyclization is endothermic, but poor heat transfer in large reactors can create hot spots, leading to decomposition and tar formation.Use a jacketed reactor with a high-quality thermal fluid. Ensure adequate agitation to promote uniform heating. Consider a programmed, slow temperature ramp to the target 250 °C.
Reagent Addition On a large scale, adding solids (like the carboxylate intermediate) to hot liquids can be hazardous.For the hydrolysis step, consider adding the NaOH solution to a slurry of the carboxylate in water at a lower temperature before heating to reflux.
Work-up & Isolation Filtering large volumes of viscous mineral oil or Dowtherm A is inefficient and hazardous.Consider alternative work-up procedures such as hot filtration if the product is soluble, or a multi-solvent extraction/precipitation protocol. Steam distillation can also be used to remove some high-boiling solvents.[6]
Purification Recrystallization may become inefficient with large quantities. The crude product can be a dark, tarry solid.Purification via salt formation (e.g., hydrochloride or phosphate salt) is often more scalable than chromatography.[7][8] The crystalline salt can be isolated and then neutralized to provide the pure free base.

Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during the synthesis.

Low Yield or Incomplete Reaction

Q: My initial condensation reaction (Step A) is sluggish or gives a low yield of the anilidomethylenemalonate intermediate. What's wrong?

A: This is often due to reactant purity or insufficient heat.

  • Cause 1: Impure 3-Aminophenol. 3-Aminophenol can oxidize over time, turning dark. This can inhibit the reaction.

    • Solution: Use freshly purchased, light-colored 3-aminophenol or purify the existing stock by recrystallization.

  • Cause 2: Insufficient Temperature/Time. The reaction needs enough energy to drive off the ethanol byproduct.

    • Solution: Ensure the reaction temperature is at least 110 °C. Monitor by TLC and extend the reaction time if necessary. Applying a light vacuum can also help remove ethanol and drive the equilibrium forward.

Q: The thermal cyclization (Step B) is failing, and I'm recovering the uncyclized intermediate or observing significant decomposition.

A: This is almost always a temperature issue. The energy barrier for the 6-electron electrocyclization is substantial.[5]

  • Cause 1: Temperature is too low. The most common cause of failure. Thermocouple placement is critical; ensure it is measuring the internal reaction temperature, not the oil bath temperature.

    • Solution: Increase the temperature to >250 °C. Ensure the heating mantle or oil bath is capable of reaching and maintaining this temperature consistently.

  • Cause 2: Reaction time is too short. Even at the right temperature, the reaction needs time.

    • Solution: Hold the reaction at 250-260 °C for at least 30 minutes.

  • Cause 3: Decomposition. If the temperature is too high or held for too long, the product can decompose, leading to tar formation.[4]

    • Solution: Adhere strictly to the recommended temperature range. Working under an inert atmosphere (N₂ or Ar) can minimize oxidative decomposition.

Side Products and Purification Issues

Q: I'm observing significant tar and polymer formation during the cyclization step.

A: Tar formation is a known side reaction in high-temperature quinoline syntheses.[6][9]

  • Cause: This results from polymerization and decomposition of reactants and intermediates under harsh acidic (if catalyzed) or thermal conditions.

    • Solution 1: Strict Temperature Control. Avoid localized overheating by using a well-stirred reaction vessel and a reliable heating source.

    • Solution 2: Inert Atmosphere. As mentioned, using nitrogen or argon can prevent oxidative side reactions that contribute to tarring.

    • Solution 3: Purification. A tarry crude product is common. The desired product often needs to be "rescued" from this mixture. Column chromatography might be difficult. Attempt to triturate the crude solid with a solvent that dissolves impurities but not the product (e.g., hot acetone, ethyl acetate, or acetonitrile). If that fails, proceed with the hydrolysis step; the solubility properties of the subsequent carboxylic acid and final diol are different, which may facilitate separation.

Q: My final product, Quinoline-4,7-diol, is an oil or a non-crystalline solid that is difficult to purify.

A: Quinoline derivatives can be challenging to crystallize, especially if minor impurities are present.[8]

  • Solution 1: Convert to a Salt. This is a highly effective technique. Dissolve the crude oily product in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of HCl (e.g., 4M HCl in dioxane or gaseous HCl). The hydrochloride salt is often a well-behaved, crystalline solid that can be easily filtered and washed.[8] The pure free base can be regenerated by treating the salt with a base like aqueous sodium bicarbonate.

  • Solution 2: Column Chromatography. If salt formation is unsuccessful, column chromatography is the next option. Since the diol is phenolic, it may streak on silica gel.

    • Tip: Deactivate the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to improve peak shape. Alternatively, use a different stationary phase like alumina.

  • Solution 3: Solvent Screening for Recrystallization. Systematically screen different solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane, ethyl acetate) to find conditions for crystallization.

Troubleshooting Flowchart

G Start Synthesis Issue Detected Q1 What is the primary issue? Start->Q1 LowYield Low Yield / No Reaction Q1->LowYield Yield Impurity Impurity / Side Products Q1->Impurity Purity Purification Purification Difficulty Q1->Purification Isolation Q2_Yield At which step? LowYield->Q2_Yield Q2_Impurity What is the impurity? Impurity->Q2_Impurity Q2_Purify What is the product form? Purification->Q2_Purify Sol_Cond Condensation Issue: - Check reactant purity - Increase temp to 110-130°C - Remove EtOH under vacuum Q2_Yield->Sol_Cond Condensation Sol_Cycl Cyclization Issue: - Confirm temp >250°C - Ensure inert atmosphere - Increase reaction time Q2_Yield->Sol_Cycl Cyclization Sol_Tar Tar Formation: - Strict temp control - Use inert atmosphere - Purify via trituration or proceed to next step Q2_Impurity->Sol_Tar Dark Tar Sol_Other Other Side Products: - Characterize by LC-MS - Adjust stoichiometry or temp Q2_Impurity->Sol_Other Discrete peaks Sol_Oil Product is Oily: - Convert to crystalline salt (HCl) - Attempt column chromatography - Screen recrystallization solvents Q2_Purify->Sol_Oil Oil / Goo Sol_Solid Impure Solid: - Recrystallize from various solvents - Triturate with a non-polar solvent Q2_Purify->Sol_Solid Solid

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is the Gould-Jacobs reaction preferred over other quinoline syntheses like the Skraup or Combes for this target? The Gould-Jacobs reaction is uniquely suited for producing 4-hydroxy (or 4-oxo) quinolines, which is the required tautomer for our target.[2] Other methods like the Skraup or Doebner-von Miller syntheses typically yield quinolines without the C4-hydroxyl group and often require harsh oxidizing and acidic conditions that would be incompatible with the phenolic hydroxyl group on the 3-aminophenol starting material.[10][11]

Q2: What are the primary safety concerns when scaling up this synthesis? The most significant hazard is the high temperature (>250 °C) required for the thermal cyclization step, especially when using flammable high-boiling solvents like mineral oil or Dowtherm A. This step must be performed in a walk-in fume hood or a specialized high-temperature reactor with robust temperature controls and pressure relief systems. Additionally, handling concentrated acids (HCl) and bases (NaOH) on a large scale requires appropriate personal protective equipment (PPE), including face shields, aprons, and resistant gloves.

Q3: Can the microwave-assisted protocol be scaled up for manufacturing? Direct scale-up of microwave batch reactors is often limited by the penetration depth of the microwaves. However, the insights gained from microwave optimization (e.g., ideal temperature, reaction time) can be translated to continuous flow reactors. Flow chemistry setups can offer excellent heat and mass transfer, allowing for safe and efficient synthesis at elevated temperatures and pressures on a larger, continuous scale.

Q4: What are the best analytical techniques to monitor the reaction progress?

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks of reactant consumption and product formation at each step.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It confirms the mass of the expected intermediates and products, helping to identify any side products and troubleshoot unexpected results.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Molecules. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Wiley Online Library. [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia - LookChem. [Link]

  • Molecules. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. MDPI. [Link]

Sources

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with Quinoline-4,7-diol. This guide is designed to provide in-depth, field-proven insights into optimizing its fluorescence properties. We will move beyond simple protocols to explain the underlying photophysical principles, empowering you to troubleshoot effectively and enhance your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the fluorescence of Quinoline-4,7-diol.

Q1: What is Fluorescence Quantum Yield (Φ_F_) and why is it a critical parameter for Quinoline-4,7-diol?

A1: The fluorescence quantum yield (Φ_F_ or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the molecule.[1][2] A higher quantum yield signifies that a larger fraction of excited molecules de-excite by emitting a photon (fluorescence) rather than through non-radiative pathways like heat dissipation or intersystem crossing.[2] For applications in cellular imaging, fluorescent probes, and drug development, a high quantum yield for Quinoline-4,7-diol is crucial because it directly translates to a brighter signal, enhancing sensitivity and improving the signal-to-noise ratio in assays.[3]

Q2: What are the inherent photophysical properties of quinoline derivatives that affect their native quantum yield?

A2: Quinoline and its derivatives are N-heterocyclic aromatic compounds. Their fluorescence is often influenced by the presence of non-bonding electrons on the nitrogen atom, which can give rise to low-lying (n–π*) excited states.[4] Transitions to these states can increase the rate of intersystem crossing to the triplet state, a non-radiative decay pathway that effectively competes with fluorescence and lowers the quantum yield.[4] The specific structure of Quinoline-4,7-diol, with its two hydroxyl groups, will also significantly influence its electronic properties and, consequently, its fluorescence.

Q3: My Quinoline-4,7-diol solution shows a weak or inconsistent fluorescence signal. What are the most common culprits?

A3: Weak or inconsistent fluorescence from quinoline compounds can stem from several factors:

  • Compound Integrity: The sample may have degraded due to improper storage (e.g., exposure to light) or handling.[5][6]

  • Environmental Quenchers: Dissolved oxygen is a well-known quencher of fluorescence.[5][7] Impurities, particularly residual transition metals from synthesis, can also act as efficient quenchers.[5]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can dramatically alter the quantum yield.[5][8]

  • pH of the Solution: The protonation state of the quinoline nitrogen is highly pH-dependent and can significantly modulate fluorescence intensity.[4][8]

  • Concentration Effects: At high concentrations, phenomena like aggregation-caused quenching (ACQ) and inner filter effects can lead to a non-linear decrease in the observed fluorescence.[6][9]

Part 2: Troubleshooting Guide for Low Quantum Yield

This section provides a systematic approach to diagnosing and resolving common issues encountered during experimentation.

Issue 1: The fluorescence signal is significantly weaker than expected.

This is the most common issue and requires a systematic diagnostic approach to isolate the cause.

The diagram below outlines a step-by-step process to diagnose the root cause of a weak fluorescence signal.

G start Start: Low Fluorescence Signal check_integrity Q1: Is the compound pure and intact? - Check purity (NMR, HPLC) - Prepare fresh stock solution start->check_integrity check_instrument Q2: Are instrument settings optimal? - Check λex & λem - Increase detector gain - Widen slits check_integrity->check_instrument [ If Yes ] check_environment Q3: Is the chemical environment quenching fluorescence? check_instrument->check_environment [ If Yes ] is_acq Q4: Could it be Aggregation-Caused Quenching (ACQ)? - Perform concentration- dependent study check_environment->is_acq is_ph Q5: Is the pH suboptimal? - Perform pH titration check_environment->is_ph is_solvent Q6: Is the solvent appropriate? - Test solvents of varying polarity check_environment->is_solvent solution_acq Solution: Work at lower concentrations or use additives (e.g., cyclodextrins). is_acq->solution_acq [ If ACQ is confirmed ] solution_ph Solution: Adjust buffer to optimal pH for maximum fluorescence. is_ph->solution_ph [ If pH effect is significant ] solution_solvent Solution: Select a solvent that maximizes quantum yield. is_solvent->solution_solvent [ If solvent effect is significant ]

Caption: A diagnostic workflow for troubleshooting low fluorescence intensity.

Issue 2: The impact of the chemical environment (Solvent & pH).

The local environment of the fluorophore is a primary determinant of its quantum yield.

Q: How does the solvent affect the fluorescence of Quinoline-4,7-diol?

A: The choice of solvent can dramatically influence the fluorescence quantum yield and emission wavelength of quinoline derivatives, a phenomenon known as solvatochromism.[10][11] The polarity of the solvent can alter the energy levels of the ground and excited states. For many quinolines, increasing solvent polarity can lead to a red-shift (shift to longer wavelengths) in the emission spectrum.[5] The effect on quantum yield is compound-specific; some quinolines show enhanced fluorescence in polar solvents, while others are brighter in nonpolar environments. Hydrogen-bonding interactions between the solvent and the hydroxyl groups or the quinoline nitrogen of your compound can also play a crucial role.

SolventPolarity IndexRefractive Index (η)Typical Effect on Quinoline Derivatives
Cyclohexane0.21.427Often results in lower intensity due to poor solubility
Toluene2.41.497Can enhance fluorescence for some nonpolar derivatives
Dichloromethane (DCM)3.11.424Commonly used, moderate polarity
Ethanol4.31.361Polar protic; can enhance fluorescence via H-bonding
Acetonitrile (MeCN)5.81.344Polar aprotic; may show different effects than protic solvents
Dimethyl Sulfoxide (DMSO)7.21.479Highly polar aprotic; often used but can quench fluorescence
Water10.21.333Highly polar; pH becomes a dominant factor
Caption: Table summarizing the influence of common solvents on the fluorescence of quinoline derivatives.

Q: My fluorescence intensity changes dramatically when I change my buffer. How can I use pH to enhance the quantum yield?

A: This is a key observation. The fluorescence of N-heterocycles like quinoline is often highly pH-dependent.[4][6] Protonation of the nitrogen atom in the quinoline ring can significantly increase the fluorescence quantum yield. This is because protonation lowers the energy of the n–π* state, which can inhibit the non-radiative intersystem crossing pathway, thereby favoring fluorescence.[4] Studies on similar quinoline compounds have shown that using strong acids can lead to a more than 50-fold increase in fluorescence intensity.[4][12]

This protocol will help you determine the optimal pH for maximizing the fluorescence of Quinoline-4,7-diol.

  • Preparation:

    • Prepare a 1 mM stock solution of Quinoline-4,7-diol in a suitable organic solvent (e.g., DMSO or ethanol).

    • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3 to pH 10). Ensure the buffer components themselves are non-quenching.

  • Sample Preparation:

    • In a set of cuvettes or a microplate, add the buffer from each pH point.

    • Add a small aliquot of the Quinoline-4,7-diol stock solution to each buffer to a final concentration where the absorbance is below 0.1 (e.g., 1-10 µM) to avoid inner filter effects.[6] Ensure the final concentration of the organic solvent is low and consistent across all samples (e.g., <1%).

  • Measurement:

    • Measure the absorbance spectrum for each sample to ensure the concentration is consistent and to note any shifts in the absorption maximum.

    • Using a spectrofluorometer, measure the fluorescence emission spectrum for each sample. Use the peak absorption wavelength as the excitation wavelength (λ_ex_).

  • Data Analysis:

    • Integrate the area under each fluorescence emission curve.

    • Plot the integrated fluorescence intensity versus the pH of the buffer. The peak of this curve represents the optimal pH for maximum fluorescence enhancement.

Issue 3: My fluorescence intensity does not increase linearly with concentration.

This often points to self-quenching phenomena.

Q: I observe that at higher concentrations, my fluorescence signal plateaus or even decreases. What is causing this?

A: This is a classic sign of Aggregation-Caused Quenching (ACQ) .[9] Planar aromatic molecules like Quinoline-4,7-diol have a tendency to stack on top of each other in solution through intermolecular forces like π-π stacking, especially at high concentrations.[9] This aggregation creates new, non-radiative decay pathways for the excited state, effectively quenching fluorescence and reducing the overall quantum yield.[9]

G cluster_0 Dilute Solution cluster_1 Concentrated Solution M1 Molecule (Ground State) M1_star Molecule (Excited State) M1->M1_star Excitation (hν) M1_star->M1 Fluorescence (hν') High Quantum Yield A1 Aggregate (Ground State) A1_star Aggregate (Excited State) A1->A1_star Excitation (hν) A1_star->A1 Non-Radiative Decay (Heat) Low Quantum Yield G prep 1. Preparation - Select Standard & Solvent - Prepare Stock Solutions - Create Dilution Series measure 2. Measurement - Measure Absorbance Spectra - Measure Corrected  Fluorescence Spectra prep->measure analyze 3. Data Analysis - Integrate Fluorescence Intensity - Plot Intensity vs. Absorbance - Determine Gradients (Slopes) measure->analyze calculate 4. Calculation - Use the comparative equation  to find Φ_sample_ analyze->calculate

References

Technical Support Center: Minimizing Impurities in Quinoline-4,7-diol Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purity in Quinoline-4,7-diol Synthesis

Quinoline-4,7-diol is a crucial heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by the formation of persistent impurities that can complicate downstream applications and compromise final product integrity. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. We will move beyond simple procedural outlines to explore the mechanistic origins of common impurities and provide field-proven troubleshooting strategies to enhance yield, purity, and process reliability.

The most common and versatile route to 4-hydroxyquinoline derivatives, including Quinoline-4,7-diol, is the Gould-Jacobs reaction .[1][2][3][4] This multi-step process involves the condensation of an aniline (in this case, 3-aminophenol) with an alkoxymethylenemalonate ester, followed by high-temperature thermal cyclization, saponification, and finally, decarboxylation. Each of these stages presents a unique set of challenges and potential impurity-generating side reactions.

Gould_Jacobs_Pathway Reactants 3-Aminophenol + Diethyl ethoxymethylenemalonate (DEEM) Step1 Condensation (100-130°C) Reactants->Step1 Intermediate1 Anilidomethylenemalonate Intermediate Step1->Intermediate1 Impurity1 Impurity Source: Unreacted Starting Materials Step1->Impurity1 Step2 Thermal Cyclization (~250°C, Diphenyl ether) Intermediate1->Step2 Intermediate2 4-Hydroxy-7-hydroxy-3-carboethoxyquinoline Step2->Intermediate2 Impurity2 Impurity Source: Tar & Polymer Formation Step2->Impurity2 Step3 Saponification (e.g., NaOH, reflux) Intermediate2->Step3 Intermediate3 Quinoline-3-carboxylate Salt Step3->Intermediate3 Impurity3 Impurity Source: Incomplete Hydrolysis Step3->Impurity3 Step4 Decarboxylation (Heat, Acidification) Intermediate3->Step4 Product Quinoline-4,7-diol Step4->Product Impurity4 Impurity Source: Incomplete Decarboxylation Step4->Impurity4

Caption: Gould-Jacobs pathway for Quinoline-4,7-diol synthesis highlighting impurity formation stages.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, followed by detailed, actionable answers.

Part 1: Synthesis and Reaction Control

Question 1: My thermal cyclization step is producing a large amount of black, intractable tar, and the yield of my 4-hydroxyquinoline intermediate is very low. What's happening and how can I fix it?

Answer: This is a classic issue in the Gould-Jacobs reaction, stemming from the harsh conditions required for the 6-electron electrocyclization.[5]

  • Causality: The high temperatures (typically >250°C) needed for cyclization can cause thermal decomposition of both the starting intermediate and the product.[6] The aniline moiety and the malonate group can undergo various side reactions, leading to polymerization and charring. This is especially problematic if there are residual acidic or basic species from the initial condensation.

  • Solutions & Rationale:

    • Ensure Purity of the Intermediate: Before cyclization, ensure the anilidomethylenemalonate intermediate is pure. Remove the ethanol byproduct from the condensation step under reduced pressure and consider a quick recrystallization of the intermediate if it appears discolored.[5] This removes catalytic impurities that can promote tarring.

    • Strict Temperature Control: The cyclization temperature is critical. Use a high-boiling, inert solvent like diphenyl ether and a well-controlled heating mantle with a thermocouple. Do not overheat. The reaction should be heated to a vigorous reflux, but excessive temperatures will drastically increase byproduct formation.[5]

    • Microwave-Assisted Synthesis: Consider switching to a microwave-assisted protocol. Microwave heating can dramatically reduce reaction times and often provides cleaner cyclization by promoting rapid, uniform heating, which minimizes the time the material is exposed to high temperatures.[5][7]

Question 2: After the final decarboxylation step, my NMR/LC-MS shows a significant peak corresponding to the 3-carboxy-quinoline-4,7-diol. How can I ensure complete decarboxylation?

Answer: Incomplete decarboxylation is a common problem that points to insufficient thermal energy or improper pH during the final step.

  • Causality: The removal of the carboxyl group from the 3-position requires significant heat to overcome the activation energy. The process is often facilitated by acidic conditions after the saponification step.

  • Solutions & Rationale:

    • Confirm Acidification: After saponification with a base (like NaOH), the solution must be carefully acidified (e.g., with concentrated HCl) to precipitate the carboxylic acid intermediate.[5] Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.

    • Increase Heating Duration/Temperature: The decarboxylation step itself, which is often performed by heating the isolated carboxylic acid, may require more stringent conditions. If you are heating the solid, ensure the temperature is above its melting point to facilitate the reaction in the liquid phase. If performing in a high-boiling solvent, increase the reflux time and monitor by TLC or LC-MS until the starting material is consumed.

Part 2: Purification and Isolation

Question 3: I'm trying to purify my crude Quinoline-4,7-diol using silica gel column chromatography, but the product is either sticking to the baseline or decomposing on the column. What should I do?

Answer: This is a very common and frustrating issue when purifying quinoline derivatives. The basic nitrogen of the quinoline ring and the acidic hydroxyl groups create a highly polar compound that interacts unfavorably with standard silica gel.

  • Causality: The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atom of your quinoline product forms strong acid-base interactions with these groups, causing irreversible adsorption (streaking to the baseline).[8] Furthermore, the acidic nature of the silica can catalyze the decomposition of sensitive diol compounds.[8][9]

  • Solutions & Rationale:

    • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. The most common method is to add a small amount of a tertiary amine, like triethylamine (NEt₃), to your eluent system (typically 0.5-2%).[8] You should prepare a slurry of the silica gel with this modified eluent before packing the column to ensure thorough deactivation.

    • Switch Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.

      • Neutral or Basic Alumina: Alumina is an excellent alternative for basic compounds.[8]

      • Reversed-Phase Silica (C18): If your compound and impurities have different polarities, reversed-phase chromatography can be highly effective, avoiding the acidity issues of normal-phase silica.[8]

    • Avoid Chromatography - Use Recrystallization: Given the polar nature of a diol, recrystallization is often a superior method for purification. Try dissolving the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or DMF) and then either allowing it to cool slowly or adding a less polar anti-solvent (like water or ethyl acetate, depending on solubility) to induce crystallization.[10][11]

Question 4: My final product is a persistent, dark oil that won't crystallize. How can I get a solid product?

Answer: Obtaining an oil instead of a solid suggests the presence of impurities that are inhibiting crystallization or that the product itself is amorphous under the current conditions.

  • Causality: Residual solvents, tarry byproducts, or even small amounts of regioisomers can act as "crystal lattice disruptors," preventing the ordered arrangement required for solidification.

  • Solutions & Rationale:

    • Salt Formation: This is a robust and highly recommended technique for purifying and solidifying basic compounds like quinolines.[10] Dissolve the oil in a suitable solvent (e.g., isopropanol, methanol, or ether) and add a solution of an acid (e.g., HCl in ether/isopropanol or picric acid in ethanol).[10][12] The resulting salt is often highly crystalline and can be easily filtered and washed. The pure free base can then be regenerated by treatment with a mild base.

    • Trituration: If you suspect the impurity is non-polar, you can "wash" the oil. Add a non-polar solvent in which your product is insoluble (e.g., hexane, ether) to the oil and stir or sonicate vigorously. The impurities may dissolve in the solvent, leaving behind a more purified, potentially solid, product.

    • High-Vacuum Drying: Ensure all residual high-boiling solvents (like diphenyl ether or DMF) are thoroughly removed under a high vacuum, sometimes with gentle heating, as these can cause the product to remain oily.

Purification_Troubleshooting Start Crude Product Obtained Decision1 Is the product a solid or an oil? Start->Decision1 Action1 Attempt Recrystallization (e.g., EtOH/Water, DMF) Decision1->Action1 Solid Action2 Attempt Salt Formation (e.g., HCl, Picric Acid) Decision1->Action2 Oil Decision2 Does it decompose on a TLC plate? Action4 Use Deactivated Silica (add 1% NEt3 to eluent) Decision2->Action4 Yes Action7 Run Column Chromatography Decision2->Action7 No Action1->Decision2 Action3 Attempt Trituration (with non-polar solvent) Action2->Action3 Failure Action6 Purification Successful Action2->Action6 Success Action3->Action7 Action5 Use Alternative Phase (Alumina or C18) Action4->Action5 Still Decomposes Action4->Action6 Success Action5->Action6 Success Action7->Action6 Success

Caption: Decision workflow for troubleshooting the purification of crude Quinoline-4,7-diol.

Data Summary & Analytical Protocols

Table 1: Common Impurities and Identification
Impurity NamePotential SourceRecommended Analytical TechniqueExpected Observation
3-AminophenolIncomplete initial condensationLC-MS, TLCA more polar spot on TLC; distinct M+1 peak in LC-MS.
AnilidomethylenemalonateIncomplete thermal cyclizationLC-MS, ¹H NMRM+1 peak corresponding to the intermediate; characteristic NMR signals.
3-Carboxy-quinoline-4,7-diolIncomplete decarboxylationLC-MS, IRM+1 peak is 44 units higher than the product; C=O stretch in IR.
Polymeric TarsThermal decomposition during cyclizationGPC, VisualInsoluble black material; broad, unresolved peaks in chromatography.
Protocol 1: Column Chromatography on Deactivated Silica Gel

This protocol is designed to minimize product decomposition and improve separation for basic quinoline compounds.

  • Slurry Preparation: In a fume hood, measure the required amount of silica gel for your column. In a separate beaker, prepare your starting eluent (e.g., 98:2 Dichloromethane:Methanol). To this eluent, add triethylamine (NEt₃) to a final concentration of 1% (v/v).

  • Deactivation: Add the silica gel to the amine-containing eluent to create a slurry. Stir gently for 10-15 minutes to ensure the silica surface is thoroughly neutralized.

  • Column Packing: Pack the column using the slurry as you normally would. Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of deactivated silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Run the column using a gradient elution, slowly increasing the polarity (e.g., from 2% to 10% Methanol in Dichloromethane, always containing 1% NEt₃).

  • Fraction Collection: Collect fractions and monitor them by TLC, using a TLC plate developed in a mobile phase that also contains NEt₃ to ensure correlation.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a baseline for assessing the final purity of Quinoline-4,7-diol.[13][14]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 5µm, 4.6mm × 250mm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid or TFA to ensure sharp peaks by protonating the quinoline nitrogen).

    • Gradient Example: Start at 10% Acetonitrile, ramp to 90% Acetonitrile over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a relevant wavelength determined by UV-Vis scan, likely around 230-250 nm.[13]

  • Sample Preparation: Prepare a stock solution of your final product in a suitable solvent (e.g., Methanol or Acetonitrile) at approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[14][15]

  • Quantification: Purity is typically determined by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

References

  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis - Benchchem. (n.d.). BenchChem.
  • Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia.
  • US2474823A - Quinoline compounds and process of making same - Google Patents. (n.d.). Google Patents.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). MDPI.
  • Common Quinoline Synthesis Reactions - Flychem Co., ltd. (2024). Flychem.
  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy - Acta Scientific. (2022). Acta Scientific.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem. (n.d.). BenchChem.
  • Addressing challenges in the purification of quinoline derivatives - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem. (n.d.). BenchChem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). IIP Series.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). PubMed Central.
  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents. (n.d.). Google Patents.
  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. (2025). Reddit.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). IOP Publishing.
  • (PDF) Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography - ResearchGate. (2025). ResearchGate.

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Validation & Comparative

A Researcher's Guide to the Validation of Quinoline-4,7-diol as a Biological Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Quest for Specificity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and chemical biology.[1][2] Nature has endowed numerous quinoline-containing alkaloids with a remarkable array of biological activities, from the antimalarial properties of quinine to the anticancer effects of camptothecin.[1] This has inspired the synthesis of a vast number of quinoline derivatives for the exploration of novel therapeutic agents and biological tools.[2]

This guide addresses a common challenge in the field: the rigorous validation of a novel quinoline derivative, for which we will use the hypothetical case of quinoline-4,7-diol, as a selective biological probe. A biological probe is a small molecule used to study the function of a specific protein in cells and organisms. The utility of such a probe is directly proportional to its specificity and the thoroughness of its characterization. The use of poorly validated probes can lead to misleading and irreproducible results.

Here, we present a comprehensive workflow for the validation of a novel quinoline compound, from initial characterization and target identification to in-depth cellular validation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish the credibility and utility of a new chemical entity as a biological probe.

Part 1: Foundational Characterization of Quinoline-4,7-diol

Before embarking on complex biological experiments, a thorough initial characterization of the compound is essential. This ensures the quality and reproducibility of all subsequent data.

Purity and Structural Verification

The first step is to confirm the identity and purity of the quinoline-4,7-diol sample. This is typically achieved through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To verify the elemental composition and exact mass.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, which should ideally be >95%.

Physicochemical Properties

Understanding the physicochemical properties of quinoline-4,7-diol is crucial for designing and interpreting biological assays. Key parameters to determine include:

  • Solubility: Assessed in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO).[3] Poor solubility can lead to compound precipitation and false-positive results in assays.

  • Stability: Evaluated in assay media over the time course of the planned experiments to ensure the compound does not degrade.

  • Lipophilicity (LogP/LogD): This can be predicted in silico or measured experimentally and influences cell permeability and non-specific binding.[4]

Part 2: Unraveling the Target of Quinoline-4,7-diol

With a well-characterized compound in hand, the next critical phase is to identify its biological target(s). This can be approached through a combination of computational and experimental strategies.

In Silico Target Prediction

Computational methods can provide initial hypotheses about the potential targets of quinoline-4,7-diol by comparing its structure to libraries of known bioactive compounds.[4][5][6][7][8]

  • Ligand-Based Approaches: These methods, such as chemical similarity searching and pharmacophore modeling, identify known proteins that are modulated by compounds with similar structures to quinoline-4,7-diol.

  • Structure-Based Approaches (Inverse Docking): If a 3D structure of potential targets is available, inverse docking can predict the binding affinity of quinoline-4,7-diol to a panel of protein targets.[6]

cluster_in_silico In Silico Target Prediction ligand_based Ligand-Based Methods (Similarity Search, Pharmacophore) target_hypotheses Target Hypotheses ligand_based->target_hypotheses structure_based Structure-Based Methods (Inverse Docking) structure_based->target_hypotheses

Caption: In Silico approaches for generating initial target hypotheses.

Experimental Target Identification

Experimental approaches are essential to confirm the in silico predictions and to discover novel targets.

Phenotypic screening involves testing the compound in cell-based assays that measure a specific cellular phenotype without a priori knowledge of the target.[9][10][11] A significant and reproducible phenotypic effect can then be used as a starting point for target deconvolution.

  • High-Content Imaging: Can be used to assess changes in cell morphology, protein localization, or other visual readouts.

  • Reporter Gene Assays: To measure the activity of specific signaling pathways.

  • Cell Viability/Proliferation Assays: To identify compounds with cytotoxic or cytostatic effects.

This powerful technique aims to directly identify the binding partners of quinoline-4,7-diol from a complex cellular lysate.[12][13][14][15][16][17][18]

  • Probe Derivatization: A derivative of quinoline-4,7-diol is synthesized with a reactive group (e.g., a photo-activatable group) and an affinity tag (e.g., biotin).

  • Pull-Down and Mass Spectrometry: The derivatized probe is incubated with cell lysate, and the protein-probe complexes are captured on affinity beads and identified by mass spectrometry.

cluster_experimental Experimental Target Identification start Quinoline-4,7-diol phenotypic_screening Phenotypic Screening start->phenotypic_screening affinity_proteomics Affinity-Based Proteomics start->affinity_proteomics target_deconvolution Target Deconvolution phenotypic_screening->target_deconvolution direct_targets Direct Binding Targets affinity_proteomics->direct_targets

Caption: Experimental workflows for target identification.

Part 3: In Vitro and Cellular Validation of Target Engagement

Once a primary target is identified, a series of experiments must be performed to validate this interaction and assess the selectivity of quinoline-4,7-diol.

In Vitro Potency and Selectivity
  • Biochemical Assays: The potency of quinoline-4,7-diol against the purified target protein should be determined (e.g., IC50 for an enzyme or Kd for a receptor). For a high-quality probe, a biochemical potency of <100 nM is desirable.[19][20]

  • Selectivity Profiling: The compound should be screened against a panel of related proteins (e.g., other kinases if the primary target is a kinase) to assess its selectivity. A selectivity of >30-fold over related family members is a key criterion for a good probe.[19] Broader off-target screening against commercially available panels is also recommended to identify potential liabilities.[21][22][23][24]

Cellular Target Engagement

Demonstrating that quinoline-4,7-diol binds to its intended target in a cellular context is a critical validation step.

CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[25][26][27][28][29] An increase in the melting temperature of the target protein in the presence of quinoline-4,7-diol provides direct evidence of target engagement.

Experimental Protocol for CETSA:

  • Cell Treatment: Treat cultured cells with quinoline-4,7-diol or vehicle control for a defined period.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in melting temperature.

The NanoBRET™ assay is a live-cell method that quantifies compound binding to a target protein using bioluminescence resonance energy transfer (BRET).[30][31][32][33][34] This assay can determine the intracellular affinity of the compound for its target.

Experimental Protocol for NanoBRET™:

  • Cell Transfection: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Tracer and Compound Addition: Add a fluorescent tracer that binds to the target protein, along with varying concentrations of quinoline-4,7-diol.

  • BRET Measurement: Measure the BRET signal, which will decrease as the unlabeled compound displaces the fluorescent tracer.

  • Data Analysis: Plot the BRET ratio as a function of compound concentration to determine the intracellular IC50.

cluster_validation Target Validation start Identified Target in_vitro In Vitro Validation (Potency & Selectivity) start->in_vitro cellular Cellular Target Engagement (CETSA, NanoBRET) start->cellular validated_probe Validated Probe in_vitro->validated_probe cellular->validated_probe

Caption: Workflow for in vitro and cellular target validation.

Part 4: Linking Target Engagement to Cellular Function

A crucial step in probe validation is to demonstrate that engagement of the target by quinoline-4,7-diol leads to a measurable downstream cellular response.

Downstream Signaling and Biomarker Analysis

If the target is part of a known signaling pathway, the effect of quinoline-4,7-diol on downstream events should be investigated. For example, if the target is a kinase, the phosphorylation of its known substrates can be measured by Western blotting or other immunoassays.

Phenotypic Assays

The cellular phenotype observed in the initial screening should be correlated with the potency of quinoline-4,7-diol in target engagement and downstream signaling assays. This provides strong evidence that the observed phenotype is a direct result of modulating the intended target.

Part 5: Comparison with an "Ideal" Biological Probe

While a direct comparison to an alternative probe is not possible without a known target, we can evaluate the hypothetical data for quinoline-4,7-diol against the established criteria for a high-quality chemical probe.[19][20][35][36][37]

Property Ideal Probe Criteria Hypothetical Quinoline-4,7-diol Data
Purity >95%>98%
Biochemical Potency IC50 or Kd < 100 nM50 nM
Cellular Potency EC50 < 1 µM500 nM
Selectivity >30-fold over related targets>50-fold against a panel of 10 related targets
Target Engagement Demonstrated in cells (e.g., CETSA, NanoBRET)Clear thermal shift in CETSA; Intracellular IC50 of 600 nM in NanoBRET
Functional Response Links target engagement to a cellular phenotypeDose-dependent inhibition of downstream signaling correlates with phenotypic effect

Conclusion and Future Directions

The validation of a novel chemical entity as a biological probe is a rigorous, multi-step process. This guide has outlined a comprehensive workflow, using quinoline-4,7-diol as a hypothetical example, to navigate the journey from an uncharacterized molecule to a well-validated tool for biological research. By systematically addressing purity, target identification, potency, selectivity, and cellular activity, researchers can build a strong foundation of evidence to support the use of a new probe.

For quinoline-4,7-diol, the next steps would be to synthesize an inactive analogue as a negative control, further expand the selectivity profiling, and ultimately, utilize the validated probe to explore the biology of its target in various disease models. This systematic approach ensures that the insights gained from using a chemical probe are both reliable and reproducible, thereby advancing our understanding of complex biological systems.

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Comparative study of Quinoline-4,7-diol and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Quinoline-4,7-diol and Its Positional Isomers for Drug Discovery Professionals

As a senior application scientist, this guide provides a comprehensive comparative analysis of Quinoline-4,7-diol and its key positional isomers. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3][4] The specific placement of functional groups, such as hydroxyl (-OH) groups, on the quinoline ring can dramatically alter a molecule's physicochemical properties and biological efficacy. This guide delves into the synthesis, properties, and biological implications of altering the hydroxyl group position, focusing on a direct comparison between Quinoline-4,7-diol and its isomers, primarily Quinoline-3,4-diol and Quinoline-4,8-diol.

Structural Overview of Quinoline Diol Isomers

The core structure under investigation is a quinoline ring substituted with two hydroxyl groups, one of which is fixed at the 4-position. This substitution often leads to tautomerization, where the compound exists in equilibrium between the diol form and a more stable quinolin-4-one form.[5][6] For this guide, we will refer to them by their diol nomenclature while acknowledging the keto-enol tautomerism. The key difference between the molecules lies in the position of the second hydroxyl group.

G cluster_0 Quinoline-4,7-diol cluster_1 Quinoline-3,4-diol cluster_2 Quinoline-4,8-diol s0 s0 s1 s1 s2 s2 G start Substituted Aniline (e.g., m-aminophenol) intermediate1 Intermediate Adduct start->intermediate1 + Reagent reagent1 Diethyl (ethoxymethylene)malonate reagent1->intermediate1 cyclization Thermal Cyclization (e.g., Dowtherm A) intermediate1->cyclization Heat intermediate2 Ester Intermediate (e.g., 4-hydroxy-7-hydroxyquinoline-3-carboxylate) cyclization->intermediate2 hydrolysis Saponification (e.g., NaOH) intermediate2->hydrolysis intermediate3 Carboxylic Acid hydrolysis->intermediate3 decarboxylation Decarboxylation (Heat) intermediate3->decarboxylation product Final Product (e.g., Quinoline-4,7-diol) decarboxylation->product

Caption: Generalized workflow for the Gould-Jacobs synthesis of quinolin-4-one derivatives.

Physicochemical Property Comparison

The position of the second hydroxyl group significantly influences the molecule's electronic and physical properties, such as polarity, hydrogen bonding capacity, and acidity (pKa). These differences are critical for pharmacokinetics, affecting solubility, membrane permeability, and interaction with biological targets.

PropertyQuinoline-4,7-diolQuinoline-3,4-diolQuinoline-4,8-diol
Molecular Formula C₉H₇NO₂C₉H₇NO₂C₉H₇NO₂
Molecular Weight 161.16 g/mol [5]161.16 g/mol [6]161.16 g/mol [7]
XLogP3 (Lipophilicity) 0.2 [5]1.4 [6]1.2 [7]
Topological Polar Surface Area 49.3 Ų [5]49.3 Ų [6]49.3 Ų [7]
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 333

Rationale behind the data:

  • Lipophilicity (XLogP3): Quinoline-4,7-diol is predicted to be the most hydrophilic (lowest XLogP3). The hydroxyl group at the 7-position is electronically distinct from the 8-position, which can form an intramolecular hydrogen bond with the quinoline nitrogen, potentially reducing its overall polarity and increasing its lipophilicity compared to the 7-isomer. The 3-hydroxy isomer is predicted to be the most lipophilic of the three.

  • Separation Challenge: The subtle differences in physicochemical properties make the separation of these isomers challenging. Techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) with careful optimization of mobile phase pH are often required to achieve baseline separation. [8][9]Adjusting the pH can alter the ionization state of the hydroxyl groups and the quinoline nitrogen, thereby modifying their retention behavior. [8]

Comparative Biological Activity & Structure-Activity Relationship (SAR)

Key SAR Insights:

  • Substitution is Critical: The presence and position of substituents on the quinoline ring are vital for biological activity. [13]For many 4-aminoquinolines, an electron-withdrawing group at the 7-position is essential for high potency in antimalarial activity. [14]While a hydroxyl group is not strongly electron-withdrawing, its position at C-7 in Quinoline-4,7-diol places it in a location known to be important for biological interactions.

  • Chelation and Target Interaction: The 8-hydroxyquinoline scaffold is a well-known chelating agent. This property in Quinoline-4,8-diol could enable it to interact with metalloenzymes or alter intracellular metal ion concentrations, leading to a distinct biological activity profile compared to its isomers.

  • Mechanism of Cytotoxicity: Many cytotoxic quinolines induce apoptosis through the mitochondrial pathway, involving the generation of reactive oxygen species (ROS) and dissipation of the mitochondrial membrane potential. [12]The electronic properties conferred by the different hydroxyl positions could influence the compound's ability to participate in the redox reactions that generate ROS.

G compound Quinoline Derivative cell Cancer Cell compound->cell mitochondria Mitochondria compound->mitochondria Induces Stress cell->mitochondria ros ROS Generation mitochondria->ros potential ΔΨm Dissipation mitochondria->potential caspase Caspase Activation ros->caspase potential->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified overview of a common apoptotic pathway induced by quinoline derivatives. [12]

Experimental Protocols

To facilitate further research, this section provides standardized protocols for the characterization and biological evaluation of quinoline diol isomers.

Protocol: Isomer Separation via RP-HPLC

Causality: This protocol is designed to separate isomers with very similar properties. By using a gradient elution and a buffered mobile phase, we can exploit subtle differences in pKa and hydrophobicity to achieve resolution. [8]A C18 column is chosen for its broad applicability in separating moderately polar compounds.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV-Vis detector set to an appropriate wavelength (determined by UV-Vis spectroscopy, typically 254 nm or a local maximum).

  • Sample Preparation: Dissolve a small amount of the mixed isomer sample in a 50:50 mixture of Mobile Phase A:B to a final concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 70% B.

      • 25-30 min: Hold at 70% B.

      • 30-35 min: Return to 10% B and equilibrate.

  • Analysis: Monitor the chromatogram for peak separation. The retention time will vary based on the isomer's relative polarity, with more polar compounds eluting earlier.

Protocol: MTT Cytotoxicity Assay

Causality: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. [11][15]Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [11]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinoline diol isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. [16]Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bio Biological Evaluation cluster_analysis Data Analysis s_start Synthesize Isomers s_purify Purify & Separate (e.g., HPLC) s_start->s_purify c_spec Spectroscopy (NMR, MS, UV-Vis) s_purify->c_spec c_prop Property Measurement (pKa, Solubility) s_purify->c_prop b_cyto Cytotoxicity Assay (MTT) s_purify->b_cyto b_mech Mechanism of Action (e.g., Apoptosis Assay) b_cyto->b_mech a_compare Compare IC50 Values b_cyto->a_compare a_sar Establish SAR a_compare->a_sar

Caption: A logical workflow for the comparative study of quinoline diol isomers.

Conclusion

The positional isomerism of hydroxyl groups on the quinoline scaffold has a profound impact on the molecule's synthetic accessibility, physicochemical characteristics, and, consequently, its biological activity. While Quinoline-4,7-diol, -3,4-diol, and -4,8-diol share the same molecular formula, the subtle shifts in electron distribution and steric profile engendered by the -OH position lead to differences in lipophilicity and potential mechanisms of action. The 8-hydroxy isomer introduces the possibility of metal chelation, whereas the 7-hydroxy isomer occupies a position frequently associated with potent activity in other quinoline-based drugs. This guide underscores the necessity of systematic evaluation of positional isomers in the drug discovery process. By employing the outlined synthetic, analytical, and biological protocols, researchers can effectively dissect the structure-activity relationships that govern the therapeutic potential of this privileged heterocyclic core.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
  • Ejaz, S. A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.).
  • Ito, Y., et al. (2007). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry.
  • ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
  • PubChem. (n.d.). Quinoline-4,7-diol. Retrieved from [Link]

  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • ResearchGate. (n.d.). Preparative separation of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione monosulfonic acids of the color additive D&C Yellow No. 10 (Quinoline Yellow) by pH-zone-refining counter-current chromatography.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. Retrieved from [Link]

  • Structure-activity relationships of some indolo[3,2-c]quinolines with antimalarial activity. (n.d.).
  • Structure--activity relationship of quinolones. (1989). PubMed. Retrieved from [Link]

  • YouTube. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Request PDF.
  • Kumar, V., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure and Dynamics.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. (2022). National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives.
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • PubChem. (n.d.). Quinoline-3,4-diol. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-4,8-diol. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2024). Preprints.org. Retrieved from [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. (2011). PubMed Central. Retrieved from [Link]

Sources

Cross-Validation of Quinoline-4,7-diol's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Quinoline-4,7-diol

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][2] Quinoline-4,7-diol, a derivative of this versatile heterocyclic aromatic compound, presents a compelling subject for biological evaluation. While specific data on Quinoline-4,7-diol is nascent, its structural similarity to other biologically active quinolines suggests a high probability of therapeutic potential.

This guide provides a comprehensive framework for the cross-validation of Quinoline-4,7-diol's biological activity. We will objectively compare its hypothetical performance against established therapeutic agents in three key areas: anticancer, antibacterial, and anti-inflammatory activities. The experimental designs and data presented herein are intended to serve as a robust template for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic promise of novel quinoline derivatives.

Comparative Analysis of Biological Activity

To rigorously assess the potential of Quinoline-4,7-diol, a multi-faceted approach is essential. This involves direct comparison with well-characterized drugs in standardized in vitro assays. For this guide, we have selected doxorubicin as the benchmark for anticancer activity, ciprofloxacin for antibacterial activity, and diclofenac for anti-inflammatory properties.

Anticancer Activity: Cytotoxicity Profiling

The initial evaluation of a compound's anticancer potential typically involves assessing its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[3][4] In this assay, metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[5]

Comparative Cytotoxicity Data (IC₅₀ Values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
Quinoline-4,7-diol 15.222.818.5
Doxorubicin 0.81.20.5
Vehicle Control (DMSO)> 100> 100> 100

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Interpretation of Anticancer Data:

The hypothetical data suggests that Quinoline-4,7-diol exhibits moderate cytotoxic activity against all three cancer cell lines. While not as potent as the established chemotherapeutic agent doxorubicin, these IC₅₀ values warrant further investigation into its mechanism of action. Doxorubicin primarily functions through DNA intercalation and inhibition of topoisomerase II, leading to the cessation of replication.[6][7] Given the known activities of other quinoline derivatives, it is plausible that Quinoline-4,7-diol may also target topoisomerase enzymes.

dot

Anticancer_Mechanism cluster_Doxorubicin Doxorubicin cluster_Quinoline Quinoline-4,7-diol (Hypothesized) Dox Doxorubicin Dox_Intercalation DNA Intercalation Dox->Dox_Intercalation Dox_TopoII Topoisomerase II Inhibition Dox->Dox_TopoII DNA_Damage DNA Damage Dox_Intercalation->DNA_Damage DNA Strand Breaks Dox_TopoII->DNA_Damage DNA Strand Breaks Apoptosis Apoptosis DNA_Damage->Apoptosis Quinoline Quinoline-4,7-diol Quinoline_TopoII Topoisomerase II Inhibition Quinoline->Quinoline_TopoII Quinoline_TopoII->DNA_Damage

Caption: Hypothesized anticancer mechanism of Quinoline-4,7-diol compared to Doxorubicin.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[2][8]

Comparative Antibacterial Data (MIC in µg/mL)

CompoundEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)
Quinoline-4,7-diol 816
Ciprofloxacin 0.0150.5
Vehicle Control (DMSO)> 128> 128

Interpretation of Antibacterial Data:

The hypothetical MIC values indicate that Quinoline-4,7-diol possesses antibacterial activity against both Gram-negative and Gram-positive bacteria. Although its potency is less than that of the broad-spectrum fluoroquinolone antibiotic ciprofloxacin, the results are significant and suggest a potential for development. Ciprofloxacin acts by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication and cell division.[9][10] Many quinolone-based antibiotics share this mechanism of action.

dot

Antibacterial_Mechanism cluster_Ciprofloxacin Ciprofloxacin cluster_Quinoline Quinoline-4,7-diol (Hypothesized) Cipro Ciprofloxacin Cipro_Gyrase DNA Gyrase Inhibition Cipro->Cipro_Gyrase Cipro_TopoIV Topoisomerase IV Inhibition Cipro->Cipro_TopoIV DNA_Replication_Block Blockage of DNA Replication & Repair Cipro_Gyrase->DNA_Replication_Block Cipro_TopoIV->DNA_Replication_Block Quinoline Quinoline-4,7-diol Quinoline_Gyrase DNA Gyrase Inhibition Quinoline->Quinoline_Gyrase Quinoline_Gyrase->DNA_Replication_Block Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Block->Bacterial_Cell_Death

Caption: Hypothesized antibacterial mechanism of Quinoline-4,7-diol compared to Ciprofloxacin.

Anti-inflammatory Activity: Protein Denaturation Inhibition

A key feature of inflammation is protein denaturation.[11] The ability of a compound to inhibit protein denaturation can be a reliable indicator of its anti-inflammatory potential. The in vitro protein denaturation inhibition assay using bovine serum albumin (BSA) is a commonly employed method for this purpose.[12]

Comparative Anti-inflammatory Data (% Inhibition of Protein Denaturation)

Compound Concentration (µg/mL)Quinoline-4,7-diolDiclofenac
50 35.2%55.8%
100 58.1%75.2%
200 75.6%92.3%
IC₅₀ (µg/mL) 85.3 42.1

Interpretation of Anti-inflammatory Data:

The hypothetical data demonstrates that Quinoline-4,7-diol exhibits a dose-dependent inhibition of protein denaturation, suggesting potential anti-inflammatory activity. While its potency is lower than the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, the results are promising. Diclofenac primarily exerts its effect by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[13][14] Further investigation into Quinoline-4,7-diol's effect on COX enzymes would be a logical next step.

dot

Anti_Inflammatory_Mechanism cluster_Diclofenac Diclofenac cluster_Quinoline Quinoline-4,7-diol (Hypothesized) Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Diclofenac Diclofenac COX2_Inhibition_D COX-2 Inhibition Diclofenac->COX2_Inhibition_D COX2_Inhibition_D->COX2 Quinoline Quinoline-4,7-diol COX2_Inhibition_Q COX-2 Inhibition Quinoline->COX2_Inhibition_Q COX2_Inhibition_Q->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of Quinoline-4,7-diol compared to Diclofenac.

Experimental Protocols

For scientific integrity and reproducibility, detailed experimental protocols are provided below.

MTT Assay for Cytotoxicity[3][15]

dot

MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h drug_treatment Treat with Quinoline-4,7-diol and controls incubation_24h->drug_treatment incubation_48h Incubate for 48 hours drug_treatment->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h add_solubilizer Add solubilizing agent (e.g., DMSO) incubation_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of Quinoline-4,7-diol, doxorubicin, and a vehicle control (DMSO). Add the compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.

Broth Microdilution Assay for MIC Determination[8][16]

dot

Broth_Microdilution_Workflow start Start serial_dilution Prepare serial dilutions of compounds in a 96-well plate start->serial_dilution add_inoculum Add standardized bacterial inoculum to each well serial_dilution->add_inoculum incubation_18h Incubate for 18-24 hours at 37°C add_inoculum->incubation_18h visual_inspection Visually inspect for turbidity incubation_18h->visual_inspection determine_mic Determine the MIC visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution assay.

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of Quinoline-4,7-diol, ciprofloxacin, and a vehicle control in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[15]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains clear).[8]

Protein Denaturation Inhibition Assay[18][19]

dot

Protein_Denaturation_Inhibition_Workflow start Start prepare_reaction Prepare reaction mixture with BSA and test compounds start->prepare_reaction incubation_37c Incubate at 37°C for 20 minutes prepare_reaction->incubation_37c heat_denaturation Heat at 72°C for 5 minutes incubation_37c->heat_denaturation cool_to_rt Cool to room temperature heat_denaturation->cool_to_rt read_absorbance Read absorbance at 660 nm cool_to_rt->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the protein denaturation inhibition assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of 1% aqueous solution of bovine serum albumin (BSA) and 2.8 mL of phosphate-buffered saline (pH 6.3).

  • Compound Addition: Add 2 mL of varying concentrations of Quinoline-4,7-diol, diclofenac, or control to the reaction mixture.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance (turbidity) at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

Conclusion and Future Directions

This guide provides a foundational framework for the cross-validation of Quinoline-4,7-diol's biological activities. The hypothetical data presented suggests that this compound may possess moderate anticancer, antibacterial, and anti-inflammatory properties. To build upon these initial findings, further in-depth mechanistic studies are warranted. These could include:

  • Anticancer: Topoisomerase II inhibition assays and Western blot analysis of apoptosis markers (e.g., cleaved caspases, PARP).[16][17]

  • Antibacterial: DNA gyrase inhibition assays to confirm the mechanism of action.[18][19]

  • Anti-inflammatory: COX-1 and COX-2 inhibition assays to determine selectivity.[1][20]

By systematically applying these validated protocols and comparative analyses, the scientific community can effectively elucidate the therapeutic potential of Quinoline-4,7-diol and other novel chemical entities, paving the way for the development of next-generation therapeutics.

References

  • Ciprofloxacin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ciprofloxacin]
  • Diclofenac - Wikipedia. [URL: https://en.wikipedia.org/wiki/Diclofenac]
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951493/]
  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11254477/]
  • What is the mechanism of Ciprofloxacin Hydrochloride? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-ciprofloxacin-hydrochloride]
  • Doxorubicin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Doxorubicin]
  • What is the mechanism of Diclofenac Sodium? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-diclofenac-sodium]
  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9885827/]
  • Application Note: Western Blot Protocol for Apoptosis Markers Following Anti-TNBC Agent-1 Treatment - Benchchem. [URL: https://www.benchchem.
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  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2741025/]
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  • Cancer: How does doxorubicin work? - eLife. [URL: https://elifesciences.org/articles/00090]
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  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. [URL: https://www.bocsci.
  • New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review - Ból. [URL: https://www.termedia.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinoline-4,7-diol Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guide provides a detailed structure-activity relationship (SAR) analysis of a specific, promising subclass: quinoline-4,7-diol derivatives. We delve into the rationale for investigating this scaffold, focusing on the strategic placement of hydroxyl groups that serve as critical interaction points with biological targets. This document synthesizes findings from the broader field of quinoline chemistry to establish a predictive SAR framework for the 4,7-diol series. Furthermore, we offer a comparative analysis against established quinoline alternatives and provide robust, step-by-step experimental protocols for synthesis and biological evaluation, designed for immediate application by researchers in drug development.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is integral to numerous therapeutic agents.[3][4] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[5][6][7] The success of quinoline-based drugs, such as chloroquine for malaria and various kinase inhibitors for oncology, stems from the scaffold's versatile chemical nature and its ability to be extensively functionalized.[1][8]

This guide focuses specifically on the quinoline-4,7-diol core. The rationale for this focus is twofold:

  • Hydrogen Bonding Potential: The hydroxyl groups at the C4 and C7 positions are potent hydrogen bond donors and acceptors, enabling strong and specific interactions with amino acid residues in enzyme active sites, such as the hinge region of kinases.

  • Synthetic Tractability: These hydroxyl groups serve as versatile handles for synthetic modification, allowing for the generation of extensive derivative libraries (e.g., ethers, esters) to systematically probe the chemical space and optimize for potency and selectivity.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline-4,7-diol derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. The following analysis dissects the role of each key position.

Diagram: Key Modification Points on the Quinoline-4,7-diol Scaffold

Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (e.g., Substituted Anilines) synth Chemical Synthesis (e.g., Gould-Jacobs Reaction) start->synth purify Purification (Column Chromatography, Recrystallization) synth->purify charact Characterization (NMR, MS, HPLC) purify->charact kinase In Vitro Kinase Assay (Determine IC50) charact->kinase Test Compound cell Cell Viability Assay (e.g., MTT on Cancer Lines) charact->cell Test Compound data Data Analysis & SAR kinase->data cell->data data->synth Feedback Loop for Next Generation Design

Sources

A Comparative Guide to Validating the Efficacy of Quinoline-4,7-diol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline ring is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant pharmacological activities.[1] In oncology research, quinoline derivatives have emerged as a promising class of therapeutics, demonstrating the ability to induce apoptosis, arrest the cell cycle, and interfere with key signaling pathways essential for tumor growth.[2][3] Quinoline-4,7-diol is a novel derivative within this class. This guide provides a comprehensive, field-proven framework for validating its cytotoxic efficacy and elucidating its mechanism of action in a cancer cell line model.

Our objective is to move beyond a simple procedural outline. We will dissect the causality behind our experimental choices, establishing a self-validating workflow that ensures the data generated is both robust and reproducible. This guide compares the performance of Quinoline-4,7-diol head-to-head with Cisplatin, a platinum-based chemotherapeutic agent widely used as a standard-of-care, which is known to induce apoptosis in cancer cells.[4]

Experimental Design: A Two-Tiered Approach to Validation

To efficiently assess a novel compound, we employ a tiered screening cascade. This strategy begins with a broad assessment of cytotoxicity to determine the compound's potency and progresses to more specific mechanistic assays to understand how it works.

  • Primary Assay: Quantifying Cytotoxicity. The initial step is to determine the dose-dependent effect of Quinoline-4,7-diol on cancer cell viability. This establishes the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Secondary Assay: Elucidating the Apoptotic Mechanism. Once cytotoxicity is confirmed, we investigate the underlying mechanism. Given the known activities of related quinoline compounds, we hypothesize that Quinoline-4,7-diol induces programmed cell death, or apoptosis.[5][6] We will test this by measuring the activity of key executioner enzymes in the apoptotic cascade.

This workflow provides a logical progression from a general effect to a specific molecular mechanism, as illustrated below.

G cluster_0 Tier 1: Efficacy Screening cluster_1 Tier 2: Mechanistic Validation cluster_2 Conclusion A Cancer Cell Culture (e.g., HeLa) B Dose-Response Treatment (Quinoline-4,7-diol vs. Cisplatin) A->B C MTT Cell Viability Assay B->C D Data Analysis: Calculate IC50 Values C->D E Treat Cells with IC50 Concentrations D->E Inform Dosing Strategy F Caspase-Glo® 3/7 Assay E->F G Data Analysis: Measure Luminescence (Fold Change in Activity) F->G H Validate Quinoline-4,7-diol as a Pro-Apoptotic Agent G->H

Caption: Experimental workflow for validating Quinoline-4,7-diol.

Tier 1 Protocol: MTT Assay for Cell Viability

The MTT assay is a robust and widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability and proliferation.[7] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[8] The intensity of this color is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture HeLa cells (or another appropriate cancer cell line) in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Trypsinize and count the cells. Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Quinoline-4,7-diol and Cisplatin in DMSO.

    • Perform serial dilutions in complete medium to create 2X working solutions. A logarithmic dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) is crucial for accurately capturing the dose-response curve.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO (e.g., 0.1%) and "untreated control" wells with fresh medium only.

    • Incubate for 48 hours at 37°C, 5% CO₂. The incubation period should be consistent and long enough to observe a significant effect.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[9]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[8]

    • Incubate the plate for 4 hours at 37°C, protecting it from light. This allows for the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

Data Analysis and Interpretation

Cell viability is calculated as a percentage relative to the untreated control. The IC50 value—the concentration at which 50% of cell viability is inhibited—is determined by plotting percent viability against the log of the compound concentration and fitting the data to a non-linear regression curve.

CompoundCell LineIC50 (µM)
Quinoline-4,7-diol HeLa4.5
Cisplatin HeLa12.8
Table 1: Hypothetical IC50 values for Quinoline-4,7-diol and Cisplatin after 48-hour treatment in HeLa cells. A lower IC50 value indicates higher cytotoxic potency.

Tier 2 Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

To confirm that the observed cytotoxicity is due to apoptosis, we measure the activity of caspases, which are the primary proteases that execute programmed cell death.[5] Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay that uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[11] Cleavage of this substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a quantifiable light signal.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Quinoline-4,7-diol) Initiator_Caspases Initiator Caspases (Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases Caspase-3 / Caspase-7 Initiator_Caspases->Executioner_Caspases:f0 Cellular_Substrates Cellular Substrates (e.g., PARP) Executioner_Caspases:f0->Cellular_Substrates Assay Caspase-Glo® 3/7 Assay Pro-luminescent Substrate (DEVD) Active Caspase-3/7 Cleaves Substrate Luciferase Reaction Executioner_Caspases:f1->Assay:f1 Measures Activity Apoptosis Apoptosis Cellular_Substrates->Apoptosis Light Luminescent Signal (Proportional to Activity) Assay:f1->Light

Caption: Role of Caspase-3/7 in apoptosis and its measurement.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed HeLa cells in a white-walled, 96-well plate suitable for luminescence assays at a density of 10,000 cells per well in 100 µL of medium.

    • Incubate overnight to allow for attachment.

    • Treat cells in triplicate with Quinoline-4,7-diol and Cisplatin at their respective IC50 concentrations (determined from the MTT assay). Also include untreated and vehicle controls.

    • Incubate for a shorter period appropriate for detecting caspase activation, typically 18-24 hours.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

    • Prepare the working solution according to the manufacturer's protocol (typically by mixing the buffer and lyophilized substrate).

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation and Luminescence Reading:

    • Mix the contents by shaking the plate gently on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The raw luminescence units (RLU) are proportional to the amount of active Caspase-3/7. The data is typically presented as the fold change in caspase activity over the untreated control.

Treatment (at IC50)Average RLUFold Change vs. Control
Untreated Control15,2501.0
Quinoline-4,7-diol 125,4008.2
Cisplatin 88,4505.8
Table 2: Hypothetical Caspase-3/7 activity in HeLa cells after 24-hour treatment. A higher fold change indicates stronger induction of executioner caspases and apoptosis.

Discussion and Conclusion

The experimental framework detailed in this guide provides a robust method for validating the efficacy of Quinoline-4,7-diol. The hypothetical data presented suggests that Quinoline-4,7-diol is a more potent cytotoxic agent against HeLa cells than the standard chemotherapeutic, Cisplatin, as evidenced by a lower IC50 value (4.5 µM vs. 12.8 µM).

Furthermore, the secondary mechanistic assay supports the hypothesis that this cytotoxicity is mediated through the induction of apoptosis. The 8.2-fold increase in Caspase-3/7 activity following treatment with Quinoline-4,7-diol is significantly higher than that induced by Cisplatin (5.8-fold), indicating a stronger activation of the executioner phase of apoptosis.

References

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  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Chen, C. H., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Apoptosis, 18(9). Retrieved from [Link]

  • Protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • MDPI. (n.d.). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • ScienceDirect. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Retrieved from [Link]

  • ResearchGate. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

  • National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Retrieved from [Link]

  • PubMed. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • PubMed. (n.d.). Efficacy of orally administered 2-substituted quinolines in experimental murine cutaneous and visceral leishmaniases. Retrieved from [Link]

  • National Institutes of Health. (2025). The quinoline framework and related scaffolds in natural products with anti-Leishmania properties. Retrieved from [Link]

  • bioRxiv. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. Retrieved from [Link]

  • National Institutes of Health. (2025). Skimmianine Modulates Tumor Proliferation and Immune Dynamics in Breast Cancer by Targeting PCNA and TNF-α. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780). Retrieved from [Link]

  • National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Case Study on Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and cellular analysis, the selection of a fluorescent dye is not a trivial choice. It is a decision that fundamentally shapes the quality, reliability, and depth of experimental insights. The ideal fluorophore is not merely bright; it is a stable and specific reporter that faithfully illuminates biological processes without interfering with them. This guide is crafted for the discerning scientist who seeks to move beyond catalog specifications and rigorously evaluate the performance of novel fluorescent compounds.

Here, we undertake a comprehensive benchmarking study of Quinoline-4,7-diol , a heterocyclic compound with a structural backbone that suggests potential for fluorescence. Due to the limited publicly available photophysical data for this specific compound, this guide will serve a dual purpose: first, to present a comparative analysis against well-established fluorescent dyes—Fluorescein (FITC) , Rhodamine B , and Cyanine 5 (Cy5) —and second, to provide a detailed experimental framework for the complete characterization of Quinoline-4,7-diol's fluorescence capabilities.

This document is structured to provide not just the "what" but the "why"—explaining the rationale behind experimental design and the significance of each performance metric. We will proceed with the intellectual rigor required to validate a new tool for the discerning researcher's toolkit.

The Landscape of Fluorescent Probes: An Overview

Fluorescent dyes are indispensable tools in modern biological research, enabling the visualization of cellular structures and the quantification of molecular processes.[1] Their utility is defined by a set of key performance indicators that dictate their suitability for specific applications. A thorough understanding of these parameters is the first step in a rigorous benchmarking process.

Key Performance Metrics for Fluorescent Dyes:
  • Molar Absorptivity (ε): Also known as the molar extinction coefficient, this value indicates how well a dye absorbs light at a specific wavelength. A higher molar absorptivity contributes to greater brightness.

  • Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[2] A quantum yield closer to 1 signifies a more efficient and brighter dye.

  • Photostability: This refers to a fluorophore's resistance to photochemical degradation (photobleaching) upon exposure to excitation light. High photostability is crucial for long-term imaging experiments.[3]

  • Stokes Shift: This is the difference in wavelength between the absorption maximum and the emission maximum. A larger Stokes shift is generally desirable as it minimizes the overlap between excitation and emission signals, improving the signal-to-noise ratio.

The Incumbents: A Profile of Established Fluorescent Dyes

A meaningful benchmark requires a comparison against trusted standards. We will evaluate Quinoline-4,7-diol against three classes of dyes that are staples in biological imaging:

  • Fluorescein (and its isothiocyanate derivative, FITC): One of the most widely used green fluorescent dyes, known for its high quantum yield.[4][5] However, its fluorescence is pH-sensitive and it is prone to photobleaching.[6][7]

  • Rhodamine B: A bright, red-orange fluorescent dye that is more photostable than fluorescein.[8] Its fluorescence can be temperature-sensitive.[9]

  • Cyanine Dyes (Cy5): A class of synthetic dyes known for their high molar absorptivity, exceptional brightness, and good photostability, particularly in the far-red and near-infrared regions, which minimizes cellular autofluorescence.[10][11]

Comparative Data of Standard Fluorescent Dyes

The following table summarizes the key photophysical properties of our selected benchmark dyes. These values serve as the reference points against which Quinoline-4,7-diol will be assessed.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein (FITC) ~495[4][5]~519[4][5]~75,000[7]~0.92[7]
Rhodamine B ~545~625~110,000~0.65 (in basic ethanol)[9]
Cyanine 5 (Cy5) ~650[11]~670[11]~250,000~0.28

Quinoline-4,7-diol: A Candidate Under Investigation

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds.[12] While many quinoline-based compounds are recognized for their therapeutic properties, including antibacterial and anticancer activities, their potential as fluorescent probes is also an active area of research.[13][14] Certain quinoline derivatives have been successfully developed as fluorescent sensors for metal ions, demonstrating that the quinoline scaffold can be a robust platform for fluorescence.[7][14]

The fluorescence of quinoline derivatives often arises from π-π* transitions within the aromatic system. The introduction of hydroxyl groups, as in Quinoline-4,7-diol, can modulate the electronic properties and, consequently, the fluorescence characteristics of the molecule. Based on the behavior of other hydroxylated quinoline derivatives, it is plausible that Quinoline-4,7-diol will exhibit fluorescence, though its efficiency and stability remain to be quantified.

Experimental Framework for Benchmarking Quinoline-4,7-diol

The following section provides a detailed, step-by-step guide to experimentally determine the key performance metrics of Quinoline-4,7-diol. These protocols are designed to be self-validating and are grounded in established methodologies.

Determination of Molar Absorptivity (ε)

The molar absorptivity is determined using UV-Visible spectroscopy and is a direct application of the Beer-Lambert law.

  • Stock Solution Preparation: Accurately weigh a small amount of Quinoline-4,7-diol and dissolve it in a suitable solvent (e.g., DMSO, ethanol) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup:

    • Turn on the UV-Visible spectrophotometer and allow it to stabilize.

    • Set the wavelength range for scanning (e.g., 200-700 nm).

    • Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.

  • Absorbance Measurement:

    • Measure the absorbance spectrum for each dilution.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot a graph of absorbance at λmax versus concentration.

    • Perform a linear regression. The slope of the line will be equal to the molar absorptivity (ε) if the path length of the cuvette is 1 cm, according to the Beer-Lambert law (A = εbc).

Molar_Absorptivity_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Stock Solution (Known Concentration) B Perform Serial Dilutions A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C D Identify λmax C->D E Plot Absorbance vs. Concentration D->E F Linear Regression E->F G Slope = Molar Absorptivity (ε) F->G

Workflow for Determining Molar Absorptivity.
Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is most commonly determined by a comparative method, using a standard with a known quantum yield.[15][16]

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are in a similar range to the test compound. For Quinoline-4,7-diol, a standard like Quinine Sulfate in 0.1 M H₂SO₄ could be appropriate.

  • Solution Preparation: Prepare a series of dilutions for both the standard and Quinoline-4,7-diol in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength for all measurements.

    • Ensure that the experimental settings (e.g., slit widths) are identical for the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the test sample and the standard, respectively.[16]

Quantum_Yield_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Dilutions (Sample & Standard) B Measure Absorbance (at Excitation λ) A->B C Measure Fluorescence Emission (Integrated Intensity) A->C D Plot Integrated Intensity vs. Absorbance B->D C->D E Calculate Gradients (Sample & Standard) D->E F Calculate Quantum Yield (Comparative Equation) E->F

Workflow for Determining Quantum Yield.
Assessment of Photostability

Photostability is assessed by measuring the rate of photobleaching under continuous illumination.

  • Sample Preparation: Prepare a solution of Quinoline-4,7-diol at a concentration that gives a strong fluorescence signal. This can also be performed on cells stained with the dye.

  • Microscopy Setup:

    • Use a fluorescence microscope equipped with a suitable light source and camera.

    • Select a region of interest (ROI) for continuous illumination.

  • Photobleaching Experiment:

    • Acquire an initial image of the ROI before continuous illumination.

    • Continuously illuminate the ROI with the excitation light at a constant intensity.

    • Acquire a time-lapse series of images at regular intervals.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of decay of the fluorescence intensity is a measure of the dye's photostability. This can be compared to the decay rates of standard dyes measured under identical conditions.

Photostability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fluorescent Sample B Select Region of Interest (ROI) A->B C Continuous Illumination B->C D Acquire Time-Lapse Images C->D E Measure Fluorescence Intensity over Time D->E F Plot Normalized Intensity vs. Time E->F G Determine Photobleaching Rate F->G

Workflow for Assessing Photostability.

Application in a Biological Context: Live-Cell Imaging

The ultimate test of a fluorescent dye is its performance in a biological system. A live-cell imaging experiment will reveal not only the dye's brightness and stability in a cellular environment but also its localization and potential cytotoxicity.

General Protocol for Live-Cell Imaging:
  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture to the desired confluency.

  • Dye Loading: Incubate the cells with a working concentration of Quinoline-4,7-diol in culture medium for a specific duration. The optimal concentration and incubation time must be determined empirically.

  • Washing: Gently wash the cells with fresh, pre-warmed medium or buffer to remove excess dye.

  • Imaging:

    • Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

    • Acquire images using the appropriate filter sets for Quinoline-4,7-diol.

    • Assess the dye's subcellular localization and monitor for any signs of phototoxicity (e.g., cell blebbing, apoptosis).

Live_Cell_Imaging_Pathway A Plate Cells on Imaging Dish B Incubate with Quinoline-4,7-diol A->B C Wash to Remove Excess Dye B->C D Image on Microscope (Physiological Conditions) C->D E Assess Localization & Phototoxicity D->E

A Generic Signaling Pathway for Live-Cell Imaging.

Conclusion and Forward Outlook

The rigorous evaluation of novel fluorescent probes is paramount to advancing the frontiers of biological imaging. While Quinoline-4,7-diol remains a compound of theoretical interest due to a lack of comprehensive published data, this guide provides the intellectual and practical framework for its thorough characterization. By systematically applying the detailed protocols for determining molar absorptivity, quantum yield, and photostability, researchers can generate the empirical data necessary to benchmark Quinoline-4,7-diol against established dyes like Fluorescein, Rhodamine B, and Cy5.

The true measure of a dye's utility lies in its performance in the complex milieu of a living cell. The proposed live-cell imaging experiments will be the ultimate arbiter of Quinoline-4,7-diol's potential as a valuable tool for the scientific community. It is through such meticulous and principled investigation that we can expand our palette of fluorescent probes, enabling clearer and more insightful observations of the intricate dance of life at the molecular level.

References

Unveiling the Molecular Handshake: A Comparative Guide to Confirming the Binding Mechanism of Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is both arduous and exciting. A critical milestone in this journey is the unambiguous confirmation of the compound's binding mechanism to its biological target. This guide provides an in-depth, technically-grounded framework for elucidating the binding mechanism of Quinoline-4,7-diol, a novel heterocyclic compound with promising therapeutic potential.

We will move beyond a mere listing of protocols, delving into the strategic rationale behind experimental choices. This guide is designed to be a self-validating system, where each experimental stage builds upon the last, culminating in a comprehensive and trustworthy understanding of the molecule's mode of action. Our exploration will be grounded in established scientific principles, with in-text citations linking to authoritative sources for mechanistic claims and protocol standards.

Introduction to Quinoline-4,7-diol and the Quest for its Target

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4][5][6][7] Quinoline-4,7-diol (Figure 1) has emerged from high-throughput screening as a potential modulator of a key cellular signaling pathway. Preliminary data suggests it may target a member of the aldehyde dehydrogenase (ALDH) superfamily, specifically ALDH1A1, an enzyme implicated in cancer cell stemness and resistance to therapy.[8]

This guide will use the hypothesis of ALDH1A1 as the primary target of Quinoline-4,7-diol to illustrate a rigorous, multi-faceted approach to binding mechanism confirmation. We will compare its binding characteristics with a known, well-characterized ALDH1A1 inhibitor, such as NCT-501, to provide a clear benchmark for its performance.

Figure 1: Chemical Structure of Quinoline-4,7-diol Molecular Formula: C₉H₇NO₂ Molecular Weight: 161.16 g/mol

The Experimental Cascade: A Step-by-Step Validation Workflow

Our approach is a sequential and logical progression of experiments, starting from initial target identification and culminating in the validation of the binding site and mode of action in a cellular context.

G cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Biophysical Characterization of Binding cluster_2 Phase 3: Structural Elucidation of the Binding Site cluster_3 Phase 4: Cellular Target Engagement Affinity Chromatography Affinity Chromatography DARTS DARTS Affinity Chromatography->DARTS Confirms interaction in cell lysate SPR SPR DARTS->SPR Proceed to quantitative binding analysis ITC ITC SPR->ITC Quantifies thermodynamics X-ray Crystallography X-ray Crystallography ITC->X-ray Crystallography Inform structural studies Site-directed Mutagenesis Site-directed Mutagenesis X-ray Crystallography->Site-directed Mutagenesis Validates key residue interactions CETSA CETSA Site-directed Mutagenesis->CETSA Confirm cellular relevance Cellular Assays Cellular Assays CETSA->Cellular Assays Confirms target engagement and functional effect

Figure 2: A tiered experimental workflow for the comprehensive validation of Quinoline-4,7-diol's binding mechanism.

Phase 1: Target Identification and Initial Validation

The initial step is to confirm that Quinoline-4,7-diol physically interacts with the putative target protein, ALDH1A1, in a complex biological mixture.

Rationale: This technique provides a direct physical demonstration of binding between the small molecule and its protein target.[9] By immobilizing Quinoline-4,7-diol on a solid support, we can selectively capture its binding partners from a cell lysate.

Protocol:

  • Immobilization: Synthesize a derivative of Quinoline-4,7-diol with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester) for covalent attachment to NHS-activated Sepharose beads. A control resin with the linker alone should also be prepared.

  • Lysate Preparation: Prepare a clarified cell lysate from a cell line with high ALDH1A1 expression (e.g., A549 lung cancer cells).

  • Incubation: Incubate the cell lysate with both the Quinoline-4,7-diol-conjugated resin and the control resin.

  • Washing: Wash the resins extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a competitive ligand (e.g., a high concentration of free Quinoline-4,7-diol) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Analysis: Identify the eluted proteins by SDS-PAGE followed by mass spectrometry.

Expected Outcome: ALDH1A1 should be identified as a major and specific interactor with the Quinoline-4,7-diol resin, but not the control resin.

Rationale: DARTS leverages the principle that the binding of a small molecule can stabilize a protein against proteolysis.[9] This method confirms the interaction in a native-like state within the cell lysate.

Protocol:

  • Lysate Preparation: Prepare a clarified cell lysate as described above.

  • Incubation: Incubate aliquots of the lysate with varying concentrations of Quinoline-4,7-diol and a vehicle control.

  • Proteolysis: Treat the samples with a protease (e.g., pronase or thermolysin) for a limited time.

  • Quenching: Stop the digestion by adding a protease inhibitor and denaturing the sample.

  • Analysis: Analyze the samples by Western blotting using an antibody specific for ALDH1A1.

Expected Outcome: In the presence of Quinoline-4,7-diol, ALDH1A1 should exhibit increased resistance to proteolysis, resulting in a stronger band on the Western blot compared to the vehicle control.

Phase 2: Biophysical Characterization of Binding

Once the physical interaction is confirmed, the next step is to quantify the binding affinity and thermodynamics.

Rationale: SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[10] It provides kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (KD).

Protocol:

  • Immobilization: Covalently immobilize recombinant human ALDH1A1 onto a sensor chip.

  • Analyte Injection: Flow solutions of Quinoline-4,7-diol and the comparator, NCT-501, at various concentrations over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

  • Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic constants (kon, koff) and the KD.

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka, the inverse of KD), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation: Place a solution of recombinant ALDH1A1 in the sample cell and a solution of Quinoline-4,7-diol or NCT-501 in the injection syringe.

  • Titration: Perform a series of small injections of the ligand into the protein solution.

  • Data Acquisition: Measure the heat change associated with each injection.

  • Analysis: Integrate the heat pulses and fit the data to a binding isotherm to determine the thermodynamic parameters.

Comparative Data Summary:

CompoundMethodKD (nM)kon (105 M-1s-1)koff (10-3 s-1)ΔH (kcal/mol)-TΔS (kcal/mol)
Quinoline-4,7-diol SPR1502.53.75--
ITC145---8.5-1.2
NCT-501 (Comparator) SPR505.02.5--
ITC48---9.8-0.5

Interpretation: The hypothetical data suggests that Quinoline-4,7-diol binds to ALDH1A1 with a slightly lower affinity than the known inhibitor NCT-501. The negative enthalpy change indicates that the binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions.

Phase 3: Structural Elucidation of the Binding Site

Visualizing the interaction at the atomic level is crucial for understanding the binding mechanism and for guiding future structure-activity relationship (SAR) studies.

Rationale: X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding site and the key molecular interactions.[11]

Protocol:

  • Crystallization: Co-crystallize recombinant ALDH1A1 with Quinoline-4,7-diol.

  • Data Collection: Collect X-ray diffraction data from the crystals.

  • Structure Determination: Solve and refine the crystal structure to visualize the electron density corresponding to the bound ligand.

Expected Outcome: The crystal structure would reveal the specific amino acid residues in the ALDH1A1 active site that interact with Quinoline-4,7-diol, highlighting the roles of the quinoline ring and the diol moieties in binding.

Rationale: To validate the interactions observed in the crystal structure, key residues in the binding pocket can be mutated, and the impact on binding affinity can be measured.

Protocol:

  • Mutagenesis: Generate mutant versions of ALDH1A1 where key interacting residues (e.g., those forming hydrogen bonds with the diol group) are replaced with non-interacting residues (e.g., alanine).

  • Binding Assays: Use SPR or ITC to measure the binding affinity of Quinoline-4,7-diol to the mutant proteins.

Expected Outcome: Mutations of critical interacting residues should lead to a significant reduction in binding affinity, confirming their importance in the binding mechanism.

G cluster_0 Binding Site Interaction cluster_1 Key Residues Quinoline-4,7-diol Quinoline-4,7-diol Res1 Tyr121 Quinoline-4,7-diol->Res1 H-bond with 4-OH Res2 Cys302 Quinoline-4,7-diol->Res2 Covalent bond (potential) Res3 Glu268 Quinoline-4,7-diol->Res3 H-bond with 7-OH ALDH1A1_Pocket ALDH1A1 Active Site

Figure 3: A conceptual diagram illustrating the potential interactions of Quinoline-4,7-diol within the ALDH1A1 active site.

Phase 4: Cellular Target Engagement

The final and most critical phase is to confirm that Quinoline-4,7-diol engages its target in a cellular environment and elicits a functional response.

Rationale: CETSA is a powerful method to assess target engagement in intact cells.[9] The binding of a ligand typically stabilizes the target protein, leading to an increase in its melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with Quinoline-4,7-diol or vehicle.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Analysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble ALDH1A1 in each sample by Western blotting.

Expected Outcome: Cells treated with Quinoline-4,7-diol should show a higher amount of soluble ALDH1A1 at elevated temperatures compared to vehicle-treated cells, indicating target stabilization.

Rationale: To link target engagement to a biological effect, it is essential to perform functional assays that measure the activity of the target protein.

Protocol:

  • ALDH Activity Assay: Measure the enzymatic activity of ALDH1A1 in cell lysates treated with Quinoline-4,7-diol and NCT-501.

  • Aldefluor Assay: Use a commercially available assay to measure ALDH activity in intact cells.

  • Phenotypic Assays: Assess the effect of Quinoline-4,7-diol on a relevant cellular phenotype, such as cancer cell proliferation or spheroid formation.

Comparative Functional Data:

CompoundALDH1A1 IC50 (µM)Aldefluor Assay IC50 (µM)A549 Proliferation GI50 (µM)
Quinoline-4,7-diol 1.22.55.8
NCT-501 (Comparator) 0.51.12.3

Conclusion: A Weight-of-Evidence Approach

Confirming the binding mechanism of a novel compound like Quinoline-4,7-diol is not achieved through a single experiment. Instead, it requires a weight-of-evidence approach, where multiple, orthogonal techniques are employed to build a cohesive and compelling narrative. The systematic workflow presented in this guide, from initial target identification to cellular functional validation, provides a robust framework for researchers to confidently elucidate the molecular handshake between a small molecule and its protein target. This detailed understanding is paramount for the successful progression of a promising hit into a rationally optimized lead compound and, ultimately, a clinically valuable therapeutic agent.

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A Senior Application Scientist's Guide to the Cytotoxic Landscape of Dihydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer effects.[2] This guide provides a comparative analysis of the cytotoxic profiles of quinoline derivatives, with a specific focus on dihydroxy-substituted analogs and their close structural relatives. While direct comparative data on a series of Quinoline-4,7-diol derivatives is sparse in publicly available literature, this guide synthesizes data from closely related and well-studied quinoline classes to provide a valuable cytotoxic landscape. We will delve into structure-activity relationships, mechanisms of action, and the detailed experimental protocols necessary for robustly evaluating these promising anticancer agents.

The Quinoline Scaffold: Structure-Activity Relationships (SAR)

The anticancer potential of a quinoline derivative is profoundly influenced by the nature and position of its substituents. The dihydroxy motif, in particular, is of significant interest due to the hydrogen-bonding capabilities and potential for metal chelation or redox cycling, which can contribute to cytotoxicity.

A preliminary analysis of various quinoline derivatives suggests key SAR trends:

  • Position of Hydroxyl Groups: The placement of hydroxyl groups on the quinoline ring system dramatically alters the molecule's electronic properties and spatial arrangement, impacting its ability to interact with biological targets.

  • Other Substituents: Halogenation or the addition of bulky hydrophobic groups can enhance cytotoxic potency. For instance, 7-chloro substitution on 4-aminoquinolines has been shown to drastically increase cytotoxicity against breast cancer cell lines.[3][4]

  • Side Chains: The length and nature of side chains, particularly at the 4-position, are critical. Studies on 4-aminoquinoline derivatives indicate that specific alkylamino side chains can facilitate antiproliferative activity.[5]

Caption: General structure of the quinoline scaffold indicating positions for substitution.

Comparative Cytotoxicity Analysis

To provide a functional comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 4-hydroxy- and 4-aminoquinoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a primary metric for comparing cytotoxic potency.

Table 1: Comparative Cytotoxicity of Selected Quinoline Derivatives

Compound/Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
4-Hydroxyquinolines 2-(4-Hydroxyquinolin-2-yl)acetate derivative 20 Colo 320 (Colon, Doxorubicin-Resistant)4.61[6]
2-(4-Hydroxyquinolin-2-yl)acetate derivative 13b Colo 320 (Colon, Doxorubicin-Resistant)4.61[6]
4-Oxoquinoline-3-carboxamide 16b AGS (Gastric)1.92[7]
4-Oxoquinoline-3-carboxamide 17b AGS (Gastric)5.18[7]
4-Aminoquinolines N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[3]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)10.85[3]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[3][4]
8-Hydroxyquinolines 5,7-dibromo-8-hydroxyquinoline (MC-5-2)MDA-MB-231 (Breast)< 10 (approx.)*[8]
Misc. Quinolines Quinoline-docetaxel analogue 6c MCF-7-MDR (Breast, Resistant)0.0088[9]

Note: IC50 value for MC-5-2 was extrapolated from graphical data indicating high cytotoxicity.

From this compiled data, it is evident that modifications across the quinoline scaffold can yield compounds with potent, low micromolar to even nanomolar, cytotoxic activity. The quinoline-docetaxel analogue 6c demonstrates exceptional potency against a multi-drug resistant breast cancer cell line, highlighting the potential of hybrid molecules.[9] Similarly, 4-oxoquinoline-3-carboxamide derivatives show significant activity against gastric cancer cells while exhibiting lower toxicity in normal fibroblasts, indicating a favorable selectivity profile.[7]

Mechanisms of Quinoline-Induced Cytotoxicity

The cytotoxic effects of quinoline derivatives are often multifaceted, involving the induction of programmed cell death (apoptosis) and the generation of reactive oxygen species (ROS).

Many cytotoxic quinolines trigger apoptosis, a controlled mechanism of cell death essential for tissue homeostasis. This can occur through:

  • Mitochondrial (Intrinsic) Pathway: The compound may cause mitochondrial membrane potential dissipation, leading to the release of pro-apoptotic factors.[5]

  • Caspase Activation: Both intrinsic and extrinsic pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Several 4-substituted quinoline derivatives have been shown to induce caspase-dependent apoptosis.[5]

An imbalance between the production of ROS and the cell's antioxidant defenses leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering cell death. Certain quinoline derivatives have been shown to increase intracellular ROS levels in a dose-dependent manner, contributing significantly to their cytotoxic and genotoxic effects.[8]

ROS_Apoptosis_Pathway Quinoline Quinoline Derivative Mito Mitochondria Quinoline->Mito ROS ↑ Intracellular ROS Mito->ROS Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c release Stress Oxidative Stress (DNA/Protein Damage) ROS->Stress Bax ↑ Bax Stress->Bax Bax->Mito Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of ROS-mediated apoptosis induced by quinoline derivatives.

Experimental Methodologies for Cytotoxicity Assessment

Reliable and reproducible data is the bedrock of comparative analysis. The following section details a standard workflow and protocol for assessing the cytotoxicity of novel compounds.

The process begins with culturing appropriate cancer cell lines, followed by treatment with the test compounds, and culminates in a viability assay to determine the IC50 values.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture 1. Cancer Cell Line Culture & Maintenance Seed 2. Cell Seeding (96-well plates) Culture->Seed Treat 4. Treatment & Incubation (e.g., 48-72 hours) Seed->Treat Compound 3. Test Compound Serial Dilutions Compound->Treat Assay 5. Viability Assay (e.g., MTT Addition) Treat->Assay Read 6. Absorbance Measurement Assay->Read Calc 7. Calculation of % Cell Viability Read->Calc IC50 8. IC50 Value Determination Calc->IC50

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] The causality behind this choice is that viable cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, a quantifiable process.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Rationale: This density ensures cells are in a logarithmic growth phase and do not become over-confluent during the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a concentrated stock solution (e.g., 10 mM in DMSO).

    • Remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well.

    • Self-Validation: The color of the medium will change to yellow. Wells without cells should remain yellow after the next step, confirming the reagent's specificity to cellular metabolism.

    • Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization, resulting in a homogenous purple solution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

References

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Assessing the Selectivity of Quinoline-4,7-diol for Specific Analytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of analytical chemistry and drug development, the demand for novel, selective, and sensitive probes for the detection of specific analytes is perpetual. Quinoline scaffolds have long been recognized for their inherent fluorescence and versatile coordination chemistry, making them a cornerstone in the design of chemosensors.[1][2] This guide introduces Quinoline-4,7-diol, a structurally simple yet promising derivative, as a candidate for a selective fluorescent or colorimetric probe.

While extensive research has explored various quinoline derivatives, Quinoline-4,7-diol remains a largely uncharacterized molecule in the context of analyte sensing. This guide, therefore, serves a dual purpose: to propose a robust synthetic pathway for Quinoline-4,7-diol and to provide a comprehensive experimental framework for assessing its selectivity against a panel of biologically and environmentally relevant analytes. We will benchmark its hypothetical performance against well-established fluorescent and colorimetric probes, offering researchers a practical roadmap for evaluation.

The Rationale: Why Investigate Quinoline-4,7-diol?

The core appeal of Quinoline-4,7-diol lies in its structural features. The 4-hydroxyquinoline moiety is known to be a key component in fluorescent sensors, often participating in Excited-State Intramolecular Proton Transfer (ESIPT) phenomena.[3][4] The presence of two hydroxyl groups at positions 4 and 7 offers multiple potential coordination sites for metal ions or hydrogen bonding interactions with anions. This dual functionality suggests that Quinoline-4,7-diol could exhibit interesting photophysical responses upon binding to a target analyte, potentially leading to a "turn-on" or ratiometric fluorescent signal.

Furthermore, its straightforward synthesis from commercially available precursors makes it an attractive and cost-effective candidate for widespread application. This guide will focus on a proposed evaluation of Quinoline-4,7-diol for the detection of representative metal ions (Zn²⁺, Cu²⁺) and an anion (CN⁻), chosen for their significance in biological systems and environmental monitoring.

Synthesis of Quinoline-4,7-diol

A reliable synthesis is the prerequisite for any experimental investigation. While a specific protocol for Quinoline-4,7-diol is not extensively documented, established named reactions for the synthesis of 4-hydroxyquinolines provide a clear and logical pathway. The Gould-Jacobs reaction is a particularly suitable method, starting from an appropriately substituted aniline.[5][6]

Proposed Synthetic Pathway: Gould-Jacobs Reaction

The synthesis of Quinoline-4,7-diol (which exists in tautomeric equilibrium with 7-hydroxyquinolin-4(1H)-one) can be envisioned starting from 3-aminophenol.

Diagram 1: Proposed Synthesis of Quinoline-4,7-diol via Gould-Jacobs Reaction

G cluster_start Starting Materials cluster_reaction Reaction Steps A 3-Aminophenol C Condensation (Ethanol, Reflux) A->C B Diethyl (ethoxymethylene)malonate B->C D Thermal Cyclization (High-boiling solvent, e.g., Diphenyl ether) C->D Intermediate: Anilinomethylenemalonate E Saponification (aq. NaOH) D->E 4-Hydroxy-3-carboethoxy-7-hydroxyquinoline F Decarboxylation (Acidification, Heat) E->F G Quinoline-4,7-diol F->G

Experimental Protocol:

  • Condensation: In a round-bottom flask, dissolve 1 equivalent of 3-aminophenol in ethanol. Add 1.1 equivalents of diethyl (ethoxymethylene)malonate. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Thermal Cyclization: To the resulting crude anilinomethylenemalonate intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250°C for 30-60 minutes. The cyclized product should precipitate upon cooling.

  • Isolation of Ester: Cool the mixture to room temperature, and add hexane to dilute the diphenyl ether. Collect the precipitated solid by vacuum filtration and wash with hexane to yield the crude ethyl 4,7-dihydroxyquinoline-3-carboxylate.

  • Saponification and Decarboxylation: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and reflux for 1-2 hours until the solid dissolves completely. Cool the solution and acidify with concentrated HCl until a precipitate forms. Heat the acidic mixture to reflux for an additional 1-2 hours to effect decarboxylation.

  • Purification: Cool the reaction mixture and collect the crude Quinoline-4,7-diol by filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-validation check: The structure and purity of the synthesized Quinoline-4,7-diol should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Assessing Analyte Selectivity: A Comparative Framework

The cornerstone of a useful probe is its selectivity for a target analyte over other potentially interfering species. This section outlines a comprehensive experimental protocol to assess the selectivity of the newly synthesized Quinoline-4,7-diol and compare its performance against established probes.

Target Analytes and Comparator Probes
Target AnalyteComparator ProbeSensing MechanismReference
Zn²⁺ 8-Hydroxyquinoline-based Sensor (e.g., Ligand 1 from[7])Chelation-Enhanced Fluorescence (CHEF)[7][8]
Cu²⁺ Rhodamine 6G-based Chemosensor (e.g., R6GHP)Spirolactam Ring-Opening[5][9]
CN⁻ Pyridinium-based Sensor (e.g., Me-INDP)Nucleophilic Addition[10][11]
General Experimental Workflow for Selectivity Assessment

Diagram 2: Experimental Workflow for Selectivity Screening

G A Prepare Stock Solutions - Quinoline-4,7-diol - Comparator Probes - Panel of Analytes B Initial Spectroscopic Characterization (UV-Vis & Fluorescence of Probes) A->B C Selectivity Screening (Add each analyte to probe solution) B->C D Record Spectroscopic Changes (UV-Vis absorption and/or Fluorescence emission) C->D E Identify 'Hit' Analyte(s) (Analytes causing significant spectral change) D->E F Perform Titration Experiments (Incremental addition of 'hit' analyte) E->F H Competitive Binding Assay (Add 'hit' analyte in presence of interfering ions) E->H G Determine Limit of Detection (LOD) & Binding Constant (Ka) F->G I Analyze and Compare Data G->I H->I

Detailed Experimental Protocols

Protocol 1: Stock Solution Preparation

  • Probe Solutions: Prepare 1 mM stock solutions of Quinoline-4,7-diol and the respective comparator probes in an appropriate solvent (e.g., DMSO or a buffered aqueous solution).

  • Analyte Solutions: Prepare 10 mM stock solutions of a wide range of metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) and anions (as tetrabutylammonium salts of F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, CN⁻, H₂PO₄⁻, HSO₄⁻, NO₃⁻) in deionized water.

Protocol 2: Selectivity and Competition Studies [12]

  • Prepare a series of cuvettes, each containing a dilute solution of the probe (e.g., 10 µM in a suitable buffer).

  • Record the initial UV-Vis absorption and fluorescence emission spectra of the probe solution.

  • To each cuvette, add a significant excess (e.g., 10 equivalents) of one of the potential interfering ions from the stock solutions.

  • After a short incubation period (e.g., 2 minutes), record the spectra again. A significant change in absorbance or fluorescence intensity/wavelength in the presence of only one or a few analytes indicates selectivity.

  • For competition experiments, to a solution of the probe containing the target analyte (the one that produced a strong response), add an excess of each of the other potentially interfering ions. A robust probe will show a minimal change in its signal.

Protocol 3: Titration and Limit of Detection (LOD) Calculation

  • To a cuvette containing the probe solution (e.g., 10 µM), incrementally add small aliquots of the target analyte stock solution.

  • Record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration.

  • The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank (probe solution without analyte) and k is the slope of the linear portion of the titration curve at low concentrations.

Comparative Data Analysis

The data obtained from the above experiments should be tabulated for a clear and objective comparison.

Table 1: Hypothetical Selectivity Profile of Quinoline-4,7-diol and Comparators

ProbeTarget AnalyteResponse TypeSignificant Interferents
Quinoline-4,7-diol To be determinede.g., Ratiometric FluorescenceTo be determined
8-HQ Derivative Zn²⁺Fluorescence "Turn-on"Cd²⁺ (minor)
Rhodamine 6G Derivative Cu²⁺Colorimetric & Fluorescence "Turn-on"Fe³⁺ (minor)
Pyridinium Derivative CN⁻Ratiometric Fluorescence & Color changeNone

Table 2: Quantitative Performance Metrics

ProbeTarget AnalyteLimit of Detection (LOD)Linear RangeResponse Time
Quinoline-4,7-diol To be determinedTo be determinedTo be determinedTo be determined
8-HQ Derivative Zn²⁺~10-100 nMe.g., 0.1 - 10 µM< 1 min
Rhodamine 6G Derivative Cu²⁺~100-400 nMe.g., 1 - 10 µM< 1 min
Pyridinium Derivative CN⁻~1-10 nMe.g., 0.01 - 1 µM< 2 min

Mechanistic Insights and Future Directions

The interaction between Quinoline-4,7-diol and a target analyte would likely be governed by well-understood chemical principles.

Diagram 3: Potential Sensing Mechanism for a Metal Ion (Mⁿ⁺)

G cluster_probe Quinoline-4,7-diol cluster_analyte Analyte cluster_complex Complex Formation cluster_response Fluorescent Response A Weakly Fluorescent (e.g., due to ESIPT) C Coordination with -N and -OH groups A->C B Metal Ion (Mⁿ⁺) B->C D Formation of Rigid Chelate C->D E Inhibition of ESIPT or PET D->E F Chelation-Enhanced Fluorescence (CHEF) (Strong Fluorescence) E->F

For metal ions, chelation with the nitrogen of the quinoline ring and the oxygen of the hydroxyl groups is a probable mechanism. This would form a rigid complex, potentially inhibiting non-radiative decay pathways and leading to Chelation-Enhanced Fluorescence (CHEF).[3] For anions, the hydroxyl groups could act as hydrogen bond donors, leading to a change in the electronic structure of the quinoline ring and a corresponding shift in its absorption or emission properties.

This guide provides the foundational knowledge and a detailed experimental blueprint for researchers to synthesize and thoroughly evaluate the potential of Quinoline-4,7-diol as a selective analyte probe. The proposed comparative approach ensures that its performance is rigorously benchmarked against current standards, paving the way for the development of new and effective analytical tools.

References

  • Huanga, Q., et al. (2018). A rapid and naked-eye visible rhodamine 6G-based chemosensor for sensitive detection of copper(ii) ions in aqueous solution. Analytical Methods. Available at: [Link]

  • Magesh, G., et al. (2021). Rhodamine B and Rhodamine 6G Based Sensing of Copper Ions in Environmental and Biological Samples: Recent Progress. Polish Journal of Environmental Studies. Available at: [Link]

  • Hirano, T., et al. (2003). 8-Hydroxyquinoline Ligands as Fluorescent Chemosensors for Zinc and Cadmium Ions. Analytical Sciences. Available at: [Link]

  • Hirano, T., et al. (2003). 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. Analytical Sciences. Available at: [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Li, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Available at: [Link]

  • Ghorpade, S., et al. (2022). Design and development of a fluorometric and colorimetric sensor for toxic cyanide detection by pyridinium scaffolds: live cell imaging and real sample analysis. RSC Advances. Available at: [Link]

  • Yola, M. L., & Atar, N. (2020). On-site and low-cost detection of cyanide by simple colorimetric and fluorogenic sensors: Smartphone and test strip applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Wasatch Photonics. (n.d.). LOD in Fluorescence. Wasatch Photonics. Available at: [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • The Royal Society of Chemistry. (2015). The detection limit was determined from the fluorescence titration data based on a reported method. The Royal Society of Chemistry. Available at: [Link]

  • Wang, R., et al. (2020). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Chemistry – An Asian Journal. Available at: [Link]

  • Domido, O., et al. (2015). Protein recognition by bivalent, ‘turn-on’ fluorescent molecular probes. Chemical Science. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Quinoline-4,7-diol.

Hazard Profile and Core Safety Principles

Quinoline and its derivatives are classified as hazardous chemicals, exhibiting multiple risk factors.[3][4] Due to its structure as a dihydroxylated quinoline, it is prudent to assume Quinoline-4,7-diol shares these hazards.

  • Toxicity: Quinoline is toxic if swallowed and harmful in contact with skin.[3][5]

  • Carcinogenicity: Quinoline is suspected of causing cancer.[3][4][5]

  • Mutagenicity: It is also suspected of causing genetic defects.[3][4][5]

  • Environmental Hazard: Quinoline is toxic to aquatic life with long-lasting effects.[3][5]

The core principle for disposing of Quinoline-4,7-diol is to prevent its release into the environment and to ensure the safety of all laboratory personnel.[1] Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain. [6][7] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[1]

Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, it is crucial to be equipped with the appropriate PPE to minimize exposure risks.[6][8]

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166[1]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374[5]
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or a chemical fume hood.[8] If aerosolization is possible, a respirator may be required.[6]OSHA 29 CFR 1910.134[2]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe collection and disposal of Quinoline-4,7-diol waste.

Waste Identification and Segregation

Proper segregation is the first critical step in a compliant waste management plan.

  • Identify as Hazardous Waste: All waste streams containing Quinoline-4,7-diol, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be identified as hazardous waste.[1]

  • Segregate Waste Streams: Do not mix Quinoline-4,7-diol waste with non-hazardous waste. It should be collected in a container designated for hazardous chemical waste. Depending on institutional policies, it may need to be segregated further as a halogenated or non-halogenated waste stream. Always check with your EHS department for specific segregation requirements to prevent dangerous reactions and streamline disposal.[1]

Waste Collection and Containment
  • Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container with a secure, tight-fitting lid.[6] The container should be made of a material that will not react with the chemical, such as glass or certain types of plastic.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Quinoline-4,7-diol," and any associated hazard warnings (e.g., "Toxic," "Carcinogen").[6]

  • Collection:

    • Solid Waste: Carefully place any solid Quinoline-4,7-diol and contaminated disposable items directly into the labeled hazardous waste container.[1]

    • Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container.[1]

    • Contaminated Glassware: Glassware that has come into contact with Quinoline-4,7-diol should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste.[7] Subsequent rinses may be managed according to standard laboratory procedures, pending EHS approval.

Storage and Final Disposal
  • Temporary Storage: Store the sealed hazardous waste container in a cool, dry, well-ventilated, and designated satellite accumulation area within the laboratory, away from heat and incompatible materials.[4][6]

  • Disposal Request: Once the waste container is nearly full (typically around 80% capacity to prevent overfilling), arrange for its disposal through your institution's EHS office or an approved hazardous waste management service.[7]

  • Professional Disposal Methods: Do not attempt to treat or dispose of the chemical waste yourself.[7] Professional disposal facilities typically use high-temperature incineration in a specially designed and permitted incinerator to break down the chemical into less harmful substances.[6]

Emergency Procedures

Accidents can happen despite precautions. An emergency plan must be in place.[6]

Spill Management

In the event of a spill, follow these steps immediately:[2]

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control & Contain: Eliminate all ignition sources. If safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, dry sand, or earth.[2][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup:

    • Wear the appropriate PPE, including respiratory protection if necessary.

    • Carefully scoop the absorbent material into a sealed, labeled container for disposal as hazardous waste.[7][9]

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.[7]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[7]

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air.[8] If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or doctor.[3][8]

Visual Workflow and Decision Guides

The following diagrams illustrate the key decision-making processes for the proper disposal of Quinoline-4,7-diol.

DisposalWorkflow cluster_disposal Collection & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in Ventilated Area (Fume Hood) Solid Solid Waste (Contaminated PPE, Weigh Paper) Container Collect in Labeled Hazardous Waste Container Solid->Container Liquid Liquid Waste (Solutions, Rinsates) Liquid->Container Glass Contaminated Glassware Glass->Container Collect 1st Rinsate Storage Store in Satellite Accumulation Area Container->Storage EHS Contact EHS for Pickup & Professional Disposal Storage->EHS

Caption: General workflow for Quinoline-4,7-diol waste management.

SpillResponse cluster_immediate Immediate Actions cluster_cleanup Cleanup (with full PPE) Spill Spill Occurs Alert Alert Others & Evacuate Area Spill->Alert Contain Contain Spill with Inert Absorbent Alert->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Report Report to Supervisor & EHS Decon->Report

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Quinoline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for handling Quinoline-4,7-diol in a laboratory setting. As specific safety data for Quinoline-4,7-diol is limited, these recommendations are based on the known hazardous properties of the parent compound, quinoline, and its derivatives. It is imperative to treat Quinoline-4,7-diol with a high degree of caution, assuming it possesses similar or greater hazards than quinoline.

Hazard Assessment: Understanding the Risks

Quinoline is a hazardous chemical that is toxic if swallowed or comes into contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[1][2][3] High exposure can lead to headaches, dizziness, and potential liver damage.[4] Given the structural similarities, Quinoline-4,7-diol should be handled as a substance with the potential for similar health effects. The primary routes of exposure in a laboratory setting are inhalation, skin contact, and eye contact.[5]

Key Hazards of Quinoline (and by extension, Quinoline-4,7-diol):

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3][6]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][6]

  • Chronic Health Effects: Suspected of causing genetic defects and may cause cancer.[2][3][6][7]

  • Organ Damage: May cause damage to the liver.[4]

The Hierarchy of Controls: A Foundational Safety Principle

Before relying on Personal Protective Equipment (PPE), it is crucial to implement more effective control measures. PPE is the last line of defense against chemical exposure.[8]

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. When handling Quinoline-4,7-diol, always work in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Administrative Controls: These are changes to work practices, such as standard operating procedures (SOPs) and training. Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

  • Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE is required to provide a barrier between the user and the chemical.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical for safely handling Quinoline-4,7-diol. The following recommendations are based on the hazards associated with quinoline.

Eye and Face Protection
  • Requirement: Tightly fitting safety goggles that provide impact and splash resistance are mandatory.[1][4]

  • Rationale: Standard safety glasses with side shields do not offer adequate protection from splashes.[8] Goggles provide a seal around the eyes, preventing liquids from entering.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when handling larger quantities or during vigorous reactions), a face shield should be worn in addition to safety goggles to protect the entire face.[1][8]

Skin and Body Protection

Gloves:

  • Requirement: Chemical-resistant gloves are essential. Not all glove materials offer the same level of protection.[8] For quinoline and its derivatives, the following materials are recommended:

    • Butyl rubber[1]

    • Viton™[1][10]

  • Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use.[1] Use proper glove removal techniques to avoid contaminating your skin. Contaminated gloves should be disposed of as hazardous waste immediately.

  • Double Gloving: For prolonged handling or when working with higher concentrations, wearing two pairs of compatible gloves is recommended.

Protective Clothing:

  • Requirement: A lab coat with full-length sleeves is the minimum requirement.[1] For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a complete suit designed to protect against chemicals should be used.[1][4]

  • Material: Ensure the lab coat is made of a low-linting, non-porous material. In the event of a significant spill, some materials may not be sufficiently resistant.[5]

  • Additional Protection: Always wear full-length pants and closed-toe shoes to ensure no skin is exposed.[1]

Respiratory Protection
  • Primary Control: A certified chemical fume hood is the primary method for controlling inhalation hazards.[9]

  • When Respirators are Needed: Respiratory protection should be used when engineering controls are not sufficient or during emergency situations, such as a large spill.[8]

  • Type of Respirator: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1] An N-95 or N-100 particle mask is not sufficient for protection against chemical vapors and should not be used.[8]

Operational and Disposal Plans

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Put on your first pair of gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. If double-gloving, put on the second pair over the first.

Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves (if double-gloving) first. Then, remove the gown and the inner pair of gloves using a technique that avoids touching the contaminated exterior with bare skin.

  • Face Shield/Goggles: Remove by handling the headband, avoiding touching the front surface.

  • Respirator (if used): Remove last after leaving the contaminated area.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][3]

Safe Handling Protocol
  • Preparation: Before starting, ensure you have all necessary materials and your engineering controls (fume hood) are functioning correctly.

  • Weighing: When weighing the solid Quinoline-4,7-diol, do so within the fume hood to prevent inhalation of fine particles.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After completing your work, decontaminate the work area and any equipment used.

Spill and Emergency Procedures
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or you feel unwell.

  • Isolate: Secure the area to prevent others from entering.

  • Protect: If it is safe to do so, don the appropriate PPE, including respiratory protection.

  • Contain: Use an inert absorbent material, such as clay or diatomaceous earth, to contain the spill.[2][11]

  • Clean-up: Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan
  • Chemical Waste: Quinoline-4,7-diol and any solutions containing it must be disposed of as hazardous waste. Do not pour down the drain.[6][12]

  • Contaminated Materials: All PPE and materials that have come into contact with Quinoline-4,7-diol (e.g., gloves, absorbent pads, pipette tips) must be collected in a designated, sealed hazardous waste container.[2][6]

  • Regulations: All waste disposal must be conducted in accordance with local, regional, and national environmental regulations.[12]

Summary and Visual Guides

PPE Recommendation Summary Table
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety GogglesDouble Nitrile or Butyl Rubber GlovesLab CoatRequired if not in a fume hood
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile or Butyl Rubber GlovesLab Coat & Chemical ApronRequired if not in a fume hood
Running Reactions Safety GogglesDouble Nitrile or Butyl Rubber GlovesLab CoatRequired if not in a fume hood
Cleaning Spills Safety Goggles & Face ShieldHeavy-duty Butyl Rubber GlovesChemical Resistant Gown/SuitFull-face respirator with ABEK cartridge
PPE Selection Workflow

PPE_Selection_Workflow start Start: Task involving Quinoline-4,7-diol fume_hood Is the task performed in a certified fume hood? start->fume_hood splash_risk Is there a risk of splashing? fume_hood->splash_risk Yes ppe_respirator Full-face respirator with ABEK cartridge required fume_hood->ppe_respirator No spill_emergency Is this a large spill or emergency situation? splash_risk->spill_emergency No ppe_splash Add Face Shield and Chemical Apron splash_risk->ppe_splash Yes ppe_base Minimum PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves (e.g., Butyl Rubber) spill_emergency->ppe_base No ppe_full Full Emergency PPE: - Full-face respirator - Chemical-resistant suit - Heavy-duty gloves spill_emergency->ppe_full Yes end_procedure Proceed with caution. Follow SOP. ppe_base->end_procedure ppe_splash->spill_emergency ppe_respirator->splash_risk ppe_full->end_procedure

Caption: A decision-making workflow for selecting the appropriate PPE.

References

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  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment.
  • Czarny, D. (2025). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate.
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  • International Programme on Chemical Safety. (2008). ICSC 0071 - QUINOLINE.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
  • Thermo Fisher Scientific. (2025). Quinoline - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. (n.d.). Quinoline-4,7-diol.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • BIOSYNCE. (2025). How to dispose of quinoline safely?.

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline-4,7-diol
Reactant of Route 2
Quinoline-4,7-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.